molecular formula C11H13IO2 B3030474 4-(tert-Butyl)-3-iodobenzoic acid CAS No. 91131-72-5

4-(tert-Butyl)-3-iodobenzoic acid

Cat. No.: B3030474
CAS No.: 91131-72-5
M. Wt: 304.12
InChI Key: RKQXGGKRIINFTM-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-3-iodobenzoic acid is a useful research compound. Its molecular formula is C11H13IO2 and its molecular weight is 304.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-tert-butyl-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQXGGKRIINFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660772
Record name 4-tert-Butyl-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91131-72-5
Record name 4-tert-Butyl-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and regioselective synthetic pathway to 4-(tert-butyl)-3-iodobenzoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the strategic placement of the tert-butyl and iodo substituents, which allows for diverse subsequent chemical modifications. The core of this guide focuses on the application of Directed ortho-Metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. We will delve into the mechanistic underpinnings of this strategy, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid with a unique substitution pattern that makes it a highly sought-after intermediate in organic synthesis.[1] The bulky tert-butyl group at the 4-position influences the molecule's solubility and steric environment, while the iodine atom at the 3-position provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This functionality is instrumental in the construction of complex molecular architectures, including novel pharmaceuticals and functional materials.[1] For instance, derivatives of this acid have been investigated as intermediates in the synthesis of potential therapeutic agents.[1]

The Synthetic Challenge and Strategic Approach: Directed ortho-Metalation (DoM)

The primary challenge in synthesizing this compound lies in achieving the desired regioselectivity. Classical electrophilic aromatic substitution on 4-(tert-butyl)benzoic acid would likely lead to a mixture of products due to the directing effects of the existing substituents. To overcome this, we employ the elegant and powerful strategy of Directed ortho-Metalation (DoM).

DoM utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent with high regioselectivity. In the case of 4-(tert-butyl)benzoic acid, the carboxylic acid group itself can serve as the DMG.

The proposed synthetic pathway is a one-pot reaction starting from commercially available 4-(tert-butyl)benzoic acid, as illustrated in the workflow diagram below.

Synthesis_Workflow start 4-(tert-Butyl)benzoic Acid step1 Step 1: Directed ortho-Metalation (sec-BuLi, TMEDA, THF, -78°C) start->step1 intermediate Ortho-lithiated Intermediate step1->intermediate step2 Step 2: Iodination (Iodine, THF, -78°C to RT) intermediate->step2 product This compound step2->product caption Figure 1: Synthetic Workflow for this compound via DoM. Mechanism cluster_step1 Step 1: Directed ortho-Metalation cluster_step2 Step 2: Iodination Start 4-(tert-Butyl)benzoic Acid Base + 2.2 eq. sec-BuLi/TMEDA Start->Base Intermediate Ortho-lithiated Dianion Base->Intermediate Electrophile + I₂ Intermediate->Electrophile Product This compound Electrophile->Product caption Figure 2: Simplified Reaction Mechanism.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(tert-Butyl)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(tert-Butyl)-3-iodobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₁₃IO₂. Its structure consists of a benzoic acid core substituted with a bulky tert-butyl group at the 4-position and an iodine atom at the 3-position. This unique substitution pattern imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, making it a valuable intermediate in the synthesis of more complex molecules. The tert-butyl group, on the other hand, influences the molecule's solubility, lipophilicity, and steric profile, which can be crucial for modulating biological activity and material properties. This guide provides a comprehensive overview of the key physicochemical properties of this compound, details the experimental methodologies for their determination, and discusses the implications of these properties for research and development.

Physicochemical Properties Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of predicted and experimental data from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₁H₁₃IO₂[1]
Molecular Weight 304.12 g/mol [1]
CAS Number 91131-72-5[2][3]
Boiling Point 355.2 ± 42.0 °C (Predicted)[1]
Density 1.594 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.05 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C (Protect from light)[1]

Detailed Analysis of Key Properties

Melting Point
Solubility

The solubility of a compound in various solvents is a key parameter for its application in synthesis, formulation, and biological assays. This compound possesses both a nonpolar tert-butyl group and a polar carboxylic acid group. This amphiphilic nature suggests:

  • Aqueous Solubility: The carboxylic acid group can engage in hydrogen bonding with water, but the large hydrophobic surface area of the tert-butyl and iodophenyl groups will limit its solubility in water. The solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

  • Organic Solubility: The compound is expected to have good solubility in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF, diethyl ether), and chlorinated solvents (dichloromethane), where it can participate in hydrogen bonding and dipole-dipole interactions.[4] The presence of the tert-butyl group also enhances its solubility in less polar solvents compared to its unsubstituted analogs.[4]

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For this compound, the predicted pKa is approximately 4.05.[1] The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the benzene ring. The iodine atom is an electronegative element and exerts an electron-withdrawing inductive effect, which helps to stabilize the conjugate base (carboxylate) and thus increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2). The tert-butyl group is weakly electron-donating, which would slightly decrease the acidity. The overall pKa is a result of the interplay of these effects. A pKa of ~4.05 indicates that at physiological pH (≈7.4), the compound will exist almost entirely in its deprotonated, anionic carboxylate form.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity. For ionizable compounds like this compound, the distribution coefficient (LogD) is often more relevant as it is pH-dependent.

While an experimental LogP for this specific compound is not available in the provided search results, we can infer its characteristics. The large tert-butyl group and the iodine atom will significantly increase its lipophilicity compared to benzoic acid. This high lipophilicity suggests that the compound will readily partition into lipid bilayers, which can be advantageous for membrane permeability but may also lead to issues with aqueous solubility and potential for non-specific binding.

Experimental Protocols

To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. Below are detailed methodologies for determining key parameters for this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the acid as a titrant (a strong base) is added.[5]

Objective: To experimentally determine the pKa of this compound.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

Procedure:

  • Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., a small amount of ethanol to aid dissolution, then diluted with deionized water) to a final concentration of approximately 1 mM.[5] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[5]

  • Initial pH Adjustment: Place the solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode. If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~2 to ensure the carboxylic acid is fully protonated.[5]

  • Titration: Begin stirring the solution. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL) from the buret.[5]

  • Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of NaOH added.[5]

  • Endpoint: Continue the titration until the pH reaches approximately 12, well past the equivalence point (the region of sharpest pH change).[5]

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.[6] The equivalence point is the volume of NaOH at the steepest point of the curve. The half-equivalence point is exactly half of this volume.[7] At the half-equivalence point, the pH of the solution is equal to the pKa of the acid, as [HA] = [A⁻].[7][8]

  • Replication: Perform the titration in triplicate to ensure accuracy and calculate the average pKa and standard deviation.[5]

Protocol 2: Determination of LogD by Shake-Flask Method

The shake-flask method is the "gold standard" for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.[9][10]

Objective: To determine the LogD₇.₄ of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • DMSO for stock solution preparation

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]

  • Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).[9]

  • Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Spike with a small volume of the compound's stock solution to achieve a suitable final concentration.

  • Equilibration: Tightly cap the tubes and shake them for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[10]

  • Phase Separation: Centrifuge the tubes at high speed to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

    • D = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • LogD = log₁₀(D)

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[11]

Visualizations

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in Solvent/Water Mixture prep2 Add KCl for Constant Ionic Strength prep1->prep2 titrate1 Adjust Initial pH to ~2 with 0.1 M HCl prep2->titrate1 prep3 Calibrate pH Meter (pH 4, 7, 10) prep3->titrate1 titrate2 Add 0.1 M NaOH in Increments titrate1->titrate2 titrate3 Record pH and Volume After Stabilization titrate2->titrate3 titrate3->titrate2 Repeat until pH ~12 analysis1 Plot pH vs. Volume NaOH titrate3->analysis1 analysis2 Identify Equivalence Point (V_eq) analysis1->analysis2 analysis3 Determine Half-Equivalence Point (V_eq / 2) analysis2->analysis3 analysis4 Find pH at Half-Equivalence Point (pH = pKa) analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Physicochemical Properties

G Structure Chemical Structure (4-tert-Butyl-3-iodobenzoic acid) Solubility Solubility Structure->Solubility influences pKa Acidity (pKa) Structure->pKa determines LogP Lipophilicity (LogP/LogD) Structure->LogP influences ADME ADME Properties (Absorption, Permeability) Solubility->ADME Formulation Drug Formulation Solubility->Formulation pKa->Solubility pH-dependent pKa->ADME affects ionization LogP->Solubility inversely related in water LogP->ADME

Caption: Interplay of key physicochemical properties in drug development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, safety precautions can be inferred from similar compounds like 4-iodobenzoic acid and 4-tert-butylbenzoic acid.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[1] Store locked up.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

This information is based on related compounds and should be supplemented with a compound-specific SDS when available.

Conclusion

This compound is a synthetic intermediate whose utility is defined by its distinct physicochemical properties. The presence of the bulky tert-butyl group and the reactive iodine atom creates a molecule with significant lipophilicity, moderate acidity, and tailored solubility characteristics. Understanding these properties is paramount for its effective use in organic synthesis and for the rational design of new molecules in drug discovery and materials science. The experimental protocols detailed herein provide a framework for the robust and reliable characterization of this and similar compounds, ensuring data integrity and facilitating further research and development.

References

4-(tert-Butyl)-3-iodobenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(tert-Butyl)-3-iodobenzoic acid: A Key Intermediate in Medicinal Chemistry

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bulky tert-butyl group at the C4 position (para to the carboxyl group) and an iodine atom at the C3 position (meta to the carboxyl group). This specific substitution pattern makes it a valuable and versatile building block in synthetic organic chemistry.

CAS Number : 91131-72-5[1]

Molecular Formula : C₁₁H₁₃IO₂[1]

Molecular Weight : 304.12 g/mol [1]

IUPAC Name : this compound

Chemical Structure

The unique arrangement of the functional groups is pivotal to the molecule's utility. The carboxylic acid provides a handle for amide bond formation, the iodine atom is an excellent leaving group for cross-coupling reactions, and the tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic properties of derivative compounds.

Caption: Structure of this compound.

Physicochemical Data

While specific experimental data for this compound is not extensively published, its properties can be contextualized by comparing it with its precursors and structural isomers. The introduction of the bulky tert-butyl group is expected to decrease the melting point compared to 4-iodobenzoic acid by disrupting crystal lattice packing and to increase solubility in non-polar organic solvents.[2]

PropertyThis compound4-tert-Butylbenzoic Acid[3]3-Iodobenzoic Acid[4][5]4-Iodobenzoic Acid[4]
CAS Number 91131-75-298-73-7618-51-9619-58-9
Molecular Formula C₁₁H₁₃IO₂C₁₁H₁₄O₂C₇H₅IO₂C₇H₅IO₂
Molecular Weight 304.12 g/mol 178.23 g/mol 248.02 g/mol 248.02 g/mol
Melting Point Data not available165-168 °C185-187 °C270-273 °C
Appearance White to off-white solid (expected)White crystalline solidWhite solidWhite solid

Synthesis Protocol: Electrophilic Iodination of 4-(tert-Butyl)benzoic Acid

The most logical and efficient synthesis of this compound is via a regioselective electrophilic aromatic substitution reaction, specifically the iodination of the readily available starting material, 4-(tert-butyl)benzoic acid.

Rationale and Mechanistic Insight

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

  • The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

  • The tert-butyl group (-C(CH₃)₃) is an activating, ortho, para-directing group.

Since the C4 position is already occupied by the tert-butyl group, its activating effect directs incoming electrophiles to the C2 and C6 positions (ortho). The deactivating carboxylic acid group directs to the C3 and C5 positions (meta). The position ortho to the bulky tert-butyl group (C3 and C5) is sterically hindered. The electronic effect of the carboxyl group strongly favors substitution at the C3 and C5 positions. The combination of these factors results in the iodine atom being directed predominantly to the C3 position, which is meta to the carboxyl group and ortho to the tert-butyl group.

Synthesis_Pathway Start 4-(tert-Butyl)benzoic Acid Reagents I₂, H₂SO₄ (cat.) (IO₃) or other oxidant Start->Reagents Intermediate Electrophilic Attack (I⁺ generation and attack at C3) Reagents->Intermediate Reaction Initiation Product This compound Intermediate->Product Aromatization

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

  • 4-(tert-Butyl)benzoic acid (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium iodate (KIO₃) or another suitable oxidizing agent

  • Glacial acetic acid (solvent)

  • Sulfuric acid (catalyst)

  • Sodium thiosulfate solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(tert-butyl)benzoic acid (1.0 eq) and glacial acetic acid. Stir until the solid is fully dissolved.

  • Addition of Reagents : Add iodine (1.1 eq) and potassium iodate to the solution. Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction Execution : Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Development

The strategic placement of the iodo and tert-butyl groups makes this compound a highly valuable intermediate, particularly in the synthesis of Retinoid-X-Receptor (RXR) agonists and novel anticancer agents.[2]

Intermediate for Retinoid-X-Receptor (RXR) Agonists

RXR is a nuclear receptor that plays a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[6] RXR agonists, also known as rexinoids, are a class of drugs with applications in oncology and metabolic diseases.[6][7] The FDA-approved drug Bexarotene is a prominent example.[6]

This compound serves as a key building block for novel rexinoids.[2] The iodine atom is a versatile handle for introducing the rest of the pharmacophore through metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings.[2] The tert-butylbenzoic acid moiety often serves as the "hydrophobic anchor" that binds within the ligand-binding pocket of the RXR.

Drug_Discovery_Workflow cluster_synthesis Synthesis Phase cluster_development Development Phase A 4-(tert-Butyl)-3- iodobenzoic acid C Sonogashira Coupling (Pd/Cu catalysis) A->C B Coupling Partner (e.g., terminal alkyne) B->C D Novel RXR Agonist (Lead Compound) C->D C-C bond formation E Biological Screening (e.g., RXRE-mediated assay) D->E F Lead Optimization E->F F->D SAR Studies

Caption: Use of the title compound in a drug discovery workflow.

Scaffold for Anticancer Agents

Substituted benzoic acid derivatives are common structural motifs in a wide range of anticancer agents.[8][9] They can be designed to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival.[2] Studies have shown that compounds structurally similar to this compound exhibit cytotoxic effects on human tumor cell lines.[2] The unique combination of a carboxylic acid, a lipophilic group, and a reactive iodine atom allows for extensive structural modifications to optimize potency and selectivity against specific cancer targets.[2][10]

Safety, Handling, and Storage

As there is no specific Safety Data Sheet (SDS) for this compound, handling precautions should be based on the known hazards of its structural analogs, such as 4-tert-butylbenzoic acid and other iodinated aromatic compounds.

  • Hazard Classification : Based on analogs, this compound should be treated as harmful if swallowed and a cause of skin and serious eye irritation.[11][12][13] It may also cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[14]

  • First Aid Measures :

    • Skin Contact : Immediately wash with plenty of soap and water.[11][13]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[11]

    • Inhalation : Move the person to fresh air.[11][13]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and bases.[14]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly in the regioselective introduction of an iodine atom that serves as a crucial handle for further molecular elaboration. This makes it an indispensable tool for researchers and drug development professionals aiming to synthesize novel RXR agonists and anticancer therapeutics. The synthesis protocol outlined herein provides a reliable and scalable method for its preparation, enabling further exploration of its utility in creating next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of 4-(tert-Butyl)-3-iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 4-(tert-Butyl)-3-iodobenzoic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing solubility, outlines robust experimental methodologies, and discusses the interpretation of solubility data in the context of the compound's physicochemical properties.

Introduction: The Critical Role of Solubility in Scientific Advancement

This compound is a substituted benzoic acid derivative with significant potential as a synthetic intermediate in medicinal and materials chemistry. Its utility in these fields is fundamentally linked to its solubility characteristics. A thorough understanding of how this compound behaves in different organic solvents is paramount for a range of applications, including reaction optimization, purification, formulation development, and crystallisation. This guide provides the theoretical and practical foundation for a comprehensive assessment of its solubility profile.

Theoretical Framework: Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, its solubility is primarily influenced by its molecular structure, which dictates its polarity, ability to form hydrogen bonds, and crystal lattice energy. Key physicochemical parameters provide insight into its expected solubility behavior.

  • Acidity (pKa): The carboxylic acid moiety is acidic, and its pKa value will influence solubility in protic and basic solvents. In solvents that can accept a proton, the dissociation of the carboxylic acid to its carboxylate form can enhance solubility. The pKa of benzoic acid is approximately 4.2. The electron-donating tert-butyl group and the electron-withdrawing (though weakly deactivating) iodine atom will influence the pKa of the derivative, which in turn affects its ionization state and solubility in different solvents.[2]

  • Melting Point and Crystal Lattice Energy: The melting point of a compound is an indicator of the strength of its crystal lattice. A higher melting point generally corresponds to a more stable crystal lattice, which requires more energy to overcome during the dissolution process, often resulting in lower solubility. The bulky tert-butyl group may disrupt efficient crystal packing, potentially leading to a lower melting point and higher solubility compared to more symmetrical analogs like 4-iodobenzoic acid.[1]

Predictive Assessment of Solubility

In the absence of extensive experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."

Solvent ClassPredicted SolubilityRationale
Non-Polar HighThe significant non-polar character from the tert-butyl group and iodinated benzene ring will favor interaction with non-polar solvents (e.g., hexane, toluene).
Polar Aprotic Moderate to HighSolvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate can interact with both the polar carboxylic acid group and the non-polar regions.[1]
Polar Protic Low to ModerateSolvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, but the large non-polar part of the molecule may limit solubility.
Aqueous Very LowThe high lipophilicity of the molecule will likely result in very poor solubility in water.

Experimental Determination of Solubility: A Validated Approach

A robust and reproducible experimental protocol is essential for obtaining reliable solubility data. The equilibrium shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid This compound prep_solvent Measure precise volume of organic solvent mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-48 hours) mix->agitate separate Separate solid and liquid phases (Centrifugation or Filtration) agitate->separate sample Extract a known volume of the supernatant separate->sample dilute Dilute with a suitable solvent sample->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility (e.g., mg/mL or mol/L) quantify->calculate

Caption: Workflow for the determination of equilibrium solubility.

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation:

    • Add an excess of solid this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring solid particles, the sample can be centrifuged, and the supernatant collected, or the sample can be filtered through a syringe filter.

  • Quantification:

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration in the solution has reached a plateau, indicating that equilibrium has been established.

  • Mass Balance: The amount of dissolved and undissolved solid can be determined to ensure mass balance, although this is often complex and not routinely performed.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNon-Polar[Experimental Data][Calculated Data]
TolueneNon-Polar[Experimental Data][Calculated Data]
Dichloromethane (DCM)Polar Aprotic[Experimental Data][Calculated Data]
Tetrahydrofuran (THF)Polar Aprotic[Experimental Data][Calculated Data]
Ethyl AcetatePolar Aprotic[Experimental Data][Calculated Data]
AcetonePolar Aprotic[Experimental Data][Calculated Data]
MethanolPolar Protic[Experimental Data][Calculated Data]
EthanolPolar Protic[Experimental Data][Calculated Data]
WaterAqueous[Experimental Data][Calculated Data]

Interpretation:

The quantitative data will provide a clear understanding of the solubility profile. For instance, high solubility in hexane and toluene would confirm the lipophilic nature of the compound. Moderate to high solubility in DCM and THF would highlight the role of the polar carboxylic acid group in facilitating interactions with polar aprotic solvents. The data should be analyzed in conjunction with the physicochemical properties of both the solute and the solvents (e.g., polarity index, hydrogen bonding capacity).

Conclusion

While readily available quantitative solubility data for this compound is scarce, a combination of theoretical understanding and robust experimental methodology provides a clear path to characterizing its solubility profile. The interplay of its lipophilic tert-butyl and iodo substituents with the polar carboxylic acid group suggests a nuanced solubility behavior, with a preference for non-polar and polar aprotic solvents. The detailed experimental protocol outlined in this guide provides a validated framework for researchers to generate high-quality, reproducible solubility data, which is essential for the effective application of this compound in research and development.

References

Spectroscopic Characterization of 4-(tert-Butyl)-3-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(tert-Butyl)-3-iodobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal and materials chemistry. Its structure, featuring a bulky tert-butyl group, a strategically positioned iodine atom, and a carboxylic acid moiety, makes it a versatile synthetic intermediate.[1] The iodine atom, in particular, serves as a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive framework for its characterization. The principles and protocols outlined herein are designed to be a valuable resource for researchers engaged in the synthesis and application of novel organic compounds.

Core Principles of Spectroscopic Analysis

The unambiguous identification and structural elucidation of a synthetic compound like this compound rely on a combination of spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a comprehensive structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. Different covalent bonds vibrate at characteristic frequencies, and by analyzing the absorption of infrared radiation, we can deduce the presence of groups like -OH, C=O, and C-H.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals fragmentation patterns that can be used to deduce the structure of the molecule.

The following diagram illustrates the workflow for the spectroscopic characterization of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural elucidation of an organic compound.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following data is a prediction based on the analysis of closely related compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the tert-butyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

  • Aromatic Protons (δ 7.0 - 8.5 ppm) : The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets. The proton ortho to the carboxylic acid and meta to the iodine (H-2) will be the most deshielded. The proton ortho to the iodine and meta to the carboxylic acid (H-6) will also be significantly deshielded. The proton between the tert-butyl and iodo groups (H-5) will be the most shielded of the aromatic protons.

  • tert-Butyl Protons (δ ~1.3 ppm) : The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

  • Carboxylic Acid Proton (δ > 10 ppm) : The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (δ ~170 ppm) : The carboxylic acid carbonyl carbon will be observed at a downfield chemical shift.

  • Aromatic Carbons (δ 120 - 150 ppm) : The six aromatic carbons will have distinct chemical shifts. The carbon bearing the iodine atom (C-3) will be significantly shielded due to the heavy atom effect. The carbons attached to the carboxylic acid (C-1) and the tert-butyl group (C-4) will be quaternary and will likely have lower intensities.

  • tert-Butyl Carbons (δ ~35 ppm and ~31 ppm) : The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Hydrogen-bonded hydroxyl stretch
C-H (Aromatic)3100 - 3000Aromatic C-H stretch
C-H (Aliphatic)2960 - 2850Aliphatic C-H stretch of the tert-butyl group
C=O (Carboxylic Acid)1710 - 1680Carbonyl stretch
C=C (Aromatic)1600 - 1450Aromatic ring skeletal vibrations
C-I600 - 500Carbon-iodine stretch
Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 318, corresponding to the molecular formula C₁₁H₁₃IO₂.

  • Major Fragments : Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) from the tert-butyl group to form a stable tertiary carbocation, and the loss of the carboxylic acid group ([M-45]⁺). The presence of iodine will be evident from its characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is very low.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic sample like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Determine the chemical shifts relative to the solvent peak.

IR Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data, or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization for fragmentation patterns.

  • Data Acquisition :

    • Infuse the sample solution into the ion source or inject it into the GC.

    • Acquire the mass spectrum over an appropriate m/z range.

The following diagram illustrates the general process of spectroscopic data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) NMR_acq Acquire Spectrum on NMR Spectrometer Dissolve->NMR_acq MS_acq Acquire Spectrum on Mass Spectrometer Dissolve->MS_acq Solid Place Solid on ATR Crystal (IR) IR_acq Acquire Spectrum on FTIR Spectrometer Solid->IR_acq Process Process Raw Data (e.g., Fourier Transform, Baseline Correction) NMR_acq->Process IR_acq->Process MS_acq->Process Analyze Analyze Spectra (Peak Picking, Integration, Fragmentation Analysis) Process->Analyze

Caption: General workflow for spectroscopic data acquisition and processing.

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Value
¹H NMR Aromatic Protonsδ 7.0 - 8.5 ppm
tert-Butyl Protonsδ ~1.3 ppm (s, 9H)
Carboxylic Acid Protonδ > 10 ppm (br s, 1H)
¹³C NMR Carbonyl Carbonδ ~170 ppm
Aromatic Carbonsδ 120 - 150 ppm
tert-Butyl Carbonsδ ~35 ppm (quaternary), ~31 ppm (methyl)
IR O-H stretch3300 - 2500 cm⁻¹ (broad)
C=O stretch1710 - 1680 cm⁻¹
MS Molecular Ion (M⁺)m/z = 318

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. The predicted spectroscopic data presented in this guide provides a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural elucidation and paving the way for its application in the synthesis of novel molecules.

References

The Emerging Potential of 4-(tert-Butyl)-3-iodobenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. This guide introduces 4-(tert-Butyl)-3-iodobenzoic acid, a uniquely functionalized aromatic compound, as a high-potential starting point for medicinal chemistry campaigns. While specific research on this exact molecule is nascent, its constituent moieties—a sterically influential tert-butyl group, a synthetically versatile iodine atom, and a pharmacologically significant benzoic acid core—provide a compelling rationale for its exploration. We will dissect the strategic advantages conferred by each of these features, propose robust synthetic pathways for diversification, and outline potential therapeutic applications grounded in established principles of molecular pharmacology and drug design. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold for the creation of next-generation targeted therapies.

Introduction: Unpacking the Molecular Architecture

This compound (C₁₁H₁₃IO₂) is a trifunctionalized aromatic scaffold poised for significant utility in medicinal chemistry.[1] Its power lies in the synergistic interplay of its three key structural features, each offering distinct advantages for probing biological systems and optimizing drug-like properties.

  • The Benzoic Acid Core: A well-established pharmacophore, the carboxylic acid group can engage in critical hydrogen bonding, salt-bridge, and electrostatic interactions with biological targets. It is a common feature in numerous approved drugs and serves as a reliable anchor for binding.

  • The tert-Butyl Group: This bulky, lipophilic group is a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its primary roles include:

    • Steric Shielding: The tert-butyl group can protect adjacent functional groups from metabolic degradation, thereby increasing a drug's half-life.[3][4]

    • Probing Binding Pockets: Its significant size can be used to exploit specific hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.[3][5]

    • Improving Potency & Lipophilicity: The addition of a tert-butyl group can increase a compound's lipophilicity, which can improve membrane permeability and overall potency.[2]

  • The Iodine Atom: Far more than a simple halogen substituent, the iodine at the 3-position is a key enabler for both biological interaction and synthetic diversification.

    • Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and directional noncovalent interaction with electron-rich atoms like oxygen or nitrogen in a protein backbone or side chain.[6][7] This interaction, driven by a region of positive electrostatic potential known as a "sigma-hole," is increasingly recognized as a critical element in enhancing ligand-target affinity and specificity.[6][8]

    • Synthetic Handle: The carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9] This provides a robust and reliable avenue for rapid library synthesis and structure-activity relationship (SAR) exploration.

This unique combination of features makes this compound an exemplary starting scaffold for developing targeted therapies against a range of disease classes.

Strategic Applications in Drug Discovery

The structure of this compound suggests several promising avenues for medicinal chemistry exploration. Its utility can be broadly categorized into two main strategies: as a core scaffold for library development and as a tool for creating specific, high-affinity ligands.

A Scaffold for Combinatorial Chemistry and SAR Studies

The true power of this molecule lies in its capacity for controlled, systematic modification. The iodine atom serves as a versatile anchor point for introducing a wide array of chemical diversity.[10]

A typical workflow for leveraging this scaffold would involve:

  • Initial Screening: The parent molecule can be tested in relevant biological assays to establish a baseline activity.

  • Scaffold Elaboration: Using the iodine as a synthetic handle, a library of derivatives can be generated via cross-coupling reactions.

  • SAR Analysis: The resulting data can be used to build a robust structure-activity relationship model, guiding further optimization of potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic diversification workflow for this compound.

Targeting Specific Protein Classes

The structural motifs present in this compound make it an intriguing candidate for targeting several important classes of proteins.

  • Kinase Inhibitors: The ability of the iodine to form halogen bonds and the potential for the benzoic acid to interact with the hinge region make this scaffold suitable for developing kinase inhibitors.[6] The tert-butyl group can be used to probe the hydrophobic pocket often found near the ATP binding site.

  • Nuclear Receptor Modulators: Many nuclear receptor ligands feature a carboxylic acid and a bulky hydrophobic group. This scaffold could be elaborated to generate selective modulators of receptors such as the Retinoid X Receptor (RXR), where similar structures have shown activity.[1]

  • Enzyme Inhibitors: The scaffold could be used to design inhibitors for enzymes with well-defined active sites, such as proteases or phosphodiesterases, where the distinct functionalities can be optimized to interact with specific sub-pockets.[7]

Experimental Protocols

To facilitate the exploration of this scaffold, we provide a representative experimental protocol for a key synthetic transformation.

Protocol 1: Suzuki Cross-Coupling for Aryl Diversification

This protocol describes a typical Suzuki coupling reaction to introduce a new aryl group at the 3-position.

Objective: To synthesize 4-(tert-butyl)-[1,1'-biphenyl]-3-carboxylic acid from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried two-neck round-bottom flask, add this compound (e.g., 304 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir under nitrogen for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biphenyl product.

Justification of Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) catalyst in situ, which is effective for a wide range of Suzuki couplings.

  • Base and Solvent: The aqueous potassium carbonate and dioxane/water solvent system is a robust and commonly used combination that effectively facilitates the transmetalation step of the catalytic cycle.[11]

Data Presentation: Hypothetical SAR Table

To illustrate the potential outcomes of a diversification campaign, the following table presents hypothetical data for a series of derivatives targeting a generic kinase.

Compound IDR Group (at 3-position)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Parent I>10,000>50
1a Phenyl85012.5
1b 4-Fluorophenyl4206.8
1c 3-Pyridyl1502.1
1d 2-Thienyl6309.3

This hypothetical data suggests that replacing the iodine with various aryl and heteroaryl groups can lead to a significant increase in activity, with the 3-pyridyl analog showing the most promise. This would guide the next round of synthesis, perhaps exploring other nitrogen-containing heterocycles.

Conclusion and Future Directions

This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. The strategic combination of a bulky tert-butyl group, a synthetically versatile iodine atom, and a proven benzoic acid pharmacophore provides a powerful platform for the rational design of novel therapeutics. The ability to leverage halogen bonding and engage in a wide array of cross-coupling reactions opens the door to rapid SAR exploration and the fine-tuning of drug-like properties.

Future work should focus on synthesizing and screening libraries of derivatives against various therapeutically relevant targets, including kinases, nuclear receptors, and other enzymes. The insights gained from these studies will undoubtedly validate the potential of this scaffold and pave the way for the development of new and effective medicines.

Caption: Interplay of features in this compound drug design.

References

biological activity of 4-(tert-Butyl)-3-iodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(tert-Butyl)-3-iodobenzoic Acid Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and research applications of derivatives of this compound. This molecule serves as a critical synthetic intermediate in medicinal chemistry, primarily due to its unique structural features: a bulky tert-butyl group that influences pharmacokinetic properties, a carboxylic acid for further modification, and a strategically placed iodine atom that acts as a versatile handle for cross-coupling reactions.[1] We will explore the role of these derivatives as modulators of key biological targets, including the Retinoid X Receptor (RXR), and their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation for this promising class of compounds.

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. The selection of a core scaffold is a critical decision, dictating the accessible chemical space and potential biological targets. This compound has emerged as a valuable building block precisely because it offers a trifecta of desirable chemical properties.[1][2]

  • The Iodine Atom: Far from being a simple substituent, the iodine atom is a highly reactive and versatile functional group. It is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][3][4][5] This reactivity allows for the precise and controlled introduction of various aryl, alkyl, and amino moieties, enabling the rapid generation of compound libraries to probe structure-activity relationships (SAR).

  • The tert-Butyl Group: This bulky, lipophilic group significantly influences the molecule's physicochemical profile. It can provide steric hindrance that may favor specific binding conformations, enhance membrane permeability, and protect against metabolic degradation, thereby improving the pharmacokinetic profile of the final derivative.[1]

  • The Carboxylic Acid: This functional group is a key site for modification, readily forming amides, esters, and other derivatives. This allows for conjugation to other molecules or tuning of properties like solubility and bioavailability.[3]

This unique combination makes this compound an ideal starting point for developing targeted therapeutic agents.

Core Biological Activities and Mechanisms of Action

Derivatives synthesized from the this compound scaffold have demonstrated a range of biological activities. The following sections detail the most significant of these, grounded in mechanistic insights.

Retinoid X Receptor (RXR) Agonism

A primary application for this scaffold is in the synthesis of Retinoid X Receptor (RXR) agonists.[1] RXRs are nuclear receptors that play a central role in regulating gene transcription involved in development, metabolism, and cell differentiation.[6] They function as "master regulators" by forming heterodimers with a host of other nuclear receptors, including PPARs, LXRs, and the Vitamin D Receptor.[7]

Mechanism of Action: An RXR agonist derived from this scaffold binds to the ligand-binding pocket of the RXR protein. This induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This entire complex then binds to specific DNA sequences known as response elements, initiating the transcription of target genes. The bulky tert-butyl groups on many synthetic agonists are thought to enhance binding affinity and receptor activation.[8]

Anticancer Activity

Benzoic acid derivatives, including those structurally similar to this compound, have shown promising cytotoxic effects against various human tumor cell lines.[1][9] Research has pointed towards the use of related iodobenzoic acid moieties in synthesizing novel anticancer agents that can induce cell cycle arrest and apoptosis.[3]

Potential Mechanisms:

  • Apoptosis Induction: Compounds can activate intrinsic or extrinsic apoptotic pathways. For instance, some benzoic acid derivatives have been shown to activate proteasomal pathways, which are critical for protein degradation in cancer cells, leading to programmed cell death.[1]

  • Enzyme Inhibition: Derivatives can be designed to inhibit key enzymes involved in cancer progression. For example, related iodobenzoic acid derivatives have been studied as inhibitors of acetylcholinesterase, a target in some neuroblastomas, and cathepsins, which are involved in tumor invasion and metastasis.[1][10]

  • Cell Cycle Arrest: Some agents can halt the cell cycle at specific checkpoints (e.g., G0/G1), preventing cancer cells from proliferating.[3]

Activity Target/Model System Key Findings Reference
CytotoxicityHuman Lung (A549) & Colorectal (HT-29) Cancer CellsTetrahydroacridine derivatives with an iodobenzoic moiety induced G0/G1 cell cycle arrest and apoptosis.[3]
CytotoxicityHuman Glioblastoma (SNB-19) & Melanoma (C-32) CellsDiazaphenothiazine derivatives showed potent anticancer activity, with some being more potent than cisplatin.[11]
CytotoxicityLiver (Hep-G2) & Melanoma (A2058) Cancer CellsSimilar benzoic acid compounds demonstrated selective toxicity, inducing apoptosis in cancer cells but not normal fibroblasts.[1]
Enzyme InhibitionAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Tetrahydroacridine-iodobenzoic acid hybrids showed potent, nanomolar inhibition of cholinesterases.[10]
Anti-inflammatory and Antimicrobial Activities

While less explored for this specific scaffold, related compounds suggest potential applications in these areas.

  • Anti-inflammatory: Various phenolic compounds, including tert-butylated phenols, are known antioxidants and can exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase-2 (COX-2) or modulating inflammatory signaling pathways such as NF-κB.[12][13] This suggests that derivatives could be designed to target inflammation.

  • Antimicrobial: Studies have shown that certain benzoic acid derivatives can inhibit the growth of pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[1] The presence of a halogen like iodine often enhances antimicrobial effects due to increased lipophilicity and reactivity with microbial components.[1]

Experimental Protocols & Methodologies

A trustworthy protocol is a self-validating one. The following methodologies represent standard, robust procedures for the synthesis and evaluation of this compound derivatives.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction to illustrate how the iodine atom is leveraged to build molecular complexity. This reaction is fundamental in pharmaceutical synthesis for creating C-C bonds.[4][5]

Objective: To synthesize a biaryl derivative from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq). Add this catalyst mixture to the reaction flask.

  • Degassing: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst, leading to reaction failure.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Synthesis_Workflow Start This compound + Arylboronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Heat) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Derivative Analysis->End BioAssay Biological Screening (e.g., MTT Assay) End->BioAssay

Biological Evaluation: MTT Cell Viability Assay

This assay is a colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells. It is a standard first-pass screening method in anticancer drug discovery.[14]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized derivative on a cancer cell line.

Materials:

  • Synthesized derivative dissolved in DMSO (stock solution)

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Future Directions and Concluding Remarks

The this compound scaffold represents a validated and highly valuable starting point for medicinal chemistry campaigns. While its role in the development of RXR agonists is well-established, significant opportunities remain in other therapeutic areas.

  • Oncology: Further exploration of SAR by modifying the biaryl or other appended groups could lead to more potent and selective anticancer agents. Investigating their effects on specific signaling pathways beyond general cytotoxicity is a critical next step.

  • Inflammatory Diseases: A focused effort to synthesize derivatives designed to inhibit key inflammatory mediators (e.g., COX, LOX, cytokines) could yield novel anti-inflammatory drugs.

  • Infectious Diseases: The initial findings on antimicrobial activity warrant further investigation, including screening against a broader panel of bacterial and fungal pathogens, including drug-resistant strains.

References

The Strategic Utility of 4-(tert-Butyl)-3-iodobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(tert-Butyl)-3-iodobenzoic acid has emerged as a particularly valuable scaffold, primarily due to its unique combination of steric and electronic properties. This guide provides an in-depth technical overview of this compound, from its synthesis and reactivity to its application in the development of high-value molecules, particularly in the pharmaceutical sector. We will explore the nuanced interplay of its structural features and how they can be leveraged to achieve specific synthetic outcomes.

Physicochemical Properties and Structural Rationale

The judicious application of any building block begins with a thorough understanding of its intrinsic properties. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₃IO₂--INVALID-LINK--
Molecular Weight 304.12 g/mol --INVALID-LINK--
Appearance White to off-white solid---
Melting Point Lower than 4-iodobenzoic acid (270–273°C)[1]
Boiling Point (Predicted) 355.2 ± 42.0 °C--INVALID-LINK--
Density (Predicted) 1.594 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 4.05 ± 0.10--INVALID-LINK--
Solubility Enhanced solubility in non-polar solvents compared to unsubstituted analogs[1]

The presence of the bulky tert-butyl group para to the carboxylic acid significantly influences the molecule's physical properties. It disrupts crystal lattice packing, leading to a lower melting point compared to its non-alkylated counterpart, 4-iodobenzoic acid.[1] This steric bulk also enhances solubility in common organic solvents, a practical advantage in reaction setup and purification.

From a reactivity standpoint, the molecule presents two key functional handles: the carboxylic acid and the carbon-iodine bond. The carboxylic acid can be readily converted to esters, amides, or other derivatives using standard methodologies. The iodine atom, positioned ortho to the tert-butyl group, is the primary site for carbon-carbon bond formation via cross-coupling reactions. The interplay between the electron-withdrawing carboxylic acid, the sterically demanding tert-butyl group, and the reactive C-I bond is the cornerstone of this building block's utility.

Synthesis of this compound: A Validated Protocol

A reliable and scalable synthesis of the title compound is crucial for its application. A common and efficient method involves the direct iodination of 4-tert-butylbenzoic acid.

Experimental Protocol: Iodination of 4-tert-butylbenzoic Acid

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

  • 4-tert-Butylbenzoic acid

  • Iodic acid (HIO₃)

  • Acetic acid (glacial)

  • Acetic anhydride

  • Sulfuric acid (concentrated, 98%)

  • Sodium sulfite (Na₂SO₃)

  • Chloroform

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, suspend 4-tert-butylbenzoic acid (1 equivalent) and iodic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

  • Cool the stirred mixture to approximately 5 °C.

  • Slowly add concentrated sulfuric acid dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Heat the mixture to 45-50 °C for 2 hours to ensure complete reaction.

  • Pour the reaction mixture into a beaker containing an excess of aqueous sodium sulfite solution and ice to quench the reaction and reduce any excess iodine.

  • The crude product will precipitate. If the product is oily, extract it with chloroform.

  • Wash the organic extracts with water, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Iodic acid and Sulfuric Acid: This combination generates a potent electrophilic iodinating species in situ. The strong acidic medium activates the iodic acid and protonates the carbonyl of the carboxylic acid, further activating the aromatic ring towards electrophilic substitution.

  • Acetic Anhydride: This is used to remove any water present in the reaction mixture, which could deactivate the iodinating agent.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions. The subsequent heating ensures the reaction goes to completion.

  • Sodium Sulfite Quench: This step is essential to neutralize any unreacted oxidizing agents and reduce elemental iodine back to iodide, simplifying the purification process.

Key Applications in Cross-Coupling Reactions

The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, making it a cornerstone for the synthesis of biaryl and aryl-alkyne structures.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds. The high reactivity of the C-I bond in our building block allows for milder reaction conditions compared to the corresponding aryl bromides or chlorides.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or a more specialized ligand for hindered substrates

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by potassium carbonate.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical. For sterically hindered substrates like our building block, bulky, electron-rich phosphines such as SPhos or XPhos may be required to facilitate the reductive elimination step and improve yields.[2]

  • Base: Potassium carbonate is a commonly used base that is effective in activating the boronic acid for transmetalation. The use of an aqueous solution helps to dissolve the inorganic base.

  • Inert Atmosphere: This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylalkynes, which are important structural motifs in many pharmaceuticals and materials.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add Pd(PPh₃)₂Cl₂, CuI, and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, and filter off the amine hydrohalide salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality of Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[3]

  • Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the hydrogen iodide formed during the reaction.

  • Anhydrous Conditions: Moisture can interfere with the catalytic cycle, so anhydrous solvents and reagents are preferred for optimal results.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) Cu-C≡CR->Cu(I)X H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules.

Retinoid-X-Receptor (RXR) Agonists

This building block is particularly useful in the synthesis of analogues of Bexarotene, an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[4] Bexarotene is a potent and selective agonist of the Retinoid-X-Receptor (RXR).[4] The 4-(tert-Butyl)phenyl moiety is a key pharmacophore that occupies a hydrophobic pocket in the RXR ligand-binding domain. By using this compound, medicinal chemists can readily introduce this crucial group and further elaborate the molecule through cross-coupling at the iodine position to explore structure-activity relationships and develop novel RXR modulators with improved properties.[5][6]

Anticancer Agents

Derivatives of this compound have shown promise as intermediates in the synthesis of novel anticancer agents.[5] The biaryl and aryl-alkyne scaffolds that can be readily prepared from this building block are common motifs in a wide range of cytotoxic compounds. For instance, research has shown that compounds incorporating this moiety exhibit significant cytotoxicity against various cancer cell lines.[5] The ability to easily modify the structure through the versatile iodine handle allows for the fine-tuning of pharmacological properties to enhance efficacy and selectivity against specific cancer targets.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a sterically demanding tert-butyl group, a reactive iodine atom, and a modifiable carboxylic acid function provides a robust platform for the construction of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of medicinal chemistry and drug discovery.

References

In-Depth Technical Guide: Safety and Handling Precautions for 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-3-iodobenzoic acid is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bulky tert-butyl group and a reactive iodine atom, makes it a valuable intermediate for creating complex molecules, including agonists for the retinoid-X-receptor (RXR).[1] The presence of the iodine atom allows for further molecular modifications through cross-coupling reactions.[1] However, the unique chemical properties of this compound necessitate a thorough understanding of its safety and handling requirements to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for this compound.

Hazard Identification and Classification

Inferred Hazard Profile:

Hazard ClassificationPotential EffectsSupporting Rationale
Skin Corrosion/Irritation Causes skin irritation.[2][3]Aromatic carboxylic acids and iodo-compounds can be irritating to the skin upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Direct contact with the eyes can lead to significant irritation and potential damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][4]Inhalation of dust particles can irritate the respiratory tract.
Acute Toxicity (Oral) Harmful if swallowed.[5][6]Ingestion can lead to adverse health effects.
Reproductive Toxicity May damage fertility.[6]Based on data for 4-tert-Butylbenzoic Acid, there is a potential risk to reproductive health.
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[5][6]Long-term exposure may lead to organ damage.

It is crucial to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.

Exposure Controls and Personal Protective Equipment (PPE)

Given the potential hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound. The primary objective is to prevent contact with the skin, eyes, and respiratory system.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of dust or vapors.[5][7]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical for safe handling.[8][9][10]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement.[7] A face shield should be worn in situations with a higher risk of splashing.[10] This prevents contact with the eyes, which can cause serious irritation.[4]
Skin Protection - Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling iodine compounds.[11] Always inspect gloves for tears or punctures before use and change them frequently. - Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.[10]
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7][11] The use of respirators must be in accordance with a comprehensive respiratory protection program.[11]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the chemical's integrity.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][7]

  • Use in a Fume Hood: Always work with this compound in a chemical fume hood.[5][7]

  • Grounding: Take precautionary measures against static discharges, especially when handling larger quantities of the powder.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[7][12]

  • Personal Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the laboratory.[5][7]

Storage

Proper storage is crucial to maintain the stability and purity of this compound and to prevent hazardous situations.

Storage ConditionRationale and Best Practices
Container Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][13]
Light and Air Sensitivity Store in a light-resistant container (e.g., an amber vial) to prevent photodecomposition.[14][15][16] Some organo-iodine compounds can be air-sensitive; consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage or for high-purity applications.[15][17]
Temperature Store at a controlled room temperature, away from direct sunlight and heat sources.[14]
Segregation Store separately from incompatible materials such as strong oxidizing agents and bases.[7][12][16]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.[18]

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[5] Seek immediate medical attention.[5][7]
Spill Response

The appropriate response to a spill depends on its size and location.

Decision Tree for Spill Response

Spill_Response Start Spill Occurs Size Is the spill large or in a public area? Start->Size Trained Are you trained and equipped to handle the spill? Size->Trained No Evacuate Evacuate the area. Call emergency services (911). Alert supervisor. Size->Evacuate Yes Trained->Evacuate No SmallSpill Small, manageable spill Trained->SmallSpill Yes Cleanup Follow small spill cleanup protocol. SmallSpill->Cleanup

Caption: Decision-making process for responding to a chemical spill.

Small Spill Cleanup Protocol (inside a fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.[19]

  • Ensure PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Containment: For a solid spill, gently cover it with a paper towel to avoid raising dust.

  • Cleanup: Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste.[5] Avoid creating dust.[5] For liquid spills, use an inert absorbent material like vermiculite or sand.[20][21]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.[19]

Large Spill Response:

For any large spill or a spill outside of a containment area, evacuate the laboratory immediately and call for emergency response.[20][21]

Disposal of Waste

All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[22]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Neutralization of Iodine: For aqueous waste streams containing iodine, neutralization with a reducing agent like sodium thiosulfate can convert the iodine to less hazardous iodide.[23][24] This should be done following a validated laboratory procedure.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[22][25] Do not dispose of this chemical down the drain or in regular trash.[22][26]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a high level of respect and care. By implementing robust safety protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. Adherence to the guidelines outlined in this document will help ensure a safe laboratory environment for all personnel.

References

A Technical Guide to 4-(tert-Butyl)-3-iodobenzoic Acid: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(tert-Butyl)-3-iodobenzoic acid (CAS No. 91131-72-5) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a sterically demanding tert-butyl group and a versatile iodine atom ortho to the carboxylic acid, provides a valuable scaffold for the synthesis of complex molecular architectures.[2] The presence of the iodine atom is particularly significant, as it serves as a reactive handle for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, synthesis, quality control, and strategic applications of this important synthetic intermediate.

Physicochemical Properties

PropertyValueSource
CAS Number 91131-72-5[3]
Molecular Formula C₁₁H₁₃IO₂[3]
Molecular Weight 304.12 g/mol [3]
Appearance Expected to be a solidInferred
Melting Point Expected to be lower than 4-iodobenzoic acid (270-273 °C) due to the bulky tert-butyl group disrupting crystal packing.[2]
Solubility Likely enhanced in non-polar solvents compared to unsubstituted analogs.[2]

Commercial Sourcing and Supplier Specifications

This compound is available from a range of commercial suppliers, catering primarily to the research and development market. When sourcing this material, it is crucial to consider purity, available quantities, and the supplier's quality assurance documentation.

SupplierCatalog NumberPurityAvailable Quantities
BLDpharm BD138679≥97%1g, 5g, 25g
BenchChem B3030474InquireInquire
Key Organics 11451InquireInquire
Sun-shinechem 8031597%Inquire
MolCore MC1131614-33-9InquireInquire

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).

Synthesis of this compound: A Representative Protocol

While specific proprietary synthesis methods may vary between suppliers, a common and effective route to this compound is through the electrophilic iodination of 4-tert-butylbenzoic acid. The tert-butyl group is a para-director, and the carboxylic acid is a meta-director, which would typically direct iodination to the 3-position. However, the strong activating and ortho, para-directing nature of the alkyl group generally dominates. Iodination occurs ortho to the tert-butyl group.

A well-established method for the iodination of activated aromatic rings involves the use of iodine in the presence of an oxidizing agent, such as periodic acid, in a suitable solvent system.[4]

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Charge flask with 4-tert-butylbenzoic acid, iodine, and periodic acid B Add solvent system (e.g., Acetic Acid/Water) A->B 1 C Heat the mixture with stirring (e.g., 65-70°C) B->C D Monitor reaction (e.g., TLC or HPLC) C->D 2 E Cool reaction mixture D->E F Precipitate product (e.g., by adding water) E->F G Filter the solid F->G H Wash with water G->H I Dry the product H->I J Recrystallization (e.g., from Ethanol/Water) I->J K Characterization (NMR, MS, HPLC) J->K G A This compound C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B Terminal Alkyne (e.g., substituted pentamethyl-tetralinyl acetylene) B->C D Bexarotene Analog (RXR Agonist) C->D

References

Methodological & Application

synthesis of 4-(tert-Butyl)-3-iodobenzoic acid from 4-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 4-(tert-Butyl)-3-iodobenzoic Acid

Abstract & Introduction

This compound is a pivotal intermediate in medicinal and organic chemistry. Its substituted benzoic acid scaffold is particularly valuable in the synthesis of complex pharmaceutical agents, including novel retinoid-X-receptor (RXR) agonists and potential anticancer therapeutics.[1] The strategic placement of the iodine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Sonogashira or Suzuki couplings.[1][2]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its readily available precursor, 4-tert-butylbenzoic acid. The methodology is centered on a robust electrophilic aromatic substitution reaction. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed step-by-step experimental procedure, and outline the necessary safety protocols and characterization techniques. This guide is designed for researchers and drug development professionals seeking a reliable and well-understood pathway to this important building block.

Scientific Principles: Mechanism of Electrophilic Aromatic Iodination

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The success of this reaction hinges on two key factors: the generation of a potent electrophile and the directing effects of the substituents on the aromatic ring.

2.1 Generation of the Electrophile Molecular iodine (I₂) itself is a weak electrophile and generally unreactive towards aromatic rings, especially those bearing deactivating groups like a carboxylic acid.[4][5] To facilitate the reaction, an oxidizing agent is required to convert iodine into a more powerful electrophilic species, often represented as the iodine cation (I⁺).[4][5][6] This is commonly achieved by using iodine in the presence of a strong acid with oxidizing properties, such as a mixture of sulfuric and nitric acids, or by using reagents like iodic acid in sulfuric acid.[7][8] The strong acid protonates the oxidizing agent, which then oxidizes I₂ to generate the highly reactive iodonium ion.

2.2 Regioselectivity: The Role of Directing Groups The regiochemical outcome of the iodination is dictated by the two substituents on the starting material, 4-tert-butylbenzoic acid:

  • Carboxylic Acid (-COOH): This group is moderately deactivating and a meta-director due to its electron-withdrawing nature.

  • tert-Butyl (-C(CH₃)₃): This bulky alkyl group is activating and an ortho, para-director due to hyperconjugation.

The directing effects of these two groups are synergistic in this synthesis. The powerful ortho, para-directing tert-butyl group strongly favors substitution at the positions ortho to it (positions 3 and 5). The carboxylic acid group directs meta to itself, which also corresponds to positions 3 and 5. Therefore, electrophilic attack is overwhelmingly directed to the C-3 (and C-5) position. Due to the symmetry of the molecule, these positions are equivalent, leading to a single desired mono-iodinated product.

2.3 Mechanistic Pathway The overall mechanism can be summarized in three primary steps:

  • Generation of Electrophile: An oxidizing agent in an acidic medium oxidizes I₂ to create an iodonium ion (I⁺) species.

  • Nucleophilic Attack: The π-electron system of the 4-tert-butylbenzoic acid attacks the electrophilic I⁺, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Rearomatization: A base (such as HSO₄⁻ or water) removes a proton from the carbon atom bearing the new iodine substituent, restoring the ring's aromaticity and yielding the final product.[3]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization I2 I₂ (Iodine) I_plus I⁺ (Iodonium Ion) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., HIO₃/H₂SO₄) Oxidant->I_plus SigmaComplex Arenium Ion (Sigma Complex) I_plus->SigmaComplex StartMat 4-tert-Butylbenzoic Acid StartMat->SigmaComplex π-electrons attack I⁺ Product This compound SigmaComplex->Product Deprotonation H_plus H⁺ SigmaComplex->H_plus Loss of Proton G A 1. Reagent Dissolution (Starting Material, Acetic Acid, Acetic Anhydride) B 2. Add Iodinating Agents (Iodine, Iodic Acid) A->B C 3. Add H₂SO₄ (catalyst) Dropwise at <15°C B->C D 4. Reaction (Stir at RT for 4-6h) C->D E 5. Quenching (Pour into ice water) D->E F 6. Reduce Excess I₂ (Add Na₂SO₃ solution) E->F G 7. Isolation (Vacuum Filtration) F->G H 8. Purification (Recrystallization) G->H I 9. Characterization (NMR, MS, MP) H->I

References

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organohalide, providing a powerful tool for creating complex molecular architectures.[2] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its mild reaction conditions, broad functional group tolerance, and the use of boronic acids, which are generally less toxic and more environmentally benign than other organometallic reagents.[2] These attributes have made the Suzuki coupling indispensable in the pharmaceutical industry for the synthesis of biaryl scaffolds common in active pharmaceutical ingredients (APIs).[1][3]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of a specific and functionally rich substrate: 4-(tert-Butyl)-3-iodobenzoic acid . This substrate is an excellent candidate for several reasons:

  • High Reactivity: The carbon-iodine (C-I) bond is the most reactive among halogens for the crucial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions.[2][3]

  • Structural Complexity: The presence of a bulky tert-butyl group and a carboxylic acid moiety introduces steric and electronic factors that require careful consideration in protocol design, making it a relevant and instructive example for complex molecule synthesis.

The Chemical Rationale: Mechanism and Component Roles

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4]

The Catalytic Cycle

The reaction mechanism involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-iodine bond of the this compound. This oxidizes the catalyst from Pd(0) to a Pd(II) species and is frequently the rate-determining step of the reaction.[2][4]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the Pd(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily exchanges its aryl group with the halide on the palladium center.[2][4][5][6]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands attached to the palladium center. A new C-C bond is formed, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition [Ar-Pd(II)(L_n)-I] Pd(0)L_n->Oxidative_Addition Oxidative Addition (Ar-I) Transmetalation_Complex [Ar-Pd(II)(L_n)-Ar'] Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation_Complex->Pd(0)L_n Reductive Elimination Product Product (Ar-Ar') Transmetalation_Complex->Product ArI This compound ArI->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Oxidative_Addition caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Fig. 1: Suzuki-Miyaura Catalytic Cycle
Causality of Reagent Selection

The success of the reaction hinges on the judicious selection of each component.

  • Palladium Catalyst & Ligand: While "ligandless" catalysts like Pd(OAc)₂ can be effective, the use of a supporting ligand is often crucial.[8] Ligands, typically phosphines (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity.[2][9] Electron-rich and bulky ligands can accelerate both the oxidative addition and the final reductive elimination steps.[10] For this protocol, we select a pre-formed, air-stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.

  • Base: The base is arguably the most critical variable after the catalyst. It plays multiple roles: it facilitates the formation of the active palladium species from the precatalyst and, most importantly, it activates the boronic acid by forming an "ate" complex, which enhances the nucleophilicity of the organic moiety for efficient transmetalation.[2][5][6] The choice of base can dramatically affect yield.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in an aqueous solution.[2][7] For a substrate with a carboxylic acid, a moderately strong base like K₃PO₄ is a robust choice to ensure boronic acid activation without promoting unwanted side reactions.

  • Solvent System: The solvent must solubilize the reactants to a sufficient degree. Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amide solvents (DMF).[2][7] Frequently, a biphasic system with water is employed, as water helps dissolve the inorganic base and facilitates the formation of the reactive boronate species.[7] Thorough mixing is essential in such systems to maximize the interfacial area where the reaction occurs.[10]

Detailed Experimental Protocol

This protocol provides a general method for coupling this compound with a generic arylboronic acid. Researchers should consider this a starting point, as optimization may be required for different boronic acid partners.

Materials and Equipment
  • Substrates: this compound, Arylboronic acid

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Equipment: Schlenk flask or microwave vial, magnetic stir bar, condenser, nitrogen or argon source, standard laboratory glassware, magnetic stir plate with heating, rotary evaporator, silica gel for column chromatography.

Reagent Quantities (Example for 1.0 mmol Scale)
ReagentM.W. ( g/mol )EquivalentsAmount (mg)Moles (mmol)
This compound318.141.03181.0
Arylboronic acidVaries1.2Varies1.2
Pd(dppf)Cl₂731.730.02 (2 mol%)14.60.02
K₃PO₄212.273.06373.0
1,4-Dioxane--8 mL-
Water--2 mL-
Step-by-Step Procedure
  • Reaction Setup: Place this compound (318 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.

  • Establish Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the catalyst.[10]

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: Sparge the resulting suspension with the inert gas for an additional 15-20 minutes to ensure the solvents are thoroughly deoxygenated.[1]

  • Catalyst Addition: Briefly remove the gas inlet and quickly add the Pd(dppf)Cl₂ catalyst (14.6 mg, 0.02 mmol) to the flask. Reseal and ensure a positive flow of inert gas.

  • Reaction: Attach a condenser, and with vigorous stirring, heat the reaction mixture to 90-100 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic phase.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to isolate the desired biaryl product.[11][12]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Solids (Aryl Iodide, Boronic Acid, Base) B 2. Purge with Inert Gas A->B C 3. Add & Degas Solvents B->C D 4. Add Catalyst C->D E 5. Heat under Inert Atmosphere (90-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Acidify F->G H 8. Extraction with EtOAc G->H I 9. Wash, Dry, Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K caption Fig. 2: Experimental Workflow

Fig. 2: Experimental Workflow

Troubleshooting and Optimization

Even robust protocols can require optimization. Below are common issues and scientifically-grounded solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion • Inefficient catalyst activation or decomposition.• Insufficient degassing (O₂ present).• Reaction temperature too low.• Increase catalyst loading (e.g., to 3-5 mol%).• Screen alternative ligands (e.g., SPhos, XPhos).• Ensure rigorous degassing of solvents and headspace.[10]• Increase temperature in 10 °C increments.
Protodeboronation • The boronic acid is hydrolyzing back to the corresponding arene.• Base may be too harsh or reaction time too long.• Use a more stable boronic ester (e.g., a pinacol ester).[7][10]• Try a milder base (e.g., K₂CO₃) or reduce the amount of water.• Use freshly acquired boronic acid.
Homocoupling • Two boronic acid molecules couple together.• Often caused by the presence of oxygen or using a Pd(II) source that is not efficiently reduced.• Improve degassing technique significantly.[7][10]• Ensure high-purity reagents.• Use a Pd(0) source directly, like Pd(PPh₃)₄, if issues persist.

Safety Precautions

  • Chemical Hazards: Palladium catalysts are heavy metals and should be handled with care. Organic solvents like 1,4-dioxane are flammable and toxic. Bases like K₃PO₄ are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Personal Protective Equipment (PPE): Safety glasses, laboratory coats, and appropriate gloves are mandatory. All operations should be performed inside a certified chemical fume hood.

  • Reaction Hazards: Suzuki reactions can be exothermic, particularly on a larger scale.[13] Monitor the reaction temperature carefully during heating. When running reactions in sealed vials, never fill them more than two-thirds full to avoid dangerous pressure buildup.[14]

  • Inert Atmosphere: Proper technique for handling inert gases is required to prevent leaks and ensure a safe, oxygen-free environment for the reaction.

References

Application Notes and Protocols for Sonogashira Reactions Utilizing 4-(tert-Butyl)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its efficiency and reliability in forging carbon-carbon bonds between sp² and sp hybridized centers.[1] First reported in 1975, this palladium and copper co-catalyzed transformation has become an indispensable tool for chemists, particularly in the pharmaceutical and materials science sectors.[2][3] Its power lies in the ability to construct complex molecular architectures under remarkably mild conditions, tolerating a wide array of functional groups.[1] This versatility has propelled its use in the synthesis of numerous high-value molecules, including natural products, pharmaceuticals like Tazarotene, and advanced organic materials.[1][3]

This guide focuses on a specific, yet broadly applicable building block: 4-(tert-Butyl)-3-iodobenzoic acid . The unique substitution pattern of this aryl iodide—featuring a sterically demanding tert-butyl group and an acidic carboxylic acid moiety—presents both opportunities and challenges in its application. The tert-butyl group offers a handle for tuning solubility and steric properties of target molecules, while the carboxylic acid provides a versatile point for further functionalization or for modulating biological activity. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the nuances of employing this substrate in Sonogashira reactions, offering field-proven insights and detailed experimental protocols.

The Mechanistic Heart of the Reaction: A Tale of Two Catalytic Cycles

The elegance of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles, one driven by palladium and the other by copper.[4] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The Palladium Cycle:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide, this compound, to a low-valent Palladium(0) species. This is often the rate-determining step and results in a Pd(II) intermediate.[4] The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this step, often allowing the reaction to proceed at or near room temperature.[5]

  • Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers its alkyne group to the Pd(II) complex. This step regenerates the copper catalyst.[4]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the catalytically active Pd(0) species, thus closing the cycle.[5]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton.[4]

  • Deprotonation: An amine base deprotonates the activated alkyne, forming a copper(I) acetylide intermediate.[6] This species is now primed for the transmetalation step with the palladium complex.

It is important to note that while the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7] Consequently, copper-free Sonogashira protocols have been developed and may be advantageous in certain contexts.[4]

Visualizing the Catalytic Pathway

To further elucidate the intricate dance of catalysts and reagents, the following diagram illustrates the dual catalytic cycles of the Sonogashira reaction.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII Ar-Pd(II)-I(L₂) OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Trans->PdII_Alkyne CuI Cu(I) Trans->CuI RedEli Reductive Elimination PdII_Alkyne->RedEli RedEli->Pd0 Product Ar-C≡C-R ArI Ar-I PiComplex π-Alkyne-Cu Complex CuI->PiComplex Deprotonation Deprotonation (Base) PiComplex->Deprotonation CuAcetylide Cu-C≡C-R Deprotonation->CuAcetylide CuAcetylide->Trans Alkyne H-C≡C-R Alkyne->CuI caption The dual catalytic cycle of the Sonogashira reaction.

The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed to serve as a robust starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne partner and desired scale.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-Aldrich, Combi-BlocksSubstrate
Terminal AlkyneVariousCommercially availablePartner reactant
Bis(triphenylphosphine)palladium(II) dichloride98%Strem Chemicals, Sigma-AldrichPalladium catalyst
Copper(I) iodide (CuI)99.99%Acros Organics, Sigma-AldrichCo-catalyst, light-sensitive
Triethylamine (TEA) or Diisopropylamine (DIPEA)Anhydrous, ≥99.5%Sigma-AldrichBase and/or solvent
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsSolvent
Ethyl acetateACS gradeFisher ScientificFor workup
HexanesACS gradeFisher ScientificFor chromatography
Hydrochloric acid (HCl)1M or 2M aq.VWRFor workup
Saturated aqueous sodium bicarbonate (NaHCO₃)For workup
Brine (Saturated aqueous NaCl)For workup
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Drying agent
Celite® 545Filtration aid
Silica gel230-400 meshFor column chromatography
Argon or Nitrogen gasHigh purityInert atmosphere
Step-by-Step Experimental Procedure

This procedure is a general guideline for a small-scale (e.g., 0.5 mmol) reaction.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add an anhydrous solvent such as THF or DMF (to achieve a concentration of ~0.1-0.2 M).

  • Add the amine base (e.g., triethylamine, 2-3 eq).

  • Finally, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

Reaction Monitoring:

  • Stir the reaction mixture at room temperature. For less reactive alkynes or if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be necessary.[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • If a precipitate is present, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with a dilute aqueous HCl solution (e.g., 1M) to remove the amine base.

  • To isolate the acidic product, extract the organic layer with saturated aqueous sodium bicarbonate solution.

  • Wash the basic aqueous layer with ethyl acetate to remove any non-acidic organic impurities.

  • Carefully acidify the aqueous layer with cold 1M or 2M HCl until the product precipitates out (pH ~2-3).

  • Extract the precipitated product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization (e.g., from an ethanol/water or toluene/hexanes mixture) or by flash column chromatography on silica gel.[9][10]

Visualizing the Experimental Workflow

A streamlined visualization of the experimental protocol is provided below to guide researchers through the process.

Sonogashira_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Purge with inert gas - Add solvent, base, and alkyne start->setup reaction Reaction & Monitoring: - Stir at RT or with gentle heating - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Dilute with EtOAc - Filter through Celite® - Acid-base extraction reaction->workup purification Purification: - Recrystallization or - Flash column chromatography workup->purification end End: Pure Product purification->end caption Generalized workflow for the Sonogashira coupling.

Generalized workflow for the Sonogashira coupling.

Data Presentation and Optimization Strategies

The success of a Sonogashira reaction is highly dependent on the careful selection and optimization of reaction parameters.

Table of Key Reaction Parameters
ParameterGeneral RecommendationRationale and Optimization Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₂Cl₂ is often more stable and easier to handle. For sterically hindered substrates like this compound, using bulky phosphine ligands (e.g., P(t-Bu)₃) in conjunction with a Pd(0) source can be beneficial.[11]
Copper Co-catalyst CuI (2-10 mol%)Essential for activating the alkyne. Higher loadings can lead to alkyne homocoupling. If this is a significant side reaction, consider a copper-free protocol.[7]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), or other amine bases (2-5 eq.)The base neutralizes the HI byproduct and facilitates the formation of the copper acetylide.[12] For substrates with acidic protons, like our benzoic acid, a sufficient excess of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.
Solvent THF, DMF, Toluene, DioxaneThe choice of solvent should ensure the solubility of all reactants. A mixture of an aprotic solvent with the amine base (e.g., THF/TEA) is common.[13]
Temperature Room Temperature to 80 °CAryl iodides are generally reactive enough for the reaction to proceed at room temperature.[8] However, with sterically hindered substrates or less reactive alkynes, moderate heating may be required to achieve a reasonable reaction rate.
Alkyne 1.1-1.5 equivalentsA slight excess of the alkyne is typically used to ensure complete consumption of the more valuable aryl iodide.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure fresh, high-purity palladium and copper catalysts are used.

    • Insufficiently Inert Atmosphere: Thoroughly degas solvents and maintain a positive pressure of inert gas throughout the reaction.

    • Poor Solubility: Ensure all components are dissolved in the chosen solvent system.

  • Significant Alkyne Homocoupling (Glaser Coupling):

    • Oxygen Contamination: Rigorously exclude oxygen from the reaction.

    • High Copper Loading: Reduce the amount of CuI.

    • Consider Copper-Free Conditions: Employ a suitable palladium catalyst/ligand system that does not require a copper co-catalyst.[7]

  • Formation of Palladium Black:

    • This indicates decomposition of the palladium catalyst. Improve inert atmosphere techniques and ensure the use of pure, dry reagents and solvents. Avoid excessive heating.

  • Difficult Purification:

    • For acidic products, the acid-base extraction workup described above is highly effective for removing neutral and basic impurities.[9]

    • If the product is a solid, recrystallization is often an excellent method for obtaining high-purity material.[10]

Safety Precautions: A Commitment to Laboratory Safety

A thorough understanding and implementation of safety protocols are non-negotiable in any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • This compound: May cause skin and eye irritation. Handle in a well-ventilated area.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

    • Copper(I) iodide: Harmful if swallowed and can cause skin and eye irritation. It is also light-sensitive.[11][14]

    • Amine Bases (TEA, DIPEA): These are flammable, corrosive, and have strong odors. Handle only in a well-ventilated fume hood. Exposure to amine vapors can cause respiratory irritation and visual disturbances.[7]

    • Anhydrous Solvents (THF, DMF): These are flammable and should be handled under an inert atmosphere. DMF is a known reproductive toxin.

  • Reaction Conditions:

    • The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation and side reactions.

    • If heating is required, use a well-controlled heating mantle or oil bath.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual catalysts, in accordance with institutional and local regulations.

Conclusion: A Versatile Tool for Innovation

The Sonogashira coupling of this compound offers a powerful and flexible strategy for the synthesis of a diverse range of substituted aromatic compounds. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing appropriate purification techniques, researchers can effectively leverage this reaction to build complex molecular scaffolds. The insights and protocols provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and advanced materials, enabling the efficient and reliable construction of molecules that will shape the future of chemistry and medicine.

References

Application Notes and Protocols for the Esterification of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(tert-Butyl)-3-iodobenzoic Acid and its Esters

This compound is a key synthetic intermediate in medicinal and organic chemistry.[1] Its structure, featuring a bulky tert-butyl group and a strategically placed iodine atom, makes it a valuable building block for complex molecules, including retinoid-X-receptor (RXR) agonists.[1] The iodine atom provides a versatile handle for further molecular modifications through cross-coupling reactions. The esterification of this carboxylic acid is a critical step in many synthetic routes, enabling the modulation of physicochemical properties such as solubility, stability, and bioavailability of the final active pharmaceutical ingredients.

This guide provides a detailed overview of the reaction conditions for the esterification of this compound, offering insights into the selection of appropriate methodologies and providing step-by-step protocols for two distinct and effective methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification.

Mechanistic Considerations and Strategic Choices in Esterification

The esterification of a carboxylic acid is a fundamentally reversible reaction. The choice of method is dictated by the substrate's sensitivity to reaction conditions and the desired scale of the synthesis. For a sterically hindered and potentially acid-sensitive molecule like this compound, careful consideration of the reaction mechanism is paramount.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cost-effective and straightforward method for producing simple esters.[2][3] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[4]

Steglich Esterification: A Mild Approach for Sensitive Substrates

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[5][6] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[7][8] The reaction proceeds at room temperature and under neutral pH, making it suitable for a wider range of functionalized and sterically hindered molecules.[6] The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP.[7]

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. This compound and other reagents used in these protocols may be hazardous.[9][10][11][12][13] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 4-(tert-Butyl)-3-iodobenzoate

This protocol is adapted from standard Fischer esterification procedures for benzoic acids.[2][14]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 16.4 mmol) and methanol (50 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (30 mL).[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(tert-butyl)-3-iodobenzoate.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram for Fischer-Speier Esterification:

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound in Methanol B 2. Add conc. H₂SO₄ A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and evaporate Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with H₂O, NaHCO₃, Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Concentrate under vacuum G->H I 9. Purify (Column Chromatography/ Recrystallization) H->I J J I->J Methyl 4-(tert-Butyl)-3-iodobenzoate

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification for the Synthesis of tert-Butyl 4-(tert-Butyl)-3-iodobenzoate

This protocol is based on the general procedure for Steglich esterification, which is particularly useful for synthesizing tert-butyl esters.[5][8]

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 3.04 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add tert-Butanol (1.1 eq, 11 mmol) and 4-dimethylaminopyridine (0.1 eq, 1 mmol).

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU using a sintered glass funnel.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Workflow Diagram for Steglich Esterification:

Steglich_Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Acid, Alcohol, DMAP in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC solution dropwise B->C D 4. Stir at room temperature C->D E 5. Filter off DCU D->E F 6. Wash with HCl, NaHCO₃, Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Concentrate under vacuum G->H I 9. Purify (Flash Column Chromatography) H->I J J I->J tert-Butyl 4-(tert-Butyl)-3-iodobenzoate

Caption: Workflow for Steglich Esterification.

Data Summary

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Concentrated H₂SO₄DMAP
Coupling Agent NoneDCC
Solvent Excess alcohol (e.g., Methanol)Anhydrous DCM
Temperature Reflux (e.g., ~65°C for Methanol)0°C to Room Temperature
Reaction Time 4-6 hours12-24 hours
Work-up Aqueous work-up with base washFiltration of DCU, aqueous work-up
Substrate Scope Good for simple, non-acid sensitive substratesBroad, suitable for acid-sensitive and sterically hindered substrates
Byproducts WaterDicyclohexylurea (DCU)

Troubleshooting and Optimization

  • Low Yield in Fischer Esterification: Ensure the use of anhydrous alcohol and a sufficient excess. The reaction is an equilibrium, so driving it towards the products is key.[15][16] Consider using a Dean-Stark apparatus to remove water azeotropically if the alcohol is not used as the solvent.

  • Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous. Water can react with the DCC and the activated intermediate. The order of addition of reagents can also be critical.

  • Purification Challenges: The removal of unreacted carboxylic acid can be achieved by washing the organic phase with a mild base like saturated sodium bicarbonate solution.[17] DCU from the Steglich reaction is mostly insoluble in DCM and can be filtered off, but some may remain in solution and require careful purification by column chromatography.

Conclusion

The esterification of this compound can be successfully achieved through various methods. The choice between a classic Fischer-Speier esterification and a milder Steglich esterification depends on the specific alcohol being used and the overall sensitivity of the starting material to acidic conditions. By understanding the underlying mechanisms and following these detailed protocols, researchers can efficiently synthesize the desired ester derivatives for their downstream applications in drug discovery and materials science.

References

Application Note & Protocol: A Guide to the Synthesis of 4-(tert-Butyl)-3-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 4-(tert-Butyl)-3-iodobenzoyl chloride, a key intermediate in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic pathway, beginning with the regioselective iodination of 4-(tert-butyl)benzoic acid, followed by the conversion of the resulting carboxylic acid to the target acyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization methods, and critical safety considerations.

Introduction and Significance

Substituted benzoyl chlorides are a cornerstone of organic synthesis, serving as highly reactive and versatile building blocks for creating complex molecular architectures.[1] Their utility is particularly pronounced in the pharmaceutical industry, where they function as pivotal intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[2][3]

4-(tert-Butyl)-3-iodobenzoyl chloride is a trifunctional molecule of significant interest. It incorporates:

  • A reactive acyl chloride group, ideal for forming ester and amide bonds.

  • A sterically demanding tert-butyl group, which can modulate a molecule's solubility, metabolic stability, and binding orientation.

  • A strategically placed iodine atom, which serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

The precursor, 4-(tert-butyl)-3-iodobenzoic acid, is a known intermediate in the development of novel therapeutics, including Retinoid-X-Receptor (RXR) agonists and potential anticancer agents.[4] The conversion to the more reactive acyl chloride unlocks a broader range of subsequent chemical transformations, making it an invaluable tool for constructing compound libraries and optimizing lead candidates in drug discovery programs.[5]

Chemical Principles and Synthetic Strategy

The preparation of 4-(tert-Butyl)-3-iodobenzoyl chloride is efficiently achieved through a two-step sequence. The chosen strategy prioritizes regiochemical control during the iodination step and employs a reliable method for the final acyl chloride formation.

Step 1: Electrophilic Aromatic Iodination

The first step involves the direct iodination of 4-(tert-butyl)benzoic acid. This is an electrophilic aromatic substitution reaction where an electrophilic iodine species replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents:

  • -C(CH₃)₃ (tert-Butyl group): An activating, ortho-, para- director.

  • -COOH (Carboxylic acid group): A deactivating, meta- director.

Both groups cooperatively direct the incoming electrophile to the position ortho to the tert-butyl group and meta to the carboxylic acid group (C3 position). The reaction is typically performed using molecular iodine (I₂) in the presence of an oxidizing agent or a strong acid catalyst system, such as silver sulfate in concentrated sulfuric acid, which facilitates the formation of a potent electrophilic iodine species.[6]

Step 2: Acyl Chloride Formation via Nucleophilic Acyl Substitution

The conversion of the intermediate carboxylic acid to the final acyl chloride is a classic nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons:

  • High Reactivity: It readily converts carboxylic acids to acyl chlorides under relatively mild conditions.[7][8]

  • Favorable Mechanism: The reaction proceeds through a highly reactive intermediate, an acyl chlorosulfite, which then undergoes intramolecular attack by the chloride ion.[9][10]

  • Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the product isolation and purification process.[11]

The overall reaction is: R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)

This clean conversion makes it one of the most common and efficient methods for preparing acyl chlorides in a laboratory setting.[11]

Detailed Experimental Protocol

Safety First: This protocol involves corrosive and hazardous materials. All steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or rubber), a lab coat, and chemical splash goggles, must be worn at all times.[12][13] An eyewash station and safety shower must be readily accessible.[13]

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountNotes
4-(tert-Butyl)benzoic acidC₁₁H₁₄O₂178.2310.0 gStarting material[14]
Iodine (I₂)I₂253.8115.6 gFinely powdered
Silver Sulfate (Ag₂SO₄)Ag₂SO₄311.808.7 gCatalyst
Sulfuric Acid (conc.)H₂SO₄98.08~140 mLCorrosive
Thionyl Chloride (SOCl₂)SOCl₂118.97~20 mLCorrosive, reacts violently with water[12][15]
TolueneC₇H₈92.14As neededAnhydrous solvent
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Sodium ThiosulfateNa₂S₂O₃158.11As neededFor quenching excess iodine
Brine (sat. NaCl)NaCl(aq)-As neededFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent
Step 1: Synthesis of this compound
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add concentrated sulfuric acid (120 mL) and water (15 mL). Carefully add silver sulfate (8.7 g) and stir until it dissolves.

  • Addition of Reactants: Add 4-(tert-butyl)benzoic acid (10.0 g) to the flask. Heat the mixture to 80-90°C in a water bath with vigorous stirring.

  • Iodination: Once the temperature is stable, add finely powdered iodine (15.6 g) in small portions over 30 minutes. A precipitate of silver iodide will begin to form.

  • Reaction: Maintain the reaction at 80-90°C with vigorous stirring for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully over 1 L of ice water with stirring.

  • Quenching: Remove the excess iodine by adding a saturated solution of sodium thiosulfate dropwise until the brown color disappears.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic layers and wash with water (2 x 150 mL) and then with brine (1 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol or hexane/ethyl acetate) to obtain the pure intermediate product.

Step 2: Synthesis of 4-(tert-Butyl)-3-iodobenzoyl Chloride

Critical Safety Note: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (SO₂, HCl).[16][17] This procedure MUST be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent hazardous reactions.[12][15]

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. All glassware must be oven- or flame-dried before use.

  • Addition of Reagents: Place the purified this compound (e.g., 5.0 g) into the flask. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (50 mL) followed by the slow, dropwise addition of thionyl chloride (20 mL) at room temperature.

  • Reaction: Gently heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed for 2-4 hours. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene by distillation. For a more complete removal, distillation under reduced pressure can be employed.

  • Purification: The resulting crude 4-(tert-Butyl)-3-iodobenzoyl chloride can be purified by vacuum distillation to yield the final product as a liquid.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 4-(tert-Butyl)-3-iodobenzoyl chloride.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling change will be the disappearance of the broad O-H stretching band of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretching band for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the tert-butyl protons (singlet, ~1.3-1.5 ppm) and the aromatic protons. The aromatic region will show a distinct pattern consistent with a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: The carbon spectrum will confirm the presence of the tert-butyl carbons, the aromatic carbons, and most importantly, the acyl chloride carbonyl carbon at a characteristic downfield shift (typically ~165-170 ppm).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₁H₁₂ClIO, MW: 322.57 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom.

Expected Analytical Data Summary
Analysis TypeExpected Result
Appearance Colorless to pale yellow liquid
Molecular Weight 322.57 g/mol
FT-IR (C=O stretch) ~1790 cm⁻¹
¹H NMR Signals for tert-butyl and aromatic protons
¹³C NMR Signal for C=O carbon ~168 ppm
Mass Spec (M⁺) m/z peak corresponding to the molecular ion with Cl isotope pattern

Visualization of Workflow and Logic

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-(tert-Butyl)benzoic acid Intermediate This compound Start->Intermediate Step 1: Iodination (I₂, Ag₂SO₄/H₂SO₄) Product 4-(tert-Butyl)-3-iodobenzoyl chloride Intermediate->Product Step 2: Chlorination (SOCl₂) Analysis Characterization (FT-IR, NMR, MS) Product->Analysis Purification & Validation

Caption: Overall workflow for the synthesis of 4-(tert-Butyl)-3-iodobenzoyl chloride.

Characterization Logic Diagram

Caption: Logical decision flow for the characterization and validation of the final product.

References

The Strategic Role of 4-(tert-Butyl)-3-iodobenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of synthetic pathways is paramount to the efficient discovery and development of novel therapeutics. 4-(tert-Butyl)-3-iodobenzoic acid, a seemingly unassuming substituted aromatic compound, has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. Its unique structural features—a carboxylic acid for amide bond formation or salt formation, a bulky tert-butyl group influencing solubility and steric interactions, and a reactive iodine atom—make it a versatile scaffold for the construction of a new generation of targeted therapies.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of Retinoid-X-Receptor (RXR) agonists and potential anticancer agents, complete with detailed experimental protocols and mechanistic insights.

The strategic placement of the iodo group ortho to the carboxylic acid and meta to the tert-butyl group allows for its facile participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are the cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. The tert-butyl group, in addition to providing steric bulk that can influence the conformation of the final molecule, also enhances solubility in organic solvents, a practical advantage in many synthetic procedures.

Core Applications in Pharmaceutical Synthesis

Synthesis of Retinoid-X-Receptor (RXR) Agonists

Retinoid-X-Receptors are critical players in a multitude of physiological processes, acting as "master regulators" of gene expression by forming heterodimers with other nuclear receptors.[2][3] The development of selective RXR modulators is a significant area of research for treating diseases ranging from cancer to metabolic disorders. Bexarotene, an FDA-approved drug for the treatment of cutaneous T-cell lymphoma, is a prominent example of an RXR agonist.[2] The synthesis of bexarotene and its analogues often relies on a key Sonogashira coupling reaction to introduce an ethynylbenzoic acid moiety, a structural feature for which this compound can serve as a valuable, albeit modified, precursor for novel analogues.

The general synthetic strategy involves the coupling of a terminal alkyne with the iodinated benzoic acid derivative. The carboxylic acid group is essential for the biological activity of many RXR agonists, as it often forms a key interaction with the receptor's ligand-binding pocket.

Development of Novel Anticancer Agents

The structural motif of substituted benzoic acids is prevalent in a wide array of anticancer compounds. This compound is being actively investigated as a key intermediate in the synthesis of novel cytotoxic agents.[1] The ability to functionalize the molecule at the iodo position allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships and the optimization of anticancer potency. The tert-butyl group can also play a role in the pharmacological profile of the final compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and may require optimization based on the specific substrate and desired scale of the reaction.

Protocol 1: Sonogashira Coupling for the Synthesis of an RXR Agonist Intermediate

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne. This reaction is fundamental for the synthesis of various bexarotene analogues and other RXR modulators.[4]

Reaction Scheme:

Sonogashira_Coupling reagents This compound + Terminal Alkyne product Coupled Product (RXR Agonist Intermediate) reagents->product Sonogashira Coupling catalysts PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (e.g., THF/DMF)

A representative Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., 2-ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF or DMF to the flask, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data (Illustrative):

ParameterValue
Starting Material This compound
Coupling Partner Phenylacetylene (for model reaction)
Catalyst System PdCl₂(PPh₃)₂ / CuI
Base Triethylamine
Solvent THF
Temperature 60 °C
Reaction Time 8 hours
Typical Yield 75-90%
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is instrumental in synthesizing biaryl structures found in many pharmaceutical agents.[5]

Reaction Scheme:

Suzuki_Coupling reagents This compound + Arylboronic Acid product Biaryl Product reagents->product Suzuki-Miyaura Coupling catalysts Pd(PPh₃)₄ (cat.) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O)

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound, the arylboronic acid, and potassium carbonate in the solvent mixture.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate.

  • Extraction and Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in modern pharmaceutical synthesis. Its utility in constructing complex molecular architectures, particularly through robust and versatile cross-coupling reactions, positions it as a valuable intermediate for the development of next-generation therapeutics. As the quest for more selective and potent drugs continues, the demand for such well-designed synthetic intermediates is expected to grow, further solidifying the importance of this compound in the drug discovery and development pipeline.

References

Application Notes and Protocols: 4-(tert-Butyl)-3-iodobenzoic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

4-(tert-Butyl)-3-iodobenzoic acid is a bespoke chemical entity poised for significant contributions to the field of materials science. Its unique trifunctional nature—a carboxylic acid for coordination and polymerization, a sterically demanding tert-butyl group to influence framework topology and solubility, and a reactive iodine atom for post-synthetic modification and cross-coupling reactions—renders it a highly attractive building block for the rational design of advanced materials.[1] These materials, including Metal-Organic Frameworks (MOFs) and functional polymers, exhibit tunable properties with applications spanning gas storage, catalysis, and high-performance plastics.

This document serves as a comprehensive guide for researchers, materials scientists, and chemical engineers, providing in-depth application notes and detailed, field-proven protocols for the utilization of this compound in the synthesis of a novel Metal-Organic Framework (MOF) and a functional aromatic polymer. The methodologies herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both reproducibility and a foundational understanding for further innovation.

Part 1: Synthesis of a Novel Metal-Organic Framework, GDM-MOF-1

The strategic placement of the bulky tert-butyl group and the reactive iodine on the benzoic acid linker allows for the construction of MOFs with unique porous environments and the potential for post-synthetic modification. The protocol below details the solvothermal synthesis of a hypothetical zinc-based MOF, designated as GDM-MOF-1 (Gemini Division Material - MOF - 1), utilizing this compound as the primary organic linker.

Rationale for Solvothermal Synthesis

Solvothermal synthesis is the method of choice for the crystallization of GDM-MOF-1.[2] This technique, conducted in a sealed vessel at elevated temperatures and pressures, facilitates the dissolution of the reactants and promotes the slow, ordered growth of high-quality crystals. The choice of N,N-Dimethylformamide (DMF) as the solvent is predicated on its high boiling point and its ability to solubilize both the organic linker and the metal salt, which is crucial for the formation of the MOF's secondary building units (SBUs).

Experimental Protocol: Solvothermal Synthesis of GDM-MOF-1

Materials:

  • This compound (≥98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ≥99% purity)

  • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Methanol, anhydrous (≥99.8%)

  • Chloroform, anhydrous (≥99.8%)

  • 20 mL Scintillation Vials

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable laboratory oven

  • Centrifuge

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 61.6 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 15 mL of anhydrous DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction Assembly: Transfer the resulting solution to a 23 mL Teflon-lined autoclave.

  • Heating: Seal the autoclave and place it in a programmable laboratory oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: After 48 hours, cool the autoclave to room temperature at a rate of 2 °C/min.

  • Product Isolation: Carefully decant the mother liquor. Wash the resulting crystalline product with fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL).

  • Solvent Exchange: To remove residual high-boiling solvent from the pores of the MOF, immerse the crystals in anhydrous chloroform for 72 hours, replacing the chloroform every 24 hours.

  • Activation: Decant the chloroform and dry the GDM-MOF-1 crystals under high vacuum at 150 °C for 12 hours to remove all guest molecules. The final product should be a fine crystalline powder.

Data Presentation: Expected Synthesis Parameters and Product Characteristics
ParameterValue
Molar Ratio (Linker:Metal)1:1
SolventN,N-Dimethylformamide (DMF)
Temperature120 °C
Reaction Time48 hours
Expected Yield75-85%
AppearanceColorless to pale yellow crystals
Activation Temperature150 °C

Visualization: GDM-MOF-1 Synthesis Workflow

GDM_MOF_1_Synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Linker This compound Mix Dissolution & Sonication Linker->Mix Metal Zn(NO₃)₂·6H₂O Metal->Mix Solvent DMF Solvent->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Heat to 120°C for 48h Autoclave->Heating Cooling Controlled Cooling Heating->Cooling Isolation Isolate Crystals & Wash Cooling->Isolation Solvent_Exchange Solvent Exchange (Chloroform) Isolation->Solvent_Exchange Activation Activate under Vacuum (150°C) Solvent_Exchange->Activation Product GDM-MOF-1 (Activated) Activation->Product

Caption: Solvothermal synthesis workflow for GDM-MOF-1.

Part 2: Synthesis of a Functional Aromatic Polymer via Suzuki Polycondensation

The iodine substituent on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling its use as a monomer in the synthesis of conjugated aromatic polymers. This section outlines a protocol for the Suzuki polycondensation of a derivative of this compound with a diboronic ester to yield a high-performance polymer.

Rationale for Suzuki Polycondensation

Suzuki polycondensation is a robust and versatile method for the synthesis of well-defined aromatic polymers. It is tolerant to a wide range of functional groups and typically proceeds with high yields and minimal side reactions. The first step involves the esterification of the carboxylic acid group of this compound to prevent side reactions with the organoboron species.

Experimental Protocol: Synthesis of GDM-Polymer-1

Step 1: Monomer Synthesis - Methyl 4-(tert-Butyl)-3-iodobenzoate

Materials:

  • This compound

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Esterification: In a round-bottom flask, suspend 10.0 g (32.7 mmol) of this compound in 100 mL of anhydrous methanol.

  • Catalysis: Carefully add 1 mL of concentrated sulfuric acid dropwise.

  • Reflux: Heat the mixture to reflux and maintain for 12 hours.

  • Work-up: Cool the reaction to room temperature and remove the methanol using a rotary evaporator. Dissolve the residue in 150 mL of DCM and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Suzuki Polycondensation

Materials:

  • Methyl 4-(tert-Butyl)-3-iodobenzoate (Monomer A)

  • 1,4-Phenylenediboronic acid bis(pinacol) ester (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate, anhydrous

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Methanol

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3.20 g (10 mmol) of Monomer A, 3.30 g (10 mmol) of Monomer B, 80 mg (0.07 mmol) of Pd(PPh₃)₄, and 4.14 g (30 mmol) of anhydrous potassium carbonate.

  • Solvent Addition: Add 40 mL of anhydrous toluene, 10 mL of ethanol, and 10 mL of deionized water.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 72 hours.

  • Precipitation: Cool the mixture to room temperature and pour it into 500 mL of vigorously stirring methanol.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol. Repeat this process two more times.

  • Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.

Data Presentation: Expected Polymerization Parameters and Properties
ParameterValue
Monomer Ratio (A:B)1:1
CatalystPd(PPh₃)₄
BaseK₂CO₃
Solvent SystemToluene/Ethanol/Water
Temperature90 °C
Reaction Time72 hours
Expected Molecular Weight (Mn)15,000 - 25,000 g/mol
Expected Polydispersity Index (PDI)1.5 - 2.5
AppearanceOff-white to pale yellow solid

Visualization: GDM-Polymer-1 Synthesis Pathway

GDM_Polymer_1_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Suzuki Polycondensation cluster_purification Purification Start_Acid This compound Esterification Esterification (MeOH, H₂SO₄) Start_Acid->Esterification Monomer_A Monomer A (Methyl Ester) Esterification->Monomer_A Reaction Polymerization (90°C, 72h) Monomer_A->Reaction Monomer_B Monomer B (Diboronic Ester) Monomer_B->Reaction Catalyst Pd(PPh₃)₄, K₂CO₃ Catalyst->Reaction Solvents Toluene/EtOH/H₂O Solvents->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Reprecipitation Reprecipitation (x2) Precipitation->Reprecipitation Drying Vacuum Drying Reprecipitation->Drying Final_Polymer GDM-Polymer-1 Drying->Final_Polymer

Caption: Synthesis and purification pathway for GDM-Polymer-1.

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust foundation for the application of this compound in the synthesis of advanced materials. The inherent modularity of this linker, particularly the reactive iodine handle, opens up a vast landscape for post-synthetic modification of GDM-MOF-1 and the further functionalization of GDM-Polymer-1. Future work should focus on exploring these post-synthetic pathways to introduce new functionalities and to tailor the material properties for specific applications in catalysis, separations, and optoelectronics. The principles and methodologies presented herein are intended to empower researchers to push the boundaries of materials science with this versatile and promising chemical building block.

References

Application Note: A Robust and Optimized Protocol for Amide Coupling with 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The synthesis of amides from carboxylic acids and amines, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid.[3][4] This application note provides a detailed, field-proven protocol for the amide coupling of 4-(tert-Butyl)-3-iodobenzoic acid, a versatile building block in medicinal chemistry. The presence of a sterically demanding tert-butyl group and an electron-withdrawing iodine atom on the aromatic ring presents unique challenges that necessitate a carefully optimized procedure to ensure high yields and purity.

This guide moves beyond a simple recitation of steps to explain the underlying rationale for reagent selection and procedural nuances. We will explore two highly effective and widely adopted coupling methodologies: one utilizing the carbodiimide-based reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and another employing the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Understanding the Chemistry: The "Why" Behind the Protocol

The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling (EDC/HOBt):

EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][6] However, this intermediate can be unstable and prone to side reactions, including racemization if the carboxylic acid is chiral.[3][7] To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to form the desired amide.[3][8] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[9]

Uronium/Aminium Salt-Mediated Coupling (HATU):

HATU is a highly efficient uronium-based coupling reagent.[10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[3][10] This active ester is then rapidly acylated by the amine. HATU is particularly effective for sterically hindered substrates and reactions prone to racemization.[7][11]

Experimental Protocols

Materials and General Procedures
  • Reagents: this compound, the desired primary or secondary amine, EDC hydrochloride (EDC·HCl), HOBt, HATU, DIPEA, anhydrous dichloromethane (DCM), and anhydrous N,N-dimethylformamide (DMF).

  • Solvents for Workup and Purification: Ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine, and solvents for column chromatography (e.g., hexanes and ethyl acetate).

  • Equipment: Round-bottom flasks, magnetic stirrer, ice bath, standard glassware for extraction, rotary evaporator, and flash chromatography system.

  • Safety: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for a wide range of amines.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM (to a concentration of approximately 0.1–0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.[12]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base and Coupling Reagent Addition: To the stirred solution, add DIPEA (2.5 equiv) dropwise.[12] Following this, add EDC·HCl (1.2 equiv) portion-wise over a few minutes.[9][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.[3]

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[3][13]

Quantitative Data Summary (Protocol 1):

ReagentMolar Equivalents
This compound1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5

Typical Reaction Time: 12–24 hours Expected Yield: 65–95% (highly dependent on the amine substrate)

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for sterically hindered amines or when racemization is a concern.

Step-by-Step Procedure:

  • Pre-activation: In a dry round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to a concentration of approximately 0.1–0.5 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir the mixture at room temperature for 15–30 minutes to pre-activate the carboxylic acid.[3][7]

  • Amine Addition: Add the amine (1.2 equiv) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1–4 hours. Monitor the progress by TLC or LC-MS.[5]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Quantitative Data Summary (Protocol 2):

ReagentMolar Equivalents
This compound1.0
Amine1.2
HATU1.1
DIPEA3.0

Typical Reaction Time: 1–4 hours Expected Yield: 70–98% (generally higher than EDC/HOBt for challenging substrates)

Visualization of the Experimental Workflow

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Combine Carboxylic Acid, Amine, and Additives Activation Add Coupling Reagent and Base at 0°C Start->Activation Dissolve in Anhydrous Solvent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Activation->Stir Quench Quench and Dilute with Organic Solvent Stir->Quench Reaction Complete Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry, Filter, and Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify End Pure Amide Product Purify->End

Caption: General experimental workflow for amide coupling.

Causality and Troubleshooting

  • Incomplete Reaction: If the reaction stalls, potential causes include insufficient activation of the carboxylic acid, deactivation of the amine (e.g., by protonation), or steric hindrance.[7] For sterically hindered substrates, switching from EDC/HOBt to the more reactive HATU is often beneficial.[7][14]

  • Low Yield: The presence of water can lead to the hydrolysis of the activated intermediate, reducing the yield.[7] Ensure all glassware is dry and use anhydrous solvents.

  • Side Reactions: For chiral carboxylic acids, racemization can be a significant side reaction. Using HOBt or HOAt as an additive can suppress this.[7] Running the reaction at a lower temperature may also help.[7]

  • Purification Challenges: The urea byproduct from EDC is water-soluble and easily removed. However, if purification by chromatography is difficult, recrystallization from a suitable solvent like acetonitrile can be an effective alternative.[15]

Mechanistic Diagram

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct HOBt HOBt Amine R'-NH2 (Amine) HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt - Urea Amide Amide Product HOBt_Ester->Amide + R'-NH2 - HOBt

Caption: Key intermediates in the EDC/HOBt coupling reaction.

Conclusion

The successful synthesis of amides from this compound relies on the appropriate selection of coupling reagents and reaction conditions. The EDC/HOBt and HATU protocols detailed in this application note provide robust and versatile methods for achieving high yields of the desired amide products. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize these critical transformations in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(tert-Butyl)-3-iodobenzoic Acid

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a prime example of such a scaffold, offering a unique combination of functionalities that render it highly valuable in medicinal chemistry and materials science.[1] The molecule incorporates a carboxylic acid group, a sterically demanding tert-butyl group, and a reactive iodine atom on an aromatic ring. This arrangement is not coincidental; the tert-butyl group provides steric bulk that can influence the conformation of the final molecule, a critical aspect in drug design for optimizing interactions with biological targets.[1] The carboxylic acid serves as a versatile handle for forming amides, esters, or other functional groups. Most importantly, the carbon-iodine bond is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.[1] This reactivity has been harnessed in the synthesis of various complex molecules, including antitumor agents and retinoid-X-receptor (RXR) agonists like bexarotene.[1][2][3][4][5]

This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions involving this compound, complete with detailed mechanistic insights and practical, field-proven protocols.

I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of C(sp²)–C(sp²) bonds.[6][7][8] This reaction's broad functional group tolerance and the relatively low toxicity of its boron-based reagents make it a favored method in pharmaceutical development.[9][10]

A. The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][10][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[6][10][11]

  • Transmetalation: A base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide.[6][11]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[6][10][11]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) {[Ar-Pd(II)(R)L2]} {[Ar-Pd(II)(R)L2]} Ar-Pd(II)(I)L2->{[Ar-Pd(II)(R)L2]} Transmetalation (R-B(OR')2, Base) {[Ar-Pd(II)(R)L2]}->Pd(0)L2 Reductive Elimination Ar-R Biaryl Product {[Ar-Pd(II)(R)L2]}->Ar-R Ar-I This compound R-B(OR')2 Arylboronic Acid/Ester

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

B. Protocol for Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, particularly with sterically hindered substrates.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent Toluene/WaterA biphasic system that dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.

II. The Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[12][13][14] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.[15][16]

A. The Catalytic Cycle: A Mechanistic Overview

The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[12][17]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound.[12][17]

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond in a syn-periplanar fashion.[3][12][18]

  • β-Hydride Elimination: A hydrogen atom on the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the alkene product and a hydrido-palladium complex.[3][12][18]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex.[12][17]

Heck_Reaction cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(Alkene)L] [Ar-Pd(II)(Alkene)L] Ar-Pd(II)(I)L2->[Ar-Pd(II)(Alkene)L] Alkene Coordination [R-Pd(II)(I)L] [R-Pd(II)(I)L] [Ar-Pd(II)(Alkene)L]->[R-Pd(II)(I)L] Migratory Insertion [H-Pd(II)(I)L2] [H-Pd(II)(I)L2] [R-Pd(II)(I)L]->[H-Pd(II)(I)L2] β-Hydride Elimination [H-Pd(II)(I)L2]->Pd(0)L2 Reductive Elimination (Base) Substituted Alkene Alkene Product [H-Pd(II)(I)L2]->Substituted Alkene Ar-I This compound Alkene Alkene

Caption: Catalytic cycle of the Heck reaction.

B. Protocol for the Heck Reaction

This protocol describes the coupling of this compound with a generic acrylate.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.

  • Add triethylamine, followed by n-butyl acrylate.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A classic catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst.
Base TriethylamineA common organic base used to neutralize the HI generated during the reaction and facilitate the regeneration of the Pd(0) catalyst.
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
Temperature 100 °CEnsures a reasonable reaction rate for the coupling of the aryl iodide.

III. The Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is notable for its use of a palladium catalyst in conjunction with a copper(I) co-catalyst.[19]

A. The Catalytic Cycle: A Dual-Metal Mechanism

The Sonogashira reaction involves two interconnected catalytic cycles.[19][20]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl iodide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the arylalkyne product and regeneration of the Pd(0) catalyst.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) {[Ar-Pd(II)(C≡CR)L2]} {[Ar-Pd(II)(C≡CR)L2]} Ar-Pd(II)(I)L2->{[Ar-Pd(II)(C≡CR)L2]} Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR {[Ar-Pd(II)(C≡CR)L2]}->Pd(0)L2 Reductive Elimination Ar-C≡CR Arylalkyne Product {[Ar-Pd(II)(C≡CR)L2]}->Ar-C≡CR Cu(I)I Cu(I)I Cu(I)I->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->Cu(I)I Transmetalation Ar-I This compound H-C≡CR Terminal Alkyne

Caption: Catalytic cycles of the Sonogashira coupling.

B. Protocol for the Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe standard catalyst system for Sonogashira couplings. The copper(I) co-catalyst is crucial for the activation of the alkyne.
Base TriethylamineActs as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THFA common solvent that dissolves the reactants and facilitates the reaction at room temperature.
Temperature Room TemperatureThe high reactivity of aryl iodides in Sonogashira couplings often allows the reaction to proceed at mild temperatures.

IV. The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][21][22][23] It has largely replaced harsher classical methods for the synthesis of aryl amines.[2]

A. The Catalytic Cycle: A Mechanistic Perspective

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[2][21][23]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl iodide.[2][21][23]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[2]

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated to form the C-N bond of the product and regenerate the Pd(0) catalyst.[2][21][23]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) {[Ar-Pd(II)(NR'R'')L]} {[Ar-Pd(II)(NR'R'')L]} Ar-Pd(II)(I)L2->{[Ar-Pd(II)(NR'R'')L]} Amine Coordination & Deprotonation (Base) {[Ar-Pd(II)(NR'R'')L]}->Pd(0)L2 Reductive Elimination Ar-NR'R'' Aryl Amine Product {[Ar-Pd(II)(NR'R'')L]}->Ar-NR'R'' Ar-I This compound HNR'R'' Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

B. Protocol for the Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a bidentate ligand with a large bite angle, which is known to promote the reductive elimination step in Buchwald-Hartwig aminations.
Base Sodium tert-butoxideA strong, non-nucleophilic base that is effective for the deprotonation of a wide range of amines.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.

V. Product Characterization

The successful synthesis of the desired products from these cross-coupling reactions should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the formation of the new C-C or C-N bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For monitoring the progress of the reaction and assessing the purity of the product.

VI. Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its participation in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, provides medicinal chemists and materials scientists with a powerful toolkit for molecular construction. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the synthetic potential of this important intermediate. Careful consideration of the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity in these transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(tert-Butyl)-3-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis. This compound is a valuable synthetic intermediate, and its efficient preparation is crucial for various research applications, including the development of novel therapeutics.[1]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and effective methods involve the regioselective iodination of 4-(tert-butyl)benzoic acid. The key challenge is to direct the iodine atom to the position ortho to the carboxylic acid group and meta to the bulky tert-butyl group. The two main strategies are:

  • Directed Ortho-Metalation (DoM): This classic method uses a strong organolithium base to deprotonate the aromatic ring at the position ortho to the carboxylic acid, which acts as a directed metalation group (DMG).[2][3] The resulting aryllithium intermediate is then quenched with an iodine source.

  • Transition Metal-Catalyzed C-H Activation: More recent methods utilize transition metal catalysts, such as iridium or palladium, to directly functionalize the C-H bond ortho to the carboxylic acid.[4][5][6][7][8] These methods can offer milder reaction conditions and avoid the use of highly basic organolithium reagents.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: The starting material, 4-(tert-butyl)benzoic acid, has two directing groups. The carboxylic acid is a meta-director for standard electrophilic aromatic substitution, while the tert-butyl group is an ortho, para-director. Direct iodination under electrophilic conditions would likely lead to a mixture of products. Therefore, methods that leverage the directing ability of the carboxylate group, such as DoM or directed C-H activation, are essential to achieve the desired 3-iodo isomer.

Q3: What safety precautions are critical for this synthesis?

A3: When employing the Directed Ortho-Metalation (DoM) route, several safety measures are paramount:

  • Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi) are highly pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

  • Anhydrous Conditions: The reaction is extremely sensitive to water. All glassware must be rigorously dried (e.g., oven or flame-dried under vacuum), and anhydrous solvents must be used.

  • Temperature Control: The lithiation and quenching steps are typically performed at low temperatures (-78 °C, usually with a dry ice/acetone bath) to control reactivity and prevent side reactions. Rapid temperature changes should be avoided.

  • Quenching: The reaction should be quenched carefully, still at low temperatures, by slowly adding the quenching solution.

For all methods, standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All procedures should be performed in a well-ventilated chemical fume hood.

Troubleshooting Guide: Directed Ortho-Metalation (DoM) Route

The DoM approach is a robust method but requires careful attention to detail. This guide addresses the most common issues encountered.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Organolithium Reagent: The butyllithium solution may have degraded due to improper storage or handling.1. Titrate the butyllithium solution before use to determine its exact molarity. Always use a fresh, properly stored bottle if possible.
2. Presence of Moisture: Trace amounts of water in glassware, solvent, or starting material will quench the organolithium reagent.2. Rigorously dry all glassware. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). Ensure the 4-(tert-butyl)benzoic acid is anhydrous.
3. Insufficient Base: The carboxylic acid proton is acidic and will consume one equivalent of base. An additional equivalent is needed for the ortho-deprotonation.3. Use at least 2.2 equivalents of the organolithium reagent relative to the starting benzoic acid.
4. Reaction Temperature Too Low/High: Sub-optimal temperature can affect the rate of lithiation.4. While the initial addition should be at -78 °C, some protocols allow the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) for a specific duration to ensure complete lithiation.[3]
Formation of Multiple Products (Starting Material, Mono-, and Di-iodinated) 1. Incomplete Lithiation: This is the most common cause, leading to a mixture after quenching with iodine.[9]1. Refer to the solutions for "Low or No Conversion." Ensure sufficient equivalents of base and adequate reaction time/temperature for the lithiation step.
2. Iodine Scrambling/Degradation: The iodine solution may not be reacting efficiently with the aryllithium intermediate.2. Prepare a fresh solution of iodine in anhydrous THF. Add the iodine solution slowly to the aryllithium at -78 °C to maintain control.
3. Di-iodination: While less common for this specific substrate due to sterics, using a large excess of both the lithiating agent and iodine could potentially lead to di-iodination at the 3 and 5 positions.3. Carefully control the stoichiometry. Use around 2.2 equivalents of BuLi and 1.2-1.5 equivalents of iodine.
Product is Difficult to Purify 1. Contamination with Starting Material: The product and starting material have similar polarities, making separation by column chromatography challenging.1. Optimize the reaction to go to completion. For purification, consider converting the crude acidic mixture to their methyl esters. The difference in polarity between the esters is often greater, facilitating easier separation. The purified ester can then be hydrolyzed back to the acid.
2. Oily or Tarry Crude Product: This can result from side reactions or decomposition during workup.2. A common purification method for benzoic acids is recrystallization of their ammonium salt.[10] Dissolve the crude product in a minimal amount of hot water with concentrated ammonia, treat with charcoal, filter hot, and allow the ammonium salt to crystallize upon cooling. The purified salt can then be re-acidified to yield the clean product.
3. Standard Recrystallization Failure: The product may not crystallize well from common solvents.3. Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) is often effective.

Troubleshooting Workflow: DoM Synthesis

G start Low Yield or Complex Mixture? check_conversion TLC/LCMS shows high starting material? start->check_conversion Analyze Crude Reaction Mixture check_side_products Multiple spots/peaks observed? check_conversion->check_side_products No incomplete_lithiation Incomplete Lithiation Suspected check_conversion->incomplete_lithiation Yes purification_issue Purification Challenge check_side_products->purification_issue Yes end_good Yield Improved check_side_products->end_good No, yield is good. titrate_buli Titrate BuLi incomplete_lithiation->titrate_buli dry_reagents Ensure Anhydrous Conditions incomplete_lithiation->dry_reagents increase_buli Increase BuLi Stoichiometry (>2.2 eq) incomplete_lithiation->increase_buli optimize_time_temp Optimize Lithiation Time/Temp incomplete_lithiation->optimize_time_temp esterify Esterify for Chromatography purification_issue->esterify salt_recrystallization Recrystallize as Ammonium Salt purification_issue->salt_recrystallization titrate_buli->end_good dry_reagents->end_good increase_buli->end_good optimize_time_temp->end_good esterify->end_good salt_recrystallization->end_good

Caption: Troubleshooting workflow for the DoM synthesis.

Experimental Protocol: Directed Ortho-Metalation

This protocol provides a detailed methodology for the synthesis of this compound via DoM.

Reagents and Equipment
  • 4-(tert-Butyl)benzoic acid

  • s-Butyllithium (s-BuLi) in cyclohexane (approx. 1.4 M)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen/argon inlet, and syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure
  • Setup: Assemble a flame-dried three-neck flask under a positive pressure of argon. Equip it with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer.

  • Dissolution: To the flask, add 4-(tert-butyl)benzoic acid (1.0 eq). Via cannula, add anhydrous THF (approx. 0.2 M concentration relative to the substrate).

  • Deprotonation/Lithiation: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add s-butyllithium (2.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Iodination: In a separate dry flask, prepare a solution of iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Quenching: After stirring for an additional 30 minutes at -78 °C, slowly quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess iodine. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with 1 M HCl. Extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Reaction Mechanism: Directed Ortho-Metalation

The carboxyl group of the starting material directs the lithiation to the adjacent ortho position.

DoM_Mechanism start 4-(tert-Butyl)benzoic Acid base_add + 2.2 eq s-BuLi THF, -78 °C start->base_add Deprotonation & Ortho-lithiation dilithio Dilithio Intermediate (ortho-lithiated carboxylate) base_add->dilithio Deprotonation & Ortho-lithiation iodine_add + 1.5 eq I₂ dilithio->iodine_add Electrophilic Quench product This compound (after acidic workup) iodine_add->product Electrophilic Quench

Caption: Mechanism of Directed Ortho-Metalation (DoM).

References

Technical Support Center: Purification of Crude 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(tert-Butyl)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity material. As a synthetic intermediate, the purity of this compound is paramount for the success of subsequent reactions, such as cross-coupling applications.[1] This document will delve into the rationale behind various purification strategies, helping you navigate common challenges and optimize your experimental outcomes.

Purification Strategy Overview

The purification of crude this compound typically involves a multi-step approach to effectively remove unreacted starting materials, regioisomers, and other process-related impurities. A general workflow is outlined below:

Purification_Workflow Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization Acid_Base->Recrystallization Bulk Purification Chromatography Column Chromatography (Optional, for high purity) Recrystallization->Chromatography Further Purification Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Decision_Tree Start Crude Product Analysis (TLC, NMR) Is_Acidic Is the major impurity non-acidic? Start->Is_Acidic Acid_Base Perform Acid-Base Extraction Is_Acidic->Acid_Base Yes Is_Solid Is the product a solid after initial cleanup? Is_Acidic->Is_Solid No Acid_Base->Is_Solid Recrystallize Perform Recrystallization Is_Solid->Recrystallize Yes Check_Purity Check Purity (Melting Point, NMR) Recrystallize->Check_Purity Is_Pure Is the purity sufficient? Check_Purity->Is_Pure Chromatography Perform Column Chromatography Is_Pure->Chromatography No End Pure Product Is_Pure->End Yes Chromatography->End

References

common side reactions in the synthesis of 4-(tert-Butyl)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(tert-Butyl)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient synthesis.

Introduction

This compound is a valuable intermediate in medicinal chemistry and materials science, often utilized in the synthesis of complex organic molecules.[1] The introduction of an iodine atom ortho to the carboxylic acid and meta to the bulky tert-butyl group presents unique synthetic challenges. This guide will explore the three primary synthetic strategies and address the common pitfalls associated with each.

Section 1: Directed ortho-Lithiation and Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[2][3] In this approach, the carboxylic acid group of 4-tert-butylbenzoic acid directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, followed by quenching with an iodine source.

Troubleshooting Guide: Directed ortho-Lithiation
Problem Potential Cause(s) Troubleshooting & Validation Steps
Low or no yield of the desired product 1. Incomplete deprotonation: Insufficient organolithium reagent or reaction time. 2. Reaction with the carboxylic acid proton: The acidic proton of the carboxylic acid is the first to be deprotonated. An insufficient amount of base will not allow for the second deprotonation at the ortho position. 3. Poor quality organolithium reagent: Prolonged storage or improper handling can lead to degradation. 4. Reaction temperature too high: Can lead to side reactions and decomposition of the lithiated intermediate.[4][5]1. Stoichiometry: Use at least two equivalents of the organolithium reagent (e.g., n-BuLi or s-BuLi). The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ortho-carbon.[6] 2. Titration: Always titrate the organolithium reagent before use to determine its exact concentration. 3. Temperature Control: Maintain a very low reaction temperature, typically -78 °C, using a dry ice/acetone bath. 4. Additive: The use of TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium reagent and improve the efficiency of the ortho-lithiation.
Formation of multiple products 1. Lithiation at other positions: Although the carboxylic acid is a strong ortho-director, minor lithiation at other positions can occur. 2. Reaction of n-BuLi with THF: If the reaction is allowed to warm, n-butyllithium can deprotonate THF, leading to a complex mixture of byproducts.[5]1. Strict Temperature Control: Do not allow the reaction to warm above -70 °C. 2. Slow Addition: Add the organolithium reagent slowly to the solution of 4-tert-butylbenzoic acid to maintain a low temperature and minimize side reactions.
Product is contaminated with starting material Incomplete reaction: Insufficient reaction time or amount of organolithium reagent.1. Reaction Time: Ensure the reaction is stirred for a sufficient time after the addition of the organolithium reagent (typically 1-2 hours at -78 °C) to allow for complete ortho-lithiation. 2. Reagent Stoichiometry: Re-verify the concentration of the organolithium reagent and use a slight excess of the second equivalent.
Frequently Asked Questions (FAQs): Directed ortho-Lithiation

Q1: Why do I need to use two equivalents of n-butyllithium?

A1: The first equivalent of n-butyllithium acts as a base to deprotonate the acidic proton of the carboxylic acid, forming a lithium carboxylate. The second equivalent then acts as a directed metalating agent to deprotonate the carbon atom at the ortho position, forming the desired aryllithium intermediate.

Q2: Can I use a different organolithium reagent?

A2: Yes, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can also be used. s-BuLi is often more reactive than n-BuLi and can sometimes lead to higher yields or faster reaction times. However, all organolithium reagents are highly reactive and must be handled with care under anhydrous and inert conditions.

Q3: What is the role of TMEDA?

A3: Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates to the lithium ion of the organolithium reagent. This breaks down the oligomeric aggregates of the organolithium reagent, making it more reactive and enhancing the rate and efficiency of the ortho-lithiation.[6][7]

Experimental Protocol: Directed ortho-Lithiation and Iodination
  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 4-tert-butylbenzoic acid (1.0 eq.) in anhydrous THF (tetrahydrofuran).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.2 eq.) in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In a separate flask, prepare a solution of iodine (1.2 eq.) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram

DoM_Workflow cluster_prep Preparation cluster_lithiation Ortho-Lithiation cluster_iodination Iodination cluster_workup Work-up & Purification start Dissolve 4-tert-butylbenzoic acid in anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Slowly add n-BuLi (2.2 eq.) cool->add_nBuLi stir_lithiation Stir at -78 °C for 2h add_nBuLi->stir_lithiation add_I2 Slowly add I2 solution stir_lithiation->add_I2 warm_stir Warm to RT and stir overnight add_I2->warm_stir quench Quench with Na2S2O3 warm_stir->quench extract Acidify and Extract quench->extract purify Purify by recrystallization extract->purify

Caption: Workflow for Directed ortho-Lithiation and Iodination.

Section 2: Electrophilic Aromatic Iodination

Direct iodination of 4-tert-butylbenzoic acid via electrophilic aromatic substitution is another common approach. However, controlling the regioselectivity can be challenging due to the directing effects of both the carboxylic acid (meta-directing) and the tert-butyl group (ortho, para-directing).

Troubleshooting Guide: Electrophilic Iodination
Problem Potential Cause(s) Troubleshooting & Validation Steps
Formation of isomeric products The competing directing effects of the carboxylic acid and the tert-butyl group can lead to a mixture of isomers.1. Catalyst Selection: Utilize a catalyst that favors ortho-iodination. Iridium[8] and Palladium[9][10] catalysts have been shown to be effective for the ortho-halogenation of benzoic acids. 2. Regioselective Reagents: Employ a milder iodinating agent in combination with a catalytic amount of a strong acid. For instance, N-iodosuccinimide (NIS) with catalytic trifluoroacetic acid can improve regioselectivity for electron-rich aromatics.[11]
Formation of di-iodinated products Excess iodinating agent: Using a large excess of the iodine source can lead to the introduction of a second iodine atom on the aromatic ring.1. Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0-1.1 equivalents. 2. Reaction Time: Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times that could favor di-iodination.
Low conversion of starting material Insufficiently reactive iodinating agent: The electron-withdrawing nature of the carboxylic acid group deactivates the ring towards electrophilic substitution.1. Activating the Iodinating Agent: Use an oxidizing agent in conjunction with molecular iodine to generate a more potent electrophilic iodine species (I+).[12] 2. Lewis Acid Catalyst: Employ a Lewis acid catalyst to increase the electrophilicity of the iodinating agent.
Frequently Asked Questions (FAQs): Electrophilic Iodination

Q1: What is the expected major isomer in the direct iodination of 4-tert-butylbenzoic acid without a specific directing catalyst?

A1: The directing effects are conflicting. The bulky tert-butyl group is an ortho, para-director, and the carboxylic acid is a meta-director. This can lead to a mixture of products, with the major product often being the result of iodination ortho to the tert-butyl group and meta to the carboxylic acid, which is the desired product. However, formation of other isomers is common.

Q2: How can I purify the desired this compound from its isomers?

A2: Purification can be challenging due to the similar physical properties of the isomers. Careful column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) can be effective. Recrystallization from a carefully chosen solvent system may also be used to enrich the desired isomer.

Workflow Diagram

EAS_Workflow cluster_prep Preparation cluster_reaction Iodination Reaction cluster_workup Work-up & Purification start Dissolve 4-tert-butylbenzoic acid in solvent add_reagents Add iodinating agent and catalyst start->add_reagents react Stir at appropriate temperature add_reagents->react quench Quench reaction react->quench extract Extract product quench->extract purify Purify by chromatography/recrystallization extract->purify

Caption: General Workflow for Electrophilic Aromatic Iodination.

Section 3: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from 3-amino-4-tert-butylbenzoic acid. This method involves the diazotization of the amino group followed by displacement with iodide.[13][14]

Troubleshooting Guide: Sandmeyer Reaction
Problem Potential Cause(s) Troubleshooting & Validation Steps
Low yield of the desired product 1. Decomposition of the diazonium salt: Diazonium salts are often unstable, especially at elevated temperatures.[15] 2. Incomplete diazotization: Insufficient nitrous acid or improper reaction conditions.1. Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step.[15] 2. Fresh Reagents: Use freshly prepared sodium nitrite solution. 3. Testing for Excess Nitrous Acid: Use starch-iodide paper to test for a slight excess of nitrous acid to ensure complete diazotization.
Formation of phenolic byproducts The diazonium salt can react with water to form a phenol.1. Anhydrous Conditions: While the diazotization is typically carried out in an aqueous medium, minimizing the amount of water and keeping the temperature low can reduce phenol formation. 2. Controlled Addition: Add the diazonium salt solution to the iodide solution, rather than the other way around, to ensure an excess of the nucleophile.
Formation of biaryl byproducts The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[13]1. Catalyst: While the iodination in a Sandmeyer-type reaction often does not require a copper catalyst, its presence can sometimes influence the product distribution.[14] Experiment with and without a copper(I) iodide catalyst.
Frequently Asked questions (FAQs): Sandmeyer Reaction

Q1: Why is it crucial to keep the diazotization reaction at a low temperature?

A1: Aryl diazonium salts are thermally unstable and can decompose to form highly reactive aryl cations or radicals, which can lead to a variety of unwanted side products, including phenols and coupling products.[15] Keeping the reaction at 0-5 °C minimizes this decomposition.

Q2: What is the purpose of adding potassium iodide?

A2: Potassium iodide serves as the source of the iodide nucleophile (I⁻), which displaces the diazonium group (-N₂⁺) from the aromatic ring to form the desired aryl iodide.

Workflow Diagram

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_displacement Iodide Displacement cluster_workup Work-up & Purification start Dissolve 3-amino-4-tert-butylbenzoic acid in acidic solution cool Cool to 0-5 °C start->cool add_nitrite Slowly add NaNO2 solution cool->add_nitrite add_iodide Add diazonium salt solution to KI solution add_nitrite->add_iodide warm_stir Allow to warm and stir add_iodide->warm_stir extract Extract product warm_stir->extract purify Purify by recrystallization extract->purify

Caption: Workflow for the Sandmeyer Reaction.

Section 4: Product Purification and Characterization

Purification

The primary method for purifying this compound is recrystallization . A common solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form pure crystals.

For challenging separations, especially for removing isomers, column chromatography on silica gel may be necessary. A mobile phase of hexane and ethyl acetate with a small percentage of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is often effective.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 4-tert-butylbenzoic acid will show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm) and the aromatic protons.[16] The introduction of the iodine atom will cause a shift in the signals of the aromatic protons. The expected aromatic signals for this compound would be a doublet around 8.3 ppm (proton ortho to iodine), a doublet of doublets around 7.9 ppm (proton between the two substituents), and a doublet around 7.5 ppm (proton ortho to the tert-butyl group).

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons. The carbon attached to the iodine will have a characteristic chemical shift.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging substrates, specifically focusing on the optimization of catalyst loading for reactions involving 4-(tert-Butyl)-3-iodobenzoic acid. This substrate presents unique steric and electronic challenges that require careful consideration of reaction parameters to achieve high yields and purity.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of your cross-coupling reactions.

Understanding the Challenges: this compound

Before diving into optimization, it's crucial to understand the inherent challenges posed by this substrate:

  • Steric Hindrance: The bulky tert-butyl group ortho to the iodine atom significantly hinders the approach of the palladium catalyst. This can slow down or completely inhibit the crucial oxidative addition step of the catalytic cycle.[1][2]

  • Electronic Effects of the Carboxylic Acid: The carboxylic acid group can interact with the catalyst or the base in the reaction mixture. In its carboxylate form (after deprotonation by the base), it can potentially chelate to the palladium center, leading to catalyst inhibition.[3][4][5] However, it can also participate in the reaction in beneficial ways under specific conditions.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a screening reaction with this substrate?

A: For initial screening with a sterically hindered substrate like this compound, a higher-than-standard catalyst loading is recommended to ensure a detectable level of product formation. A good starting point is 1-2 mol% of the palladium precatalyst. If no product is observed, increasing the loading to 3-5 mol% can be attempted before changing other variables like ligand or solvent.

Q2: Which type of ligand is best suited for this sterically hindered substrate?

A: Bulky, electron-rich monophosphine ligands are generally the most effective for coupling sterically hindered aryl halides.[6][7] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8] Excellent starting points include biarylphosphine ligands such as XPhos, SPhos, or BrettPhos . N-heterocyclic carbenes (NHCs) with bulky substituents can also be highly effective.[1][2]

Q3: How does the carboxylic acid group affect the choice of base?

A: The carboxylic acid requires at least one equivalent of base for deprotonation before the catalytic cycle can proceed efficiently. An additional amount of base is then needed to facilitate the transmetalation step. Therefore, using at least 3 equivalents of a suitable base is critical. A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good choice, as they are strong enough to deprotonate the carboxylic acid and facilitate the coupling without causing significant side reactions.[6][9]

Q4: Should I use a palladium(0) source or a palladium(II) precatalyst?

A: For consistency and reliability, especially in screening and optimization, using a well-defined, air-stable palladium(II) precatalyst is highly recommended.[10][11] These precatalysts, often featuring the chosen ligand, generate the active Pd(0) species in situ in a controlled manner, leading to more reproducible results than using Pd(0) sources like Pd₂(dba)₃, which can vary in quality.[11]

Troubleshooting Guide

Encountering issues is a common part of process development. This section addresses specific problems you might face and provides a systematic approach to solving them.

Problem 1: Low or No Conversion to Product

This is the most common issue, often stemming from catalyst inactivity or inhibition.

  • Possible Cause A: Insufficient Catalyst Activity for Oxidative Addition

    • Why it happens: The steric bulk of the tert-butyl group can severely slow down the oxidative addition of the aryl iodide to the Pd(0) center. The initial catalyst system may not be active enough to overcome this high energy barrier.

    • Solutions:

      • Increase Catalyst Loading: Carefully increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%). If you see an improvement, you are on the right track.

      • Screen Bulky Ligands: The choice of ligand is critical. If your initial ligand is not performing, screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) or bulky NHC ligands (e.g., IPr, IPr*).[2][8][12]

      • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[13] Increase the reaction temperature in 10-20 °C increments, while monitoring for potential substrate or product degradation.

  • Possible Cause B: Catalyst Inhibition by Iodide or Carboxylate

    • Why it happens: The iodide generated during the reaction can form stable, inactive bridging palladium-iodide dimers.[14] Additionally, the carboxylate group of the substrate or product can chelate to the palladium center, taking it out of the catalytic cycle.

    • Solutions:

      • Choose a Non-Coordinating Solvent: Solvents in which the iodide salt byproduct (e.g., NaI, KI) is insoluble can prevent the buildup of inhibitory iodide in the solution.[14] Toluene or 1,4-dioxane are good starting points.

      • Use a Precatalyst: Well-defined precatalysts can sometimes be more resistant to certain inhibition pathways compared to generating the catalyst in situ.[11]

Problem 2: Formation of Side Products (e.g., Homocoupling, Protodehalogenation)

The appearance of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

  • Possible Cause A: Homocoupling of the Boronic Acid/Ester

    • Why it happens: This often occurs when the transmetalation step is slow, allowing two boronic acid molecules to couple with each other. It can be exacerbated by the presence of oxygen in the reaction.[15]

    • Solutions:

      • Ensure Rigorous Inert Conditions: Use a glovebox or Schlenk line techniques to thoroughly degas your solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).[9][10]

      • Optimize Base and Water Content: For Suzuki reactions, the choice of base and the amount of water can be critical. Sometimes, a small amount of water is necessary when using bases like K₃PO₄ in anhydrous solvents.[6] Experiment with different bases (e.g., switching from K₂CO₃ to K₃PO₄).

  • Possible Cause B: Protodehalogenation (Replacement of Iodine with Hydrogen)

    • Why it happens: This side reaction occurs when the aryl-palladium intermediate reacts with a proton source (like water or trace acid) before it can undergo transmetalation.

    • Solutions:

      • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried to minimize water content.

      • Increase Coupling Partner Concentration: Increasing the concentration of the boronic acid or other coupling partner can favor the desired transmetalation step over protodehalogenation.

Experimental Protocols & Optimization Workflow

A systematic approach is key to efficiently optimizing catalyst loading.

Protocol 1: Initial Catalyst System Screening

Objective: To identify the most promising palladium/ligand system for the coupling of this compound.

  • Setup: In a glovebox, prepare an array of reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add:

    • This compound (1.0 equiv)

    • Coupling Partner (e.g., Phenylboronic acid, 1.5 equiv)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Palladium Precatalyst (2 mol%) and Ligand (if not using a precatalyst, use a 1:2 Pd:Ligand ratio)

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) to achieve a concentration of 0.1 M with respect to the aryl iodide.[9]

  • Reaction: Seal the vials and heat the reaction block to a standard temperature (e.g., 80-100 °C).[6]

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench with water, extract with an organic solvent, and analyze the crude mixture by LC-MS or GC-MS to determine the conversion to product for each catalyst system.

ParameterRecommended Starting Conditions
Aryl Halide This compound (1.0 equiv)
Coupling Partner Arylboronic Acid (1.5 equiv) or Terminal Alkyne (1.2 equiv)
Catalyst Loading 2 mol%
Ligand Screen: XPhos, SPhos, BrettPhos, P(t-Bu)₃
Base K₃PO₄ or Cs₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene
Temperature 80-100 °C
Protocol 2: Catalyst Loading Optimization

Objective: To determine the minimum catalyst loading required for the best-performing catalyst system from Protocol 1.

  • Setup: Using the optimal ligand, base, solvent, and temperature identified in the initial screen, set up a series of identical reactions.

  • Vary Catalyst Loading: In each reaction, vary the catalyst loading systematically. For example:

    • Reaction 1: 2.0 mol%

    • Reaction 2: 1.5 mol%

    • Reaction 3: 1.0 mol%

    • Reaction 4: 0.5 mol%

    • Reaction 5: 0.1 mol%

  • Monitoring: Take aliquots from each reaction at regular time intervals (e.g., 1h, 4h, 8h, 24h) and analyze by LC-MS or GC-MS.

  • Analysis: Plot the conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that achieves complete conversion in a reasonable timeframe without significant side product formation.

Visualizing the Process

Understanding the fundamental steps and decision-making logic can greatly aid in troubleshooting.

Catalytic_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII Ar-Pd(II)L₂-I OxAdd->PdII Slowed by steric hindrance Transmetalation Transmetalation PdII->Transmetalation + R-B(OH)₂ + Base PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R (Product) ArI 4-(tBu)-3-Iodobenzoic Acid ArI->OxAdd Boronic Coupling Partner (e.g., R-B(OH)₂) Boronic->Transmetalation

Caption: The catalytic cycle for a Suzuki cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Start: Low or No Product CheckCatalyst Is the catalyst system active enough for the sterically hindered substrate? Start->CheckCatalyst IncreaseLoading ACTION: Increase Catalyst Loading (e.g., 2% -> 3%) CheckCatalyst->IncreaseLoading No CheckInhibition Is catalyst inhibition a likely issue? CheckCatalyst->CheckInhibition Yes ScreenLigands ACTION: Screen bulkier, electron-rich ligands (XPhos, SPhos, etc.) IncreaseLoading->ScreenLigands IncreaseTemp ACTION: Increase Temperature (80°C -> 100°C) ScreenLigands->IncreaseTemp IncreaseTemp->CheckInhibition Success Problem Solved: Optimize New Conditions IncreaseTemp->Success If conversion improves ChangeSolvent ACTION: Switch to a solvent where iodide salts precipitate (Toluene) CheckInhibition->ChangeSolvent Yes Reassess Re-evaluate Substrate Purity and Reaction Setup CheckInhibition->Reassess No ChangeSolvent->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

troubleshooting failed reactions involving 4-(tert-Butyl)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-(tert-Butyl)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and functionalized aryl iodide. Our goal is to provide in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your synthetic strategies.

Introduction: Understanding the Molecule

This compound is a valuable synthetic intermediate, prized for the orthogonal reactivity of its functional groups. The iodine atom is a prime handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid offers a site for amide bond formation or other derivatization. However, the interplay between the bulky tert-butyl group, the adjacent iodine, and the coordinating carboxylic acid creates a specific set of challenges that can lead to low yields or complete reaction failure.

The primary issues stem from:

  • Steric Hindrance: The tert-butyl group ortho to the iodine atom significantly slows the rate-determining oxidative addition step in many catalytic cycles.[1][2][3]

  • Catalyst Inhibition: The carboxylate anion can coordinate to the palladium center, forming catalytically inactive species and poisoning the catalyst.[4]

  • Substrate-Specific Side Reactions: The electronic and steric properties of this molecule make it susceptible to side reactions like dehalogenation.[5][6]

This guide provides a structured, question-and-answer approach to overcoming these common obstacles.

General Troubleshooting & FAQs

This section addresses broad issues applicable to most cross-coupling reactions involving this compound.

Question 1: My reaction shows no conversion, and I only recover my starting material. What are the first things I should check?

Answer: This is a common and frustrating issue, typically pointing to a fundamental problem with the catalytic cycle's initiation. The primary culprits are catalyst deactivation or suboptimal reaction conditions.

Causality & Explanation:

The active catalyst in most cross-coupling reactions is a Palladium(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced to Pd(0) to enter the catalytic cycle. Furthermore, Pd(0) is highly sensitive to oxygen, which oxidizes it to inactive Pd(II) oxides.[7] The carboxylate group of your substrate can also bind to the palladium center, preventing it from participating in the reaction.[4]

Troubleshooting Workflow:

G start Reaction Failure (No Conversion) reagents 1. Verify Reagent Quality & Purity start->reagents First Check atmosphere 2. Ensure Inert Atmosphere reagents->atmosphere If reagents are pure sub_reagents • Is boronic acid/ester fresh? • Are solvents anhydrous & degassed? • Is the base fully dissolved? reagents->sub_reagents conditions 3. Re-evaluate Reaction Conditions atmosphere->conditions If atmosphere is inert sub_atmosphere • Degas solvents (3x freeze-pump-thaw). • Purge flask with Ar/N₂ for 15-30 min. • Maintain positive pressure. atmosphere->sub_atmosphere catalyst 4. Change Catalyst System conditions->catalyst If conditions are optimized sub_conditions • Increase temperature in 10°C increments. • Screen different bases (e.g., K₃PO₄, Cs₂CO₃). • Screen solvents (e.g., Dioxane, Toluene, 2-MeTHF). conditions->sub_conditions sub_catalyst • Switch to a bulky, electron-rich ligand  (e.g., SPhos, XPhos, RuPhos). • Use a pre-formed Pd(0) catalyst  (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). catalyst->sub_catalyst

Caption: General troubleshooting workflow for reaction failure.

Question 2: I'm observing a significant amount of a byproduct that is missing the iodine atom. What is this, and how can I prevent it?

Answer: You are likely observing hydrodehalogenation (or reductive dehalogenation), a common side reaction where the C-I bond is cleaved and replaced with a C-H bond, yielding 4-(tert-Butyl)benzoic acid.

Causality & Explanation:

This side reaction can be catalyzed by palladium. The mechanism often involves the formation of a palladium-hydride species, which can then react with your aryl iodide. Sources of the hydride can include certain bases (especially those with β-hydrogens like triethylamine), solvents (like isopropanol), or additives like formate salts.[5][6][8]

Mitigation Strategies:
  • Base Selection: Switch to a base that is not a hydride source. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices.

  • Solvent Choice: Use solvents that are less likely to act as hydrogen donors. Toluene, dioxane, and DMF are generally safe choices. Avoid alcohols unless they are a required part of the protocol.

  • Inert Atmosphere: While primarily for preventing catalyst oxidation, rigorously excluding air can sometimes suppress certain reductive pathways.

  • Additives: In some cases, small amounts of radical scavengers can suppress dehalogenation if a radical pathway is involved, though this is less common.

ParameterRecommended Change to Avoid Dehalogenation
Base Switch from Et₃N or other amine bases to K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvent Switch from IPA or EtOH to Toluene, Dioxane, or DMF.
Atmosphere Ensure rigorous degassing and a positive pressure of Argon or Nitrogen.

Suzuki-Miyaura Coupling Specific Issues

Question 3: My Suzuki coupling is very slow or gives a low yield. I suspect an issue with the boronic acid/ester.

Answer: Problems in Suzuki-Miyaura couplings with this substrate often involve a combination of steric hindrance from the aryl iodide and issues with the boronic acid partner, such as instability or inefficient transmetalation.

Causality & Explanation:
  • Protodeboronation: Boronic acids are susceptible to cleavage of the C-B bond by water or other protic sources, especially under basic conditions at elevated temperatures.[9][10] This side reaction consumes your coupling partner, leading to low yields.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step. The choice of base is crucial for activating the boronic acid (by forming a more nucleophilic boronate species).[7][11] If the base is too weak or poorly soluble, this step will be slow.

  • Boronic Ester Hydrolysis: When using boronic esters (e.g., pinacol esters), they may need to hydrolyze to the corresponding boronic acid before transmetalation, though direct transmetalation from the ester is also possible.[9][12][13][14] Insufficient water in the reaction can stall this process.

Optimization Strategies:
  • Use a More Stable Boron Reagent: Pinacol (BPin) or neopentyl glycol boronic esters are generally more stable to protodeboronation than the corresponding free boronic acids.[9]

  • Base and Solvent System: Use a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often essential to dissolve the inorganic base and facilitate the reaction at the interface.[7]

  • Bulky, Electron-Rich Ligands: To overcome the steric hindrance of the tert-butyl group, standard ligands like PPh₃ are often insufficient.[15] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are highly recommended as they accelerate both the oxidative addition and reductive elimination steps.[4][16]

Recommended Starting Protocol for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water or Dioxane:Water) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.

Sonogashira Coupling Specific Issues

Question 4: My Sonogashira coupling is messy, yielding a significant amount of a symmetrical diyne byproduct.

Answer: This common side product arises from the oxidative homocoupling of your terminal alkyne partner, often called Glaser coupling.[17][18] It is a primary failure mode in Sonogashira reactions.

Causality & Explanation:

The copper(I) co-catalyst, while essential for activating the alkyne, can also promote this undesired homocoupling, especially in the presence of oxygen.[19][20] The terminal alkyne forms a copper acetylide, which can then oxidatively dimerize.

G start Terminal Alkyne (R-C≡C-H) cu_cycle Cu(I) Co-catalyst + Base start->cu_cycle desired Desired Sonogashira Product (Ar-C≡C-R) undesired Undesired Glaser Product (R-C≡C-C≡C-R) pd_cycle Pd Catalytic Cycle (with Ar-I) pd_cycle->desired Reductive Elimination cu_cycle->undesired Oxidative Homocoupling cu_cycle->pd_cycle Transmetalation oxygen O₂ (Air) oxygen->undesired

Caption: Competing pathways in Sonogashira coupling.

Mitigation Strategies:
  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure all solvents are thoroughly degassed (freeze-pump-thaw is best) and the reaction is run under a strict argon or nitrogen atmosphere from start to finish.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor homocoupling.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[21][22] These often require a stronger base (e.g., an amine like pyrrolidine or a carbonate) and sometimes a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to facilitate the reaction.[23]

  • Ligand Choice: The steric bulk of the phosphine ligand is a key parameter. The combination of a bulky substrate like this compound and the alkyne partner will dictate the optimal ligand choice to promote the desired cross-coupling over side reactions.[1][2][24][25]

Recommended Starting Protocol for Sonogashira Coupling
  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent/Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or diisopropylamine, 3-4 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir at room temperature or heat gently (40-60 °C) and monitor by TLC or LC-MS.

References

preventing deiodination of 4-(tert-Butyl)-3-iodobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination in Synthetic Applications

Welcome to the Technical Support Center for 4-(tert-Butyl)-3-iodobenzoic acid. As Senior Application Scientists, we understand the challenges researchers face when working with functionalized aryl iodides. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction: the premature cleavage of the carbon-iodine bond (deiodination).

The C–I bond in this compound is a valuable synthetic handle, enabling a wide range of cross-coupling reactions.[1] However, it is also the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various reaction conditions.[2][3][4] This guide explains the mechanisms behind this instability and offers field-proven strategies to maintain the integrity of your molecule throughout your synthetic sequence.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you may encounter during common transformations.

Q1: I'm observing significant formation of 4-(tert-butyl)benzoic acid during my Suzuki-Miyaura coupling. What are the primary causes and how can I mitigate this?

A1: This is a classic case of hydrodehalogenation competing with the desired cross-coupling pathway. Several factors in your reaction setup can promote this side reaction.

Core Problem: The palladium catalyst is promoting the cleavage of the C-I bond, which is then quenched by a hydride source in the reaction mixture, leading to the deiodinated byproduct.

Solutions & Scientific Rationale:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are essential as they accelerate the rate of reductive elimination (the final C-C bond-forming step), allowing it to outcompete the deiodination pathway.[5]

    • Recommendation: Screen a panel of ligands. Excellent starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands like dppf.[5] Avoid using simple triphenylphosphine (PPh3) at lower temperatures, as it can be inefficient for aryl iodides and lead to poor turnover.[6]

  • Base Selection and Strength: The base can be a source of hydrides or promote pathways that lead to deiodination.

    • Recommendation: Use weaker inorganic bases. While strong bases like NaOtBu are common in aminations, they can be problematic here.[5] Consider screening potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). These are less likely to act as hydride donors.

  • Solvent Choice: Certain aprotic polar solvents can decompose at elevated temperatures to generate hydride species.

    • Recommendation: If using DMF or DMAc, consider switching to a less reducible solvent like dioxane, toluene, or THF.[5] This minimizes the presence of adventitious hydride sources.

  • Temperature Control: Higher temperatures can accelerate C-I bond cleavage.[7]

    • Recommendation: Determine the minimum temperature required for efficient coupling. Many modern catalyst systems can operate efficiently at temperatures as low as 37-70°C, which can significantly suppress deiodination.[8]

Troubleshooting Workflow for Suzuki Coupling

Caption: A stepwise approach to troubleshooting deiodination in Suzuki coupling.

Q2: My Sonogashira coupling is failing, and I'm isolating the deiodinated starting material. What adjustments should I make?

A2: Deiodination in Sonogashira couplings often points to issues with the catalyst cycles or reaction environment. While the C-I bond is highly reactive and ideal for this coupling, its weakness can be a liability.[9][10]

Solutions & Scientific Rationale:

  • Ensure Copper(I) Co-catalyst Activity: The copper co-catalyst is crucial for forming the copper(I) acetylide, which then participates in the palladium cycle.[11] If the copper catalyst is inactive, the palladium cycle can stall, leading to side reactions like deiodination.

    • Recommendation: Use a fresh, high-purity source of copper(I) iodide (CuI). Ensure it is added under an inert atmosphere to prevent oxidation to inactive Cu(II).

  • Amine Base and Solvent: The amine base (often diethylamine or triethylamine) serves as both the base and sometimes the solvent.[9] However, certain combinations can promote side reactions.

    • Recommendation: Triethylamine is a standard choice. If deiodination is severe, consider switching solvents. Acetonitrile (ACN) has been reported to sometimes favor deiodination with catalysts like Pd(PPh₃)₄.[5] Screening THF or DMF might be beneficial.[5]

  • Minimize Homocoupling Conditions: The conditions that favor the undesired homocoupling of the alkyne (Glaser coupling) can sometimes correlate with catalyst decomposition and deiodination.

    • Recommendation: Rigorously exclude oxygen from the reaction. Purge all solvents and the reaction vessel thoroughly with an inert gas like argon or nitrogen. Some protocols even suggest using a dilute hydrogen atmosphere to suppress homocoupling.[12]

  • Consider Copper-Free Conditions: If issues persist, modern copper-free Sonogashira protocols may offer a solution. These systems often use highly active palladium catalysts that can function effectively without the copper co-catalyst, simplifying the reaction and potentially avoiding certain side reactions.[10][13]

Q3: I am attempting an amide bond formation with the carboxylic acid moiety, but I suspect the aryl iodide is unstable under the reaction conditions. Is this possible?

A3: Standard amide coupling conditions are typically mild and should not induce deiodination of a robust aryl iodide.[14] If you are observing degradation, it is crucial to verify that deiodination is indeed the problem.

Solutions & Scientific Rationale:

  • Coupling Reagent Choice: Modern coupling reagents are highly efficient and operate under neutral or slightly basic conditions at low temperatures.

    • Recommendation: Use standard uronium/aminium (HATU, HBTU) or carbodiimide (EDC, often with an additive like HOBt or OxymaPure) reagents.[14] These activate the carboxylic acid without being harsh enough to cleave the C-I bond.

  • Base Selection: A non-nucleophilic organic base is required to facilitate the reaction.

    • Recommendation: Use diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[14] These are standard choices that are compatible with the aryl iodide functionality.

  • Temperature Control: Amide couplings rarely require high temperatures.

    • Recommendation: Run the reaction at 0 °C to room temperature. Elevated temperatures are unnecessary and could contribute to the degradation of sensitive substrates.[14]

  • Order of Addition: The sequence of adding reagents can be important to avoid side reactions, though typically not deiodination. For sensitive substrates, pre-activating the carboxylic acid for a short period (5-15 minutes) before adding the amine can be beneficial.[14][15]

If you confirm that deiodination is occurring even under these mild conditions, it may suggest an issue with the purity of your starting material or a specific, unusual interaction with your amine coupling partner.

Frequently Asked Questions (FAQs)

Q: Why is the carbon-iodine bond on this molecule inherently unstable? A: The instability stems from its low bond dissociation energy (BDE). The trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I.[2] This is due to the poor orbital overlap between the large 5p orbital of iodine and the 2sp² orbital of the aromatic carbon.[2] This weak bond requires less energy to break, either homolytically (via heat or light) or during catalytic cycles like oxidative addition to a metal center.[2][7]

Q: What is the general mechanism for palladium-catalyzed deiodination? A: Deiodination, or hydrodehalogenation, is a competing pathway within the main catalytic cycle of cross-coupling reactions. After the initial oxidative addition of the aryl iodide to the Pd(0) center to form an Ar-Pd(II)-I complex, a hydride source can intercept this intermediate. This can occur via several pathways, including β-hydride elimination from alkoxide ligands (if alcohol is present) or reaction with hydride donors (formate salts, silanes, or even solvent decomposition products).[16][17][18] This leads to an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to release the deiodinated arene and regenerate the Pd(0) catalyst.

Competing Catalytic Pathways

Competing_Pathways Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-I Pd0->OxAdd Oxidative Addition ArI Ar-I Transmetal Transmetalation (R-M) OxAdd->Transmetal Desired Path Dehalogenation Hydrodehalogenation (Hydride Source) OxAdd->Dehalogenation Side Reaction Coupling_Intermediate Ar-Pd(II)-R Transmetal->Coupling_Intermediate Coupling_Intermediate->Pd0 Reductive Elimination Product Desired Product (Ar-R) Coupling_Intermediate->Product Dehalogenation_Intermediate Ar-Pd(II)-H Dehalogenation->Dehalogenation_Intermediate Dehalogenation_Intermediate->Pd0 Reductive Elimination Byproduct Deiodinated Byproduct (Ar-H) Dehalogenation_Intermediate->Byproduct

Caption: The catalytic cycle showing the desired coupling path versus the competing deiodination side reaction.

Q: My starting material decomposes upon heating or exposure to light. How can I prevent this? A: The weak C-I bond is susceptible to homolytic cleavage induced by thermal energy or UV light, which can initiate radical chain reactions.[7]

  • Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen). Amber vials are recommended.

  • Handling: Prepare solutions fresh and avoid prolonged exposure to ambient light. If a reaction requires heating, ensure it is done under an inert atmosphere and only for the minimum time necessary.

  • Photostability: For reactions that are particularly sensitive, consider wrapping the reaction flask in aluminum foil to exclude light.[19]

Experimental Protocol: Ligand Screening to Minimize Deiodination

Objective: To identify the optimal phosphine ligand that maximizes the yield of the Suzuki cross-coupled product while minimizing the formation of the deiodinated byproduct, 4-(tert-butyl)benzoic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand panel (e.g., SPhos, XPhos, dppf) (2-4 mol% per Pd)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert atmosphere reaction vials

Procedure:

  • Preparation: In a glovebox or under a stream of argon, add the palladium source, the selected ligand, and the base to a reaction vial equipped with a stir bar.

  • Reagent Addition: Add this compound and the arylboronic acid to the vial.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the vial and place it in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h). Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude reaction mixture by LC-MS or ¹H NMR with an internal standard to determine the ratio of the desired product to the deiodinated byproduct.

  • Comparison: Run parallel reactions for each ligand in the screening panel under identical conditions. Compare the product-to-byproduct ratios to identify the optimal ligand.

ParameterRecommendation for Suzuki CouplingRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos (2-4 mol%)Bulky, electron-rich ligands that promote fast reductive elimination, outcompeting deiodination.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv)Milder, non-nucleophilic inorganic bases are less likely to act as hydride donors.
Solvent Dioxane, Toluene, THF Aprotic solvents that are less prone to decomposition and hydride formation compared to DMF.[5]
Temperature 50 - 100 °C (start low)Lower temperatures disfavor the C-I cleavage side reaction.[7][8]

References

Technical Support Center: Scale-Up of 4-(tert-Butyl)-3-iodobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(tert-Butyl)-3-iodobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.

The primary and most regioselective route to this compound is through the Directed ortho-Metalation (DoM) of 4-(tert-butyl)benzoic acid.[1][2] This process involves the deprotonation of the aromatic ring at the position ortho to the carboxylic acid directing group using a strong organolithium base, followed by quenching with an iodine source. While highly effective, this synthesis route presents significant challenges related to the handling of pyrophoric reagents, managing reaction exotherms, and ensuring product purity at scale.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

The most reliable and regioselective method for large-scale synthesis is the Directed ortho-Metalation (DoM) of 4-(tert-butyl)benzoic acid.[3][4] The carboxylic acid group effectively directs a strong base, typically sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), to deprotonate the C-H bond at the 3-position exclusively.[4][5] The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired product. Alternative electrophilic iodination methods on the starting material are generally less selective and can lead to mixtures of isomers that are difficult to separate at scale.

Q2: What are the primary safety concerns when scaling up this synthesis?

The two paramount safety concerns are the handling of organolithium reagents and the management of highly exothermic events.

  • Pyrophoric Reagents : n-Butyllithium and s-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[6][7] Handling large quantities requires strict adherence to safety protocols, including the use of an inert atmosphere (nitrogen or argon), specialized transfer equipment (cannula, sealed pumps), and appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves).[8][9][10] A plan for quenching spills or unused reagent must be in place before starting.[7][11]

  • Exothermic Events : Both the lithiation (deprotonation) and the iodine quench steps are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[12] Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and thermal runaway. This necessitates a robust reactor cooling system, careful control over reagent addition rates, and continuous temperature monitoring.

Q3: Which organolithium base is preferred for scale-up: n-BuLi or s-BuLi?

For this specific transformation, sec-butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi). The carboxylate group is an intermediate-strength directing group, and the bulkier, more basic s-BuLi can provide faster and more complete lithiation, especially if reaction times need to be minimized.[4] However, s-BuLi is also more reactive and requires even more stringent temperature control. The choice may also depend on cost, availability, and the specific capabilities of the reaction equipment. In either case, the exact molarity of the organolithium reagent must be determined by titration immediately prior to use, as concentrations can degrade over time.[6]

Q4: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

The following parameters are critical for ensuring reaction success, safety, and reproducibility at scale:

ParameterImportance & Scale-Up Consideration
Temperature Must be strictly controlled (typically -78°C to -40°C) to ensure the stability of the aryllithium intermediate and prevent side reactions. The reactor's cooling capacity must be sufficient to handle the exotherms from reagent addition.[12]
Reagent Addition Rate The addition of the organolithium base and the iodine solution must be slow and controlled to manage the heat generated. Use of a calibrated pump is recommended over a gravity-fed dropping funnel for better control.
Agitation/Stirring Efficient stirring is crucial to ensure rapid heat and mass transfer, preventing localized "hot spots" and concentration gradients. A powerful overhead stirrer with appropriate impeller design is necessary for large vessels.
Inert Atmosphere A robust nitrogen or argon blanket with positive pressure must be maintained throughout the process to prevent the ingress of air and moisture, which would quench the organolithium reagent and pose a fire risk.[6][8]
Reagent Stoichiometry Precise stoichiometry is key. Typically, slightly more than 2 equivalents of the organolithium base are required: one to deprotonate the acidic carboxylic proton and the second to deprotonate the ortho C-H bond. Using titrated reagents is non-negotiable.

Q5: What analytical techniques are recommended for process monitoring and quality control?

  • In-Process Controls (IPCs): A small, carefully quenched sample can be analyzed by HPLC or GC-MS to check for the disappearance of starting material and the formation of the product before proceeding with the full-scale quench. This confirms the completion of the lithiation step.

  • Final Product Analysis: The final, isolated product should be analyzed for purity by HPLC and identity by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Melting point analysis is also a useful indicator of purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Problem: Low or Incomplete Conversion of Starting Material

Q: My IPC shows a significant amount of 4-(tert-butyl)benzoic acid remaining after the lithiation and quench. What went wrong?

  • Possible Cause 1: Inactive Organolithium Reagent. The molarity of n-BuLi or s-BuLi solutions can degrade upon storage.[6] An insufficient charge of active base will result in incomplete lithiation.

    • Solution: Always titrate the organolithium reagent immediately before use to determine its exact concentration. A common method is the titration with diphenylacetic acid.

  • Possible Cause 2: Presence of Moisture or Air. Water or oxygen will rapidly consume the organolithium reagent.[8]

    • Solution: Ensure all glassware and reactors are rigorously dried (e.g., oven-dried and purged with inert gas).[8] Use anhydrous solvents. Purge the entire system thoroughly with nitrogen or argon before and during the reaction. Check all seals and connections for potential leaks.

  • Possible Cause 3: Reaction Temperature Too High. The aryllithium intermediate may be unstable at higher temperatures, leading to decomposition back to the starting material after protonation from the solvent or other sources.

    • Solution: Maintain the recommended low temperature (e.g., <-60 °C) throughout the organolithium addition and hold period. Ensure your temperature probe is calibrated and positioned correctly within the reaction mass.

Problem: Formation of Impurities and Side Products

Q: My final product is contaminated with the starting material and an unknown impurity. How can I improve the purity?

  • Possible Cause 1: Localized "Hot Spots" During Addition. If the organolithium reagent or iodine solution is added too quickly or with poor stirring, localized areas of high concentration and temperature can cause side reactions.

    • Solution: Decrease the addition rate. Increase the agitation speed to ensure the reagent is dispersed instantly. For very large scales, consider a feed tube that delivers the reagent below the surface of the reaction mixture. Flow chemistry setups can offer superior control over mixing and temperature.[12][13]

  • Possible Cause 2: Incorrect Stoichiometry. Using too little iodine will leave unreacted aryllithium, which will be quenched back to the starting material during work-up.

    • Solution: Ensure an accurate charge of the iodine solution (typically 1.1-1.2 equivalents relative to the C-H deprotonation). The iodine should be completely dissolved in an anhydrous solvent like THF before addition.

  • Possible Cause 3: Impurities in Starting Material. The purity of the initial 4-(tert-butyl)benzoic acid is critical.

    • Solution: Use high-purity starting material. If necessary, recrystallize the 4-(tert-butyl)benzoic acid before use.

Problem: Difficulties with Product Isolation and Purification

Q: The product is difficult to crystallize and oils out, or the purity is poor even after crystallization. What can I do?

  • Possible Cause 1: Inefficient Work-up. Residual impurities or incorrect pH during the aqueous work-up can interfere with crystallization.

    • Solution: After quenching the reaction (e.g., with saturated ammonium chloride), the pH of the aqueous layer should be carefully adjusted. To isolate the carboxylic acid product, the aqueous layer should be acidified (e.g., with HCl) to a pH of ~2-3 to ensure complete protonation and precipitation. Ensure thorough washing of the organic layer to remove salts and other water-soluble impurities.

  • Possible Cause 2: Incorrect Crystallization Solvent. The choice of solvent is critical for obtaining high-purity crystals.[14] Benzoic acids often form dimers, which can affect their solubility and crystal packing.[15]

    • Solution: Perform a solvent screen using a small amount of the crude material. Good solvents are typically those in which the product is highly soluble when hot but sparingly soluble when cold.[16] Mixtures of solvents (e.g., heptane/ethyl acetate, toluene) are often effective. The table below provides starting points.

  • Possible Cause 3: Cooling Rate is Too Fast. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil.[16]

    • Solution: Allow the saturated solution to cool slowly to room temperature, and then gradually cool further in an ice bath or refrigerator. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[16]

Table 1: Recommended Crystallization Solvents
Solvent/SystemRationale
Heptane/Toluene Toluene dissolves the aromatic acid, while heptane acts as an anti-solvent. A good choice for controlling crystal growth.
Ethanol/Water The product is soluble in ethanol; water is added as an anti-solvent to induce precipitation.[16]
Acetic Acid/Water Acetic acid is a good solvent for carboxylic acids. Water is added to decrease solubility.

Visualized Workflow and Protocols

Diagram: Scale-Up Workflow for DoM Synthesis

This diagram outlines the key stages in the scaled-up synthesis of this compound.

DoM_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Prep Reactor Setup: - Dry Reactor & Glassware - Purge with N2/Ar Solvent Charge Anhydrous Solvent (e.g., THF) Prep->Solvent SM Charge 4-(tert-Butyl)benzoic Acid Solvent->SM Cool Cool Reactor to <-60°C SM->Cool Lithiation Slowly Add >2 eq. s-BuLi / n-BuLi Cool->Lithiation Stir Stir at Low Temp (IPC Check) Lithiation->Stir Iodine Slowly Add I2 in THF Stir->Iodine Warm Warm to 0°C Iodine->Warm Quench Quench Reaction (e.g., sat. aq. NH4Cl) Warm->Quench Separate Phase Separation Quench->Separate Acidify Acidify Aqueous Layer (HCl to pH 2-3) Separate->Acidify Filter Filter Crude Product Acidify->Filter Wash Wash with Cold Water Filter->Wash Crystallize Recrystallization (e.g., Heptane/Toluene) Wash->Crystallize Dry Dry Under Vacuum Crystallize->Dry QC Final Product QC (HPLC, NMR, MP) Dry->QC

Caption: Key stages of the Directed ortho-Metalation synthesis at scale.

Diagram: Safety Setup for Organolithium Transfer

OLi_Safety cluster_inert Inert Atmosphere System cluster_reactor Reaction Vessel cluster_reagent Reagent Transfer Inert_Source N2 / Ar Cylinder Bubbler Oil Bubbler (Pressure Indicator) Inert_Source->Bubbler via regulator BuLi_Bottle n-BuLi Sure/Seal® Bottle (Clamped Securely) Inert_Source->BuLi_Bottle Pressure Equalization Reactor Jacketed Reactor Bubbler->Reactor Inert Gas In Cannula Double-Tipped Transfer Cannula BuLi_Bottle->Cannula Reagent Out Cannula->Reactor Reagent In

Caption: Safe transfer of pyrophoric organolithium reagents via cannula.

Example Protocol: 100 g Scale Synthesis

Disclaimer: This protocol is for informational purposes only. All procedures involving hazardous materials must be conducted by trained personnel with appropriate engineering controls and a thorough hazard assessment.

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Circulating chiller capable of reaching -78 °C.

  • Calibrated liquid addition pump with perfluoroalkoxy (PFA) tubing.

  • Inert gas (Nitrogen or Argon) supply with a bubbler.

  • Appropriate filtration and drying equipment.

Procedure:

  • Preparation: Assemble the reactor and dry all parts in an oven at 120 °C overnight. Cool under a stream of dry nitrogen.

  • Charging: Charge the reactor with 4-(tert-butyl)benzoic acid (100 g, 0.56 mol) and anhydrous tetrahydrofuran (THF, 1.5 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the reactor contents to -70 °C using the circulating chiller.

  • Lithiation: Slowly add sec-butyllithium (1.4 M in cyclohexane, ~880 mL, 1.23 mol, 2.2 eq) via the addition pump over 2 hours, ensuring the internal temperature does not rise above -60 °C.

  • Stirring: After the addition is complete, stir the mixture at -70 °C for an additional 1 hour. (Optional: Take a small, quenched sample for IPC analysis by HPLC).

  • Iodine Quench: In a separate dry flask under nitrogen, dissolve iodine (157 g, 0.62 mol, 1.1 eq) in anhydrous THF (500 mL). Add this solution to the reactor via the addition pump over 1.5 hours, again maintaining the internal temperature below -60 °C.

  • Warming & Quench: Once the iodine addition is complete, allow the reaction to slowly warm to 0 °C over 1 hour. Then, carefully quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 300 mL).

    • Combine all organic layers and wash with 1 M sodium thiosulfate solution (to remove excess iodine) followed by brine.

    • Extract the combined organic layers with 1 M sodium hydroxide solution. The product will move into the aqueous basic layer.

    • Separate the layers. Slowly acidify the aqueous layer with concentrated HCl with cooling until the pH is ~2. A thick white precipitate will form.

  • Isolation & Purification:

    • Filter the precipitated solid and wash the filter cake thoroughly with cold deionized water.

    • Dry the crude solid.

    • Recrystallize the crude product from a hot mixture of toluene and heptane.

    • Filter the pure white crystals and dry them in a vacuum oven at 50 °C to a constant weight.

References

characterization of impurities in 4-(tert-Butyl)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Characterization of Impurities in 4-(tert-Butyl)-3-iodobenzoic Acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. The focus is to provide practical, in-depth solutions for the identification, characterization, and troubleshooting of impurities that may be encountered during synthesis, purification, and stability testing. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and regulatory compliance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity profile of this compound.

Q1: What are the most common types of impurities I should expect in a sample of this compound?

A1: Impurities in this compound can be broadly categorized into two main classes:

  • Process-Related Impurities: These originate from the synthetic route. Given that the target molecule is a substituted benzoic acid, common process-related impurities include:

    • Starting Materials: Unreacted 4-(tert-butyl)benzoic acid.

    • Positional Isomers: The most significant challenge is often the presence of other iodinated isomers, such as 2-iodo-4-(tert-butyl)benzoic acid, formed during the iodination step.

    • Related Substances: By-products from side reactions, such as di-iodinated species or compounds resulting from the partial loss of the tert-butyl group under harsh reaction conditions.

    • Residual Solvents: Solvents used during synthesis and purification (e.g., chloroform, ethyl acetate).[1][2]

  • Degradation Products: These impurities form over time due to the inherent stability of the molecule under various environmental conditions. Degradation pathways can be elucidated through forced degradation studies.[3][4][5] Common degradants may include products of:

    • Dehalogenation: Replacement of the iodine atom with a hydrogen, leading back to 4-(tert-butyl)benzoic acid.

    • Oxidation: Formation of oxidative degradation products, particularly if the molecule is exposed to oxidizing agents.

    • Photolysis: Degradation upon exposure to light.

Q2: Why is it so critical to differentiate between positional isomers?

A2: Positional isomers, such as 2-iodo- vs. 3-iodo-4-(tert-butyl)benzoic acid, have the same molecular formula and weight but different substituent positions on the aromatic ring.[6][7] This seemingly small difference can lead to vastly different chemical, physical, and, most importantly, biological properties. In a pharmaceutical context, a positional isomer could have a different efficacy, toxicity profile, or metabolic pathway compared to the intended active pharmaceutical ingredient (API). Regulatory agencies require stringent control and characterization of such isomers. Therefore, an analytical method must be able to unambiguously separate and quantify these isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for this purpose.[6][7][8]

Q3: What is a "stability-indicating method," and why is it necessary for this compound?

A3: A stability-indicating method (SIAM) is an analytical procedure that can accurately and selectively quantify the decrease of the active drug substance in the presence of its degradation products, impurities, and excipients.[9] The development of a SIAM is a regulatory requirement by bodies like the FDA and ICH.[3][9] For this compound, a validated SIAM is crucial to:

  • Determine the shelf-life and appropriate storage conditions for the drug substance.

  • Ensure that the analytical method used for quality control is specific and not prone to interference from potential degradants that may form over time.

  • Identify the degradation pathways of the molecule, which is critical for formulation development and packaging selection.[3][4]

Forced degradation studies are intentionally conducted to generate these degradation products and prove the method's specificity.[5][10]

Q4: For routine quality control and purity analysis, which analytical technique is most suitable?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the gold standard for routine purity analysis and impurity profiling in the pharmaceutical industry.[11][12][13] Its advantages include:

  • High Resolution: Capable of separating closely related compounds, including positional isomers and degradation products.

  • Sensitivity: Can detect impurities at very low levels (typically below 0.1%).

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

  • Robustness and Reproducibility: Well-established and reliable for routine use in a quality control environment.

While HPLC is excellent for separation and quantification, it is often coupled with Mass Spectrometry (LC-MS) for the identification of unknown impurities by providing molecular weight information.[14][15]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of this compound.

Issue 1: An unexpected peak is observed in my HPLC chromatogram.

This is a common scenario that requires a systematic investigation to identify the unknown component.

  • Step 1: Initial Assessment & Data Collection

    • Retention Time: Is the retention time of the unknown peak consistent across multiple injections?

    • Peak Shape: Is the peak sharp and symmetrical, or is it broad or tailing? Poor peak shape might suggest an issue with the chromatography itself.

    • UV Spectrum: If using a Diode Array Detector (DAD), compare the UV spectrum of the unknown peak to that of the main this compound peak. Spectral similarity might suggest a related substance (e.g., an isomer), while a significant difference could indicate a completely different structure.

  • Step 2: Hypothesis Generation - What could this peak be?

    • Process-Related Impurity: A starting material, reagent, or a positional isomer.

    • Degradation Product: The sample may have degraded due to improper storage or handling.

    • System Contaminant: An artifact from the HPLC system, mobile phase, or sample solvent.

  • Step 3: Systematic Identification Workflow

    A logical workflow is essential for efficiently identifying the unknown peak.

    G Start Unexpected Peak in HPLC Check_Blank Inject Blank (Solvent) Is the peak present? Start->Check_Blank System_Contaminant Identify as System Contaminant (e.g., from solvent, mobile phase) Check_Blank->System_Contaminant Yes Not_Contaminant Peak is Sample-Related Check_Blank->Not_Contaminant No LCMS Perform LC-MS Analysis Not_Contaminant->LCMS Get_MW Obtain Molecular Weight (MW) of the Unknown Peak LCMS->Get_MW Compare_MW Compare MW to Expected Impurities Get_MW->Compare_MW Isomer MW matches API? Suspect Positional Isomer Compare_MW->Isomer Yes Known_Impurity MW matches known impurity (e.g., starting material)? Compare_MW->Known_Impurity No NMR_Step Isolate Peak (Prep-HPLC) & Perform NMR Analysis Isomer->NMR_Step Unknown MW does not match any expected species Known_Impurity->Unknown No Forced_Deg Perform Forced Degradation Study Unknown->Forced_Deg Structure_Elucidation Elucidate Structure (1D & 2D NMR) NMR_Step->Structure_Elucidation Spike_Sample Spike original sample with degraded mixture. Does peak area increase? Forced_Deg->Spike_Sample Spike_Sample->NMR_Step No Deg_Product Identify as Degradation Product Spike_Sample->Deg_Product Yes

    Caption: Troubleshooting workflow for an unknown HPLC peak.

Issue 2: My NMR spectrum is complex and suggests a mixture of isomers.

Distinguishing positional isomers is critical and can be achieved by a detailed analysis of NMR data.[6][7][8]

  • ¹H NMR Analysis:

    • Chemical Shift (δ): Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[16][17] The electronic environment influences their exact position.

    • Splitting Patterns & Coupling Constants (J): This is the most diagnostic feature. The magnitude of the J-coupling constant between two protons depends on the number of bonds separating them.

      • ³J (ortho-coupling): Between adjacent protons (3 bonds apart). Typically 6-10 Hz.

      • ⁴J (meta-coupling): Between protons separated by another substituent (4 bonds apart). Typically 2-4 Hz.

      • ⁵J (para-coupling): Between protons on opposite sides of the ring (5 bonds apart). Typically 0-1 Hz (often not resolved).

    • Example Application: For this compound, you would expect to see three distinct aromatic proton signals. The proton at position 2 would be a doublet (split by the proton at position 6, ⁴J meta-coupling). The proton at position 5 would be a doublet of doublets (split by the proton at position 6, ³J ortho-coupling, and the proton at position 2, ⁵J para-coupling). The proton at position 6 would be a doublet (split by the proton at position 5, ³J ortho-coupling). A different isomer, like 2-iodo-4-(tert-butyl)benzoic acid, would exhibit a completely different splitting pattern.

  • ¹³C NMR Analysis:

    • Number of Signals: Due to symmetry, different isomers will show a different number of unique carbon signals in the aromatic region (120-150 ppm).[16][17] A para-disubstituted ring with identical substituents would show only 2 aromatic carbon signals due to symmetry, while a meta- or ortho-disubstituted ring would show more. For your compound, which is tri-substituted, you can predict the number of unique carbons for each potential isomer.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are J-coupled. It is invaluable for confirming which protons are adjacent (ortho) to each other, helping to trace the connectivity around the ring.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is extremely powerful for confirming the substitution pattern by correlating the tert-butyl protons to the aromatic carbon they are attached to (and its neighbors).

Part 3: Key Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a validated stability-indicating method. Optimization will be required for your specific system and sample.

  • Chromatographic System: HPLC with UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient that is sufficiently aqueous to retain the polar benzoic acid and then ramp up the organic content to elute less polar impurities. A typical starting point could be:

      Time (min) % Solvent A % Solvent B
      0 70 30
      20 20 80
      25 20 80
      26 70 30

      | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where both the API and potential impurities have significant absorbance (e.g., 254 nm). Use DAD to collect full spectra for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile and Water) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Studies

These studies are performed to generate degradation products and demonstrate the specificity of the analytical method.[3][4] The goal is to achieve 5-20% degradation of the active substance.

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of this compound in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60 °C for 24-48 hours. Neutralize a sample with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60 °C for 8-12 hours. Neutralize a sample with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 72 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the solid powder and a solution of the compound to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak, and the peak purity analysis of the API peak passes.

Table 1: Summary of Potential Impurities and Analytical Observables

Impurity Type Potential Structure Expected Mass Change (vs. API) Key Analytical Technique for ID
Starting Material 4-(tert-Butyl)benzoic acid -126 Da (loss of I, gain of H) HPLC (retention time), LC-MS
Positional Isomer 2-iodo-4-(tert-butyl)benzoic acid 0 Da NMR (¹H coupling, ¹³C shifts)
De-iodinated Degradant 4-(tert-Butyl)benzoic acid -126 Da HPLC, LC-MS

| Oxidative Degradant | e.g., Hydroxylated species | +16 Da (gain of O) | LC-MS |

Part 4: Visualization of Key Workflows

Caption: General workflow for impurity profiling.

References

Technical Support Center: Navigating Cross-Coupling Reactions with 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(tert-Butyl)-3-iodobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and explore alternative catalytic systems for common cross-coupling reactions. The sterically hindered nature of this substrate, with a bulky tert-butyl group ortho to the iodine, often necessitates moving beyond standard palladium-based protocols to achieve high yields and avoid side reactions. This resource will help you navigate these challenges with scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments with this compound and provide actionable solutions.

FAQ 1: My Suzuki-Miyaura coupling with this compound is sluggish or fails completely. What are the likely causes and what alternative catalysts can I use?

Answer:

Low reactivity in Suzuki-Miyaura couplings with this substrate is a common issue, primarily due to the steric hindrance around the C-I bond. The bulky tert-butyl group can impede the oxidative addition of the aryl iodide to the palladium center and also hinder the subsequent reductive elimination step.[1][2][3]

Troubleshooting Your Current Palladium-Based System:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. For sterically hindered substrates, bulky, electron-rich monophosphine ligands are the gold standard.[1] These ligands accelerate both oxidative addition and reductive elimination. Consider screening ligands such as SPhos, XPhos, or BrettPhos.[1]

  • Base and Solvent Optimization: The choice of base and solvent is crucial. For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[1][3] In anhydrous solvents like toluene or dioxane, the addition of a small amount of water can be beneficial when using K₃PO₄.[1][3]

  • Use a Pre-catalyst: Instead of generating the active catalyst in situ from a palladium source like Pd(OAc)₂, using a well-defined palladium pre-catalyst can lead to more reproducible and active systems.[1]

Alternative Catalyst Systems: Nickel Catalysis

Nickel catalysts are an excellent and cost-effective alternative to palladium for sterically hindered Suzuki-Miyaura couplings.[4][5][6] Nickel's smaller atomic radius and different electronic properties can be advantageous in overcoming steric barriers.

  • Recommended Nickel System: A common and effective pre-catalyst is NiCl₂(PCy₃)₂, which is commercially available and air-stable.[5] This system has shown high efficacy in coupling aryl halides with arylboronic acids in more environmentally friendly solvents like 2-Me-THF or t-amyl alcohol.[5]

Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling

G start Start: Failed Suzuki Coupling with This compound check_pd Current System: Palladium-based? start->check_pd optimize_pd Optimize Pd System: 1. Switch to bulky ligand (SPhos, XPhos). 2. Use stronger base (K3PO4, Cs2CO3). 3. Add water if using K3PO4 in anhydrous solvent. 4. Use a Pd pre-catalyst. check_pd->optimize_pd Yes switch_to_ni Switch to Nickel Catalyst System check_pd->switch_to_ni No test_pd Re-run optimized reaction optimize_pd->test_pd success_pd Success! test_pd->success_pd Works fail_pd Still failing? test_pd->fail_pd Fails fail_pd->switch_to_ni ni_protocol Implement Nickel Protocol: - Pre-catalyst: NiCl2(PCy3)2 - Base: K3PO4 - Solvent: 2-Me-THF or t-amyl alcohol switch_to_ni->ni_protocol test_ni Run Ni-catalyzed reaction ni_protocol->test_ni success_ni Success! test_ni->success_ni Works further_optimization Further Optimization Needed test_ni->further_optimization Fails

Caption: A decision-making workflow for troubleshooting a failed Suzuki-Miyaura coupling.

FAQ 2: I'm planning a Sonogashira coupling. Are there effective palladium-free alternatives for a sterically hindered substrate like mine?

Answer:

Yes, copper-catalyzed Sonogashira-type couplings are a well-established and powerful alternative to palladium-based systems. The traditional Sonogashira reaction uses a dual catalytic system of palladium and copper.[7][8] However, for certain substrates, a copper-only system can be highly effective and avoid the high cost of palladium.

Copper-Catalyzed Sonogashira Coupling:

  • Mechanism and Advantages: Copper acetylides are key intermediates in the traditional Sonogashira catalytic cycle.[8] By leveraging copper's ability to facilitate this transformation, palladium can sometimes be omitted. This is particularly useful for aryl iodides, which are sufficiently reactive.

  • Ligand and Conditions: The choice of ligand for the copper catalyst is crucial. Simple systems using CuI with a ligand like ethylene diamine in a solvent such as dioxane at elevated temperatures can be effective.[9] For milder conditions, more sophisticated ligands may be required.[9]

  • Aryl Radical-Enabled Approach: A more advanced strategy involves the use of aryl radicals to enable copper-catalyzed Sonogashira-type couplings, which can be particularly useful for challenging substrates.[10]

FAQ 3: For a Heck reaction, my yields are low and I see byproducts. What should I consider beyond standard Pd/phosphine systems?

Answer:

Low yields and side reactions in Heck couplings with electron-rich and sterically hindered aryl iodides like this compound are common.[11] The electron-donating nature of the alkyl and carboxyl groups can slow down the reaction.

Troubleshooting and Alternatives:

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands can improve the performance of palladium catalysts in Heck reactions with challenging substrates.[11][12]

  • Iron Catalysis as a Green Alternative: Iron-catalyzed Mizoroki-Heck type reactions are an emerging, environmentally friendly alternative.[13] These systems can be highly active, and heterogeneous iron catalysts supported on silica have been developed that are recyclable.[13] The reaction mechanism may differ from the palladium-catalyzed pathway.[13]

  • Phosphine-Free Palladium Systems: While phosphine ligands are common, they can be toxic and expensive.[14] Phosphine-free palladium systems, sometimes using N-heterocyclic carbene (NHC) ligands or even ligand-free under certain conditions, can be effective and offer a greener profile.[15][16]

FAQ 4: I need to perform a C-N coupling (Buchwald-Hartwig amination). Is this feasible with the steric hindrance, and are there alternatives to palladium?

Answer:

Buchwald-Hartwig amination is certainly feasible, but again, catalyst selection is key. The steric hindrance will disfavor the reaction, so a highly active catalyst is required.

Palladium-Based Solutions:

  • State-of-the-Art Ligands: Modern Buchwald-Hartwig amination relies on highly sophisticated, bulky, and electron-rich phosphine ligands.[17][18] For a substrate like this compound, ligands from the Josiphos family or biarylmonophosphine ligands are recommended to overcome the steric barrier.[19] Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the coupling with primary amines.[20]

Copper-Catalyzed Alternative (Ullmann Condensation):

  • The Classic Alternative: The copper-catalyzed Ullmann condensation is the classic method for C-N bond formation. While traditional Ullmann reactions required harsh conditions, modern protocols with appropriate ligands can proceed under much milder conditions.[9]

  • Ligand-Accelerated Ullmann Coupling: The use of chelating ligands like 1,10-phenanthroline or amino acids can dramatically accelerate copper-catalyzed aminations, making them a viable alternative to palladium-based methods, especially for aryl iodides.[9][21]

Comparative Data on Alternative Catalyst Systems

The following table summarizes recommended alternative catalyst systems for various cross-coupling reactions with this compound or analogous sterically hindered aryl iodides.

Reaction TypeMetalCatalyst SystemBaseSolventTemperature (°C)Key Advantages
Suzuki-Miyaura NickelNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol100Cost-effective, overcomes steric hindrance.[5][22]
Sonogashira CopperCuI / Ethylene diamineAmine baseDioxane100Palladium-free, good for reactive aryl iodides.[9]
Heck IronFe(acac)₃ / LigandK₂CO₃PEG130Low cost, low toxicity, green solvent.[13][23]
C-N Coupling CopperCuI / rac-BINOLCs₂CO₃DMSO90Palladium-free, classic transformation.[21]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous t-amyl alcohol or 2-Me-THF

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Copper-Catalyzed Sonogashira-Type Coupling of this compound

This protocol is a general guideline for a palladium-free Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • CuI (10 mol%)

  • Ethylene diamine (20 mol%)

  • Amine base (e.g., Et₃N or DBU, 2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried, sealed reaction vessel under an inert atmosphere, add CuI and this compound.

  • Evacuate and backfill with inert gas.

  • Add anhydrous dioxane, the terminal alkyne, ethylene diamine, and the amine base via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Catalytic Cycles Overview

The choice of an alternative metal catalyst often involves a different catalytic cycle compared to the standard palladium-catalyzed reactions. Understanding these differences is key to troubleshooting.

G cluster_pd Palladium Catalytic Cycle (Generic) cluster_ni Nickel Catalytic Cycle (Similarities to Pd) Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X(L2) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)-Nu(L2) PdII_RX->PdII_R_Nu Transmetalation or Nucleophilic Attack PdII_R_Nu->Pd0 Reductive Elimination (R-Nu) Ni0 Ni(0)L2 NiII_RX R-Ni(II)-X(L2) Ni0->NiII_RX Oxidative Addition (R-X) NiII_R_Nu R-Ni(II)-Nu(L2) NiII_RX->NiII_R_Nu Transmetalation NiII_R_Nu->Ni0 Reductive Elimination (R-Nu)

Caption: Simplified catalytic cycles for Palladium and Nickel cross-couplings.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, experience-driven answers to common challenges related to the solvent-dependent reactivity of 4-(tert-butyl)-3-iodobenzoic acid. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Concepts & General FAQs

Before diving into specific reaction troubleshooting, it's crucial to understand the molecule . This compound possesses three key features that dictate its reactivity and interaction with solvents:

  • Aryl Iodide: A prime functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The C–I bond is relatively weak, making it highly reactive.

  • Carboxylic Acid: Can undergo esterification, amidation, or act as a directing group. Its acidity and solubility are highly solvent-dependent.

  • tert-Butyl Group: A bulky, sterically hindering group that can influence the accessibility of adjacent reactive sites. It also increases the molecule's lipophilicity.

Q1: How do I select an appropriate starting solvent for a reaction involving this compound?

Answer: The primary consideration is ensuring all key reagents are soluble to achieve a homogeneous reaction mixture. Due to the molecule's blend of a nonpolar tert-butyl group and a polar carboxylic acid, a single solvent may not be optimal.

  • For Solubility: Start by assessing the solubility of all coupling partners. While the parent compound, benzoic acid, is readily soluble in alcohols and other organic solvents like acetone and benzene[1], the bulky tert-butyl group on your substrate increases its nonpolar character.

  • For Cross-Coupling Reactions (e.g., Suzuki-Miyaura): A mixture of a nonpolar solvent with a more polar or coordinating co-solvent is often ideal.

    • Toluene or Dioxane: Excellent for dissolving the aryl iodide.[2]

    • Co-solvents like DMF, NMP, or even water/alcohols: These can help dissolve inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid partner.[3][4] Polar aprotic solvents like DMF are particularly effective at dissolving both organic compounds and many inorganic salts.[3]

  • For Esterification/Amidation: The choice depends on the reaction type. For Fischer esterification, an excess of the alcohol reactant can serve as the solvent.[5][6] For other coupling-agent-mediated amidations, a non-reactive, polar aprotic solvent like DMF or NMP is often a good choice to dissolve the acid and amine.[7]

Q2: I'm observing poor solubility of my starting material. What are my options?

Answer: Poor solubility is a common precursor to failed reactions.[8] Here’s a systematic approach to address it:

  • Introduce a Co-Solvent: If your primary solvent is nonpolar (e.g., toluene), add a polar aprotic co-solvent like DMF, dioxane, or THF to increase the overall polarity and solvating power of the medium.

  • Increase Temperature: Solubility generally increases with temperature.[1][9] Ensure your chosen solvent has a sufficiently high boiling point to allow for heating without significant evaporation.

  • Change the Solvent System Entirely: If a co-solvent isn't effective, consider moving to a different primary solvent system. For instance, highly polar aprotic solvents like DMF or DMSO can be excellent starting points, though they can be difficult to remove during workup.[3]

  • Consider Phase-Transfer Catalysis: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can help shuttle reagents across the phase boundary, overcoming solubility issues, particularly with inorganic bases.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of this compound makes it an excellent substrate for cross-coupling. However, the solvent plays a critical role in nearly every step of the catalytic cycle.[3]

Q3: My Suzuki-Miyaura coupling reaction has stalled with low conversion. Could the solvent be the cause?

Answer: Yes, absolutely. Low conversion is frequently traced back to solvent-related issues.[8][10] Here’s what to investigate:

  • Catalyst Stability and Activity: The active Pd(0) species required for the catalytic cycle is sensitive and can be deactivated.[10]

    • Coordinating Solvents: Solvents like DMF or acetonitrile can coordinate to the palladium center. While this can sometimes be stabilizing, it can also compete with ligands or substrates, slowing down the reaction.[3]

    • Polarity: The polarity of the solvent can influence the rate of key steps. For example, polar solvents can stabilize charged intermediates or anionic catalyst species that may be more active.[3][4] In some cases, switching from a nonpolar solvent like toluene to a polar aprotic solvent like DMF can dramatically increase the reaction rate.[4]

  • Base Solubility: The inorganic base (e.g., K₂CO₃, K₃PO₄) must have some solubility in the reaction medium to participate in the transmetalation step. If you are using a nonpolar solvent like toluene, the base may be completely insoluble. Adding water or a polar aprotic co-solvent is essential in these cases.[2]

  • Reagent Degradation: In some solvent systems, side reactions can consume your starting materials. For instance, boronic acids can undergo protodeboronation, especially in the presence of water or protic solvents at elevated temperatures.[10]

Q4: I'm observing significant amounts of a dehalogenated side product (4-(tert-butyl)benzoic acid). How is the solvent involved?

Answer: Dehalogenation, the replacement of the iodine with a hydrogen, is a common side reaction in cross-coupling chemistry, and the solvent can be a direct participant.[11][12][13]

The mechanism often involves the Pd(II)-aryl intermediate formed after oxidative addition. This intermediate can abstract a hydride (H⁻) from a source in the reaction mixture, followed by reductive elimination to form the dehalogenated product.[11]

  • Protic Solvents as Hydride Sources: Alcohols (e.g., methanol, ethanol) and even water can act as hydride sources, especially at elevated temperatures in the presence of a base.[11][14] The palladium complex can oxidize the alcohol, generating a palladium-hydride species.[14]

  • Amines and Formates: Amine bases or formate salts, sometimes used as reagents, are also well-known hydride donors.

  • Mitigation Strategy:

    • Use Aprotic Solvents: Switch to rigorously anhydrous aprotic solvents like dioxane, toluene, or DMF.

    • Change the Base: Use a non-hydride-donating base like K₃PO₄ or Cs₂CO₃.

    • Lower Temperature: Dehalogenation is often more prevalent at higher temperatures.[10]

Interestingly, for aryl iodides, the propensity for dehalogenation can be higher compared to aryl bromides or chlorides under certain conditions.[12][15]

Solvent Selection Guide for Cross-Coupling
Solvent SystemTypeBoiling Point (°C)Characteristics & Use CasesPotential Issues
TolueneNonpolar Aprotic111Good for dissolving aryl halides; high boiling point allows for heating.[2]Poor solubility for inorganic bases and some boronic acids.
DioxanePolar Aprotic101Good general-purpose solvent; often used with water as a co-solvent.Can form peroxides; requires careful handling.
Tetrahydrofuran (THF)Polar Aprotic66Good solvating properties; lower boiling point limits reaction temperature.Can form peroxides; lower reaction temperatures may slow kinetics.
N,N-Dimethylformamide (DMF)Polar Aprotic153Excellent solvating power for a wide range of reagents, including salts.[3]High boiling point makes it difficult to remove; can coordinate to catalyst.[3]
Acetonitrile (MeCN)Polar Aprotic82Highly polar; can influence reaction selectivity in some cases.[4]Low boiling point; can strongly coordinate to palladium.
Toluene / H₂O (or EtOH/H₂O)Biphasic / ProticVariableClassic Suzuki-Miyaura conditions; water helps dissolve base and boronic acid.[15]Increased risk of dehalogenation and protodeboronation.[10][14]

Section 3: Troubleshooting Carboxylic Acid Reactions

Q5: My acid-catalyzed esterification of this compound with methanol is inefficient. How can the solvent choice improve the yield?

Answer: Fischer esterification is an equilibrium-limited reaction. To drive it towards the product, you must remove the water byproduct.[5]

  • Using Excess Alcohol as Solvent: The simplest approach is to use a large excess of the alcohol reactant (e.g., methanol) as the solvent.[6] By Le Châtelier's principle, this pushes the equilibrium towards the ester product.

  • Solvent-Free or High-Concentration Conditions: Running the reaction neat or with minimal solvent can be effective, especially with a solid acid catalyst.[16]

  • Azeotropic Removal of Water: If using a different alcohol (e.g., butanol) and a co-solvent, choose one that forms an azeotrope with water, such as toluene or benzene. Using a Dean-Stark apparatus will physically remove water from the reaction mixture, driving it to completion.

Q6: I am attempting an amidation using a coupling agent (e.g., EDC, HATU). What is the best solvent?

Answer: For coupling agent-mediated amidations, polar aprotic solvents are generally preferred.

  • Recommended Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are excellent choices. They are effective at dissolving the carboxylic acid, the amine, and the coupling agents without interfering with the reaction mechanism.

  • Avoid Protic Solvents: Protic solvents like alcohols or water are generally incompatible. They can react with the activated carboxylic acid intermediate or the coupling agent itself, leading to unwanted side products and reduced yield. The basicity of amines is also dampened in protic solvents due to solvation effects.[17]

Section 4: Experimental Protocols & Visual Guides

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for coupling the title compound with a generic arylboronic acid.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.5 mmol, 2.5 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the toluene, ethanol, and water via syringe. The mixture will be biphasic.

  • Degassing: Bubble argon through the stirred solvent mixture for 15-20 minutes to ensure all oxygen is removed. Oxygen can oxidize the active Pd(0) catalyst.[10]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visual Troubleshooting Guide

The following diagram outlines a decision-making process for troubleshooting a failed cross-coupling reaction, with a focus on solvent-related issues.

TroubleshootingWorkflow start Reaction Failed: Low Conversion or Side Products check_reagents Verify Reagent Purity & Activity (Catalyst, Base, Substrates) start->check_reagents check_setup Ensure Inert Atmosphere (Proper Degassing) start->check_setup solvent_issue Investigate Solvent System check_reagents->solvent_issue check_setup->solvent_issue solubility Q: Are all reagents fully dissolved? solvent_issue->solubility Solubility polarity Q: Is the solvent polarity optimal? solvent_issue->polarity Kinetics side_reaction Q: Is the solvent promoting side reactions? solvent_issue->side_reaction Selectivity add_cosolvent Action: Add polar co-solvent (DMF, Dioxane) or increase temperature. solubility->add_cosolvent No change_solvent Action: Switch to a more polar system (e.g., DMF, NMP) or a biphasic mixture (Toluene/H2O). polarity->change_solvent No use_aprotic Action: Switch to anhydrous, aprotic solvent (Toluene, Dioxane). Change base if necessary. side_reaction->use_aprotic Yes (e.g., Dehalogenation) sol_yes No sol_no Yes

Caption: A decision tree for troubleshooting common cross-coupling reaction failures.

The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle

CatalyticCycle cluster_cycle Catalytic Cycle cluster_solvent Solvent Influence pd0 LnP(0) oa Oxidative Addition (Ar-I) pd0->oa solv2 Stabilizes active Pd(0) catalyst and charged intermediates pd2 Ar-Pd(II)-I oa->pd2 trans Transmetalation (Base, Ar'-B(OH)2) pd2->trans solv3 Polarity affects rates of OA and RE steps pd2_ar Ar-Pd(II)-Ar' trans->pd2_ar solv1 Solubilizes Ar-I, Ar'-B(OH)2, and Base re Reductive Elimination pd2_ar->re re->pd0 product Product (Ar-Ar') re->product

Caption: The Suzuki-Miyaura cycle and key points of solvent interaction.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a foundational requirement for robust process control, quality assurance, and regulatory compliance. 4-(tert-Butyl)-3-iodobenzoic acid is a key substituted benzoic acid derivative used as a synthetic intermediate, particularly in the development of complex therapeutic agents like retinoid-X-receptor (RXR) agonists.[1] Its purity and concentration must be rigorously controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare their performance based on established validation principles.

Pillar 1: The Foundation of Trustworthy Analysis - Method Validation

Before comparing techniques, it is crucial to understand the parameters that define a reliable analytical method. Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[2][3] The International Conference on Harmonisation (ICH) outlines key validation characteristics that we will use to evaluate each method.[4]

Key Validation Parameters Include:

  • Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components like impurities, degradants, or matrix components.[4][5]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for validating an analytical method, a critical process for ensuring data integrity in a regulated environment.[6]

cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Dev Develop Initial Method Parameters Opt Optimize for Peak Shape, Resolution, & Run Time Dev->Opt Feasibility Proto Define Validation Parameters & Acceptance Criteria (ICH Guidelines) Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Acc Accuracy (Spike/Recovery) Prec Precision (Repeatability & Intermediate) Loq LOD / LOQ Rob Robustness Report Validation Summary Report Rob->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing due to its robustness, high resolution, and adaptability.[7] For this compound, a reversed-phase method is ideal.

Expertise & Causality: The molecule possesses a hydrophobic tert-butyl group and an iodinated phenyl ring, which will be strongly retained by a non-polar stationary phase like C18. The carboxylic acid group is polar and ionizable. To ensure a consistent retention time and sharp peak shape, the mobile phase is acidified (e.g., with phosphoric or formic acid). This suppresses the ionization of the carboxylic acid (R-COOH), making it less polar and preventing peak tailing. UV detection is suitable due to the presence of the aromatic ring, which is a strong chromophore.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation & Consumables:

    • HPLC system with a UV/PDA detector.

    • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid.

    • 0.45 µm syringe filters for sample clarification.

  • Chromatographic Conditions:

    Parameter Recommended Condition Rationale
    Stationary Phase C18 (octadecylsilane) Provides strong hydrophobic interaction with the analyte.
    Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v) Balances retention and elution. Acid suppresses carboxylate formation.[8][9]
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, ensuring good efficiency.
    Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
    Detection λ 235 nm Wavelength of strong absorbance for the benzoic acid chromophore.[10]

    | Injection Volume | 10 µL | A typical volume to avoid column overloading. |

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the sample to be tested and dissolve in acetonitrile to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample solution by interpolation from the linear regression of the calibration curve.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization: HPLC-UV Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample in Acetonitrile filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Prepare Calibration Standards inject Inject into HPLC (C18 Column) prep_std->inject filter_sample->inject separate Isocratic Elution (ACN/H2O/Acid) inject->separate detect UV Detection @ 235 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration & Purity calibrate->quantify

Caption: Standard workflow for HPLC-UV quantitative analysis.

Performance Comparison
ParameterHPLC-UV Performance (Typical)
Linearity (r²)> 0.999
Range1 - 200 µg/mL
Accuracy98 - 102%
Precision (%RSD)< 2%
LOQ~0.5 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV, making it an excellent tool for identifying and quantifying trace-level impurities alongside the main analyte.

Expertise & Causality: this compound is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group. Therefore, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or trimethylsilyl ester).[11][12] This chemical modification allows the analyte to be vaporized without degradation in the GC inlet. Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, and Selected Ion Monitoring (SIM) allows for highly sensitive quantification.

Detailed Experimental Protocol: GC-MS
  • Instrumentation & Consumables:

    • GC-MS system with an Electron Ionization (EI) source.

    • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Derivatization reagent (e.g., Diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Ethyl acetate (GC grade), Helium (carrier gas).

  • Sample Derivatization (Methylation Example):

    • Accurately weigh ~1 mg of sample or standard into a vial.

    • Dissolve in 1 mL of a suitable solvent mixture (e.g., methanol/ethyl acetate).

    • Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive; this must be done by trained personnel in a fume hood).

    • Allow the reaction to proceed for 10-15 minutes.

    • Quench excess diazomethane with a drop of acetic acid.

    • The sample is now ready for injection.

  • GC-MS Conditions:

    Parameter Recommended Condition Rationale
    Inlet Temp. 250 °C Ensures rapid vaporization of the derivatized analyte.
    Carrier Gas Helium at 1.2 mL/min (constant flow) Inert gas providing good chromatographic efficiency.
    Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Temperature gradient to separate analytes based on boiling points.
    MS Source Temp. 230 °C Standard temperature for EI source stability.
    MS Quad Temp. 150 °C Standard temperature for quadrupole stability.

    | MS Mode | Scan (for identification) or SIM (for quantification) | Scan mode identifies all ions; SIM mode focuses on specific ions for higher sensitivity. |

  • Data Analysis:

    • In Scan mode, identify the peak for derivatized this compound by its retention time and mass spectrum.

    • For quantification, select characteristic, abundant ions (e.g., the molecular ion and a major fragment ion) for SIM analysis.

    • Prepare and analyze calibration standards using the same derivatization procedure.

    • Quantify the sample based on the calibration curve generated in SIM mode.

Visualization: GC-MS Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Weigh Sample & Standards derivatize Derivatize with Diazomethane or BSTFA prep_sample->derivatize inject Inject into GC (DB-5ms Column) derivatize->inject separate Temperature Programmed Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM mode) ionize->detect identify Identify Peaks via Mass Spectrum detect->identify quantify Quantify using SIM data and Calibration Curve identify->quantify

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Performance Comparison
ParameterGC-MS Performance (Typical)
Linearity (r²)> 0.998
Range0.01 - 10 µg/mL
Accuracy95 - 105%
Precision (%RSD)< 5%
LOQ~0.01 µg/mL (10 ng/mL)

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method of analysis, capable of providing a highly accurate and precise quantification of a substance's purity without needing a chemically identical reference standard.[13] It is the gold standard for certifying reference materials.[13][14]

Expertise & Causality: The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[15] Key experimental choices include selecting an internal standard with signals that do not overlap with the analyte's signals and setting a sufficient relaxation delay (D1) to ensure all protons fully relax between scans, which is critical for accurate integration.

Detailed Experimental Protocol: qNMR
  • Instrumentation & Consumables:

    • NMR spectrometer (≥400 MHz recommended).

    • High-precision analytical balance.

    • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone).

    • Deuterated solvent (e.g., DMSO-d6, as it dissolves both the analyte and many standards).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into an NMR tube. Record the mass precisely.

    • Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic acid) into the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of DMSO-d6, cap the tube, and vortex until both components are fully dissolved.

  • NMR Acquisition Parameters:

    Parameter Recommended Setting Rationale
    Spectrometer ≥ 400 MHz Higher field provides better signal dispersion and sensitivity.
    Pulse Angle 90° Ensures maximum signal for quantification.
    Relaxation Delay (D1) 5 x T1 (longest) CRITICAL: Ensures complete relaxation for accurate integration. (Typically ≥ 30s).
    Number of Scans 16 - 64 Sufficient to achieve a good signal-to-noise ratio (>250:1).

    | Solvent | DMSO-d6 | Good solvent for both analyte and polar internal standards. |

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard (from its certificate)

Visualization: qNMR Workflow

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve Both in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std Accurately Weigh Certified Internal Std weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Quantification Equation integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Performance Comparison
ParameterqNMR Performance (Typical)
Linearity (r²)Not applicable (primary method)
RangeDependent on solubility and S/N
Accuracy99.0 - 101.0% (often limited by balance precision)
Precision (%RSD)< 1%
LOQ~0.1 mg/mL (concentration, not purity)

Final Comparison and Recommendations

The choice of analytical method depends directly on the intended application, required sensitivity, and available resources.

FeatureHPLC-UVGC-MSqNMR
Primary Application Routine QC, Purity, AssayTrace Impurity AnalysisReference Standard Certification, Absolute Quantification
Specificity Good (based on RT)Excellent (based on RT & MS)Excellent (based on chemical shift)
Sensitivity (LOQ) Moderate (~0.5 µg/mL)Very High (~0.01 µg/mL)Low (~100 µg/mL)
Sample Prep Simple (dissolve & filter)Complex (derivatization required)Simple (weigh & dissolve)
Throughput HighLow to MediumLow
Primary Method? No (requires standard)No (requires standard)Yes (primary ratio method)
Cost (Instrument) LowMediumHigh

Senior Scientist Recommendations:

  • For routine quality control in a manufacturing setting, where speed and reliability are paramount, HPLC-UV is the undisputed method of choice. Its high throughput and robustness make it ideal for batch release testing.

  • For in-depth impurity profiling or when quantifying trace levels of the analyte in complex matrices, GC-MS is the superior technique. Its sensitivity and the structural information provided by the mass spectrometer are invaluable for process development and troubleshooting.

  • For the certification of a reference standard or when an identical, high-purity standard is unavailable for calibration, qNMR is the definitive method. Its ability to provide absolute quantification traceable to the SI makes it the ultimate authority in purity assessment.[13]

By leveraging the strengths of these complementary techniques, researchers and drug development professionals can build a comprehensive analytical strategy that ensures the quality, safety, and efficacy of their products from intermediate to final API.

References

The Missing Piece: A Comparative Guide to the Crystallography of 4-(tert-Butyl)-3-iodobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-Butyl)-3-iodobenzoic acid is a compound of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutics and functional polymers.[1] Despite its importance, a critical piece of its characterization remains elusive: its single-crystal X-ray structure. This guide provides a comprehensive analysis of this data gap, offering a detailed comparison with the known crystal structures of its constituent analogues, 3-iodobenzoic acid and 4-tert-butylbenzoic acid. By examining the structural roles of the iodo and tert-butyl functional groups independently, we can project the likely intermolecular interactions and packing motifs that govern the solid-state architecture of the title compound. Furthermore, we present robust, field-tested protocols for the synthesis and crystallization of this compound, providing a clear pathway for researchers to obtain the high-quality single crystals necessary for its definitive structural elucidation.

Introduction: The Enigmatic Structure of a Valuable Intermediate

This compound is a strategically designed molecule. The carboxylic acid provides a handle for amide coupling and other derivatizations, the iodine atom facilitates cross-coupling reactions such as Suzuki and Sonogashira couplings, and the tert-butyl group enhances solubility in organic solvents and can impart specific steric and electronic properties to the final products.[1] These products include potential anticancer agents and retinoid-X-receptor (RXR) agonists.[1]

The three-dimensional arrangement of molecules in the solid state, determined by X-ray crystallography, is fundamental to understanding a compound's physicochemical properties, including its melting point, solubility, stability, and bioavailability. For a synthetic intermediate, a well-defined crystal structure can ensure consistency between batches and provide insights into potential polymorphism, which is a critical consideration in pharmaceutical development. To date, no public deposition of the crystal structure of this compound has been made in the Cambridge Structural Database (CSD) or other crystallographic repositories. This guide aims to bridge this gap by providing a comparative framework and the experimental means to solve this missing piece of the puzzle.

Comparative Crystallographic Analysis: Insights from Analogues

To predict the crystal structure of this compound, we can analyze the experimentally determined crystal structures of its simpler analogues: 3-iodobenzoic acid and 4-tert-butylbenzoic acid. This allows us to deconstruct the influence of each substituent on the crystal packing.

The Influence of the Iodo Group: 3-Iodobenzoic Acid

3-Iodobenzoic acid provides a clear example of how a halogen atom can influence crystal packing. The primary interaction is the classic carboxylic acid dimer formation, where two molecules are linked by strong O-H···O hydrogen bonds. Beyond this, the iodine atoms participate in halogen bonding and other weaker intermolecular interactions, which guide the overall three-dimensional architecture.

The Influence of the tert-Butyl Group: 4-tert-Butylbenzoic Acid

The bulky tert-butyl group in 4-tert-butylbenzoic acid introduces significant steric hindrance. While the carboxylic acid dimer remains a dominant feature, the tert-butyl groups disrupt the close packing that might be seen in simpler benzoic acids, often leading to less dense crystal structures. These groups primarily engage in weaker van der Waals interactions.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic parameters for the two analogue structures. This data provides a quantitative basis for our comparative analysis.

Parameter3-Iodobenzoic Acid4-tert-Butylbenzoic Acid
CSD Refcode OMAZORBAPBUB01
Formula C₇H₅IO₂C₁₁H₁₄O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 14.594(3)6.027(2)
b (Å) 4.0260(10)10.368(4)
c (Å) 13.911(3)15.659(5)
β (°) ** 110.89(3)93.64(3)
Volume (ų) **764.7(3)976.0(6)
Z 44
Key Intermolecular Interactions O-H···O hydrogen bonds, C-H···O interactions, Halogen bonds (I···I)O-H···O hydrogen bonds, C-H···π interactions, van der Waals forces

Data sourced from the Cambridge Structural Database.

Predicted Crystal Structure of this compound

Based on the analysis of its analogues, we can hypothesize the key features of the this compound crystal structure:

  • Carboxylic Acid Dimer: It is almost certain that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds.

  • Steric Influence of the tert-Butyl Group: The bulky tert-butyl group will likely prevent a highly compact packing arrangement, similar to what is seen in 4-tert-butylbenzoic acid.

  • Role of the Iodine Atom: The iodine atom will likely participate in halogen bonding (I···O or I···I interactions) or other weak electrostatic interactions, which will be crucial in directing the arrangement of the dimers in the crystal lattice. The interplay between the steric demands of the tert-butyl group and the directional nature of the halogen bonds will ultimately define the final crystal structure.

Experimental Protocols: A Guide to Obtaining Single Crystals

The following sections provide detailed, step-by-step protocols for the synthesis and crystallization of this compound.

Synthesis of this compound

This protocol describes the direct iodination of 4-tert-butylbenzoic acid. This route is chosen for its high regioselectivity, as the bulky tert-butyl group directs the electrophilic iodine to the adjacent meta position.

Workflow for Synthesis

cluster_0 Synthesis of this compound A Dissolve 4-tert-butylbenzoic acid in trifluoroacetic acid B Add N-iodosuccinimide (NIS) and triflic acid A->B Reagents C Stir at room temperature for 12-24 hours B->C Reaction D Quench reaction with sodium thiosulfate solution C->D Work-up E Extract with ethyl acetate D->E F Wash organic layer with brine, dry over Na₂SO₄ E->F G Evaporate solvent to obtain crude product F->G H Purify by column chromatography or recrystallization G->H Purification

Caption: Synthetic workflow for this compound.

Materials:

  • 4-tert-Butylbenzoic acid (1 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Trifluoroacetic acid (TFA)

  • Triflic acid (TfOH) (catalytic amount)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylbenzoic acid in trifluoroacetic acid.

  • Addition of Reagents: To the stirred solution, add N-iodosuccinimide followed by a catalytic amount of triflic acid. The reaction is typically performed at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by either column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Rationale:

  • Trifluoroacetic acid serves as a solvent that can activate the iodinating agent.

  • N-Iodosuccinimide is a mild and effective source of electrophilic iodine.

  • Triflic acid is a strong acid catalyst that enhances the electrophilicity of the iodine, promoting the reaction.

  • Sodium thiosulfate is a reducing agent that neutralizes any excess iodine, preventing it from contaminating the final product.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction requires careful control over the crystallization process. The following methods are recommended.

Workflow for Crystallization

cluster_1 Single Crystal Growth Start Purified Product A Slow Evaporation Start->A B Slow Cooling Start->B C Vapor Diffusion Start->C End High-Quality Single Crystals A->End B->End C->End

Caption: Common methods for growing single crystals.

Method 1: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find a solvent in which it is moderately soluble.

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Crystallization: Transfer the solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm with a needle.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Rationale: The gradual increase in concentration as the solvent evaporates allows for the slow and orderly arrangement of molecules into a crystal lattice.

Method 2: Slow Cooling

  • Solvent Selection: Choose a solvent in which the compound has significantly higher solubility at elevated temperatures than at room temperature (e.g., ethanol/water mixture).

  • Preparation: Prepare a saturated solution of the compound in the chosen solvent at its boiling point.

  • Crystallization: Allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in a Dewar flask filled with hot water.

  • Incubation: Once at room temperature, the flask can be transferred to a refrigerator to further decrease the temperature and promote crystal growth.

Rationale: The decrease in solubility upon cooling reduces the amount of solute the solvent can hold, forcing the compound to crystallize out of the solution. Slow cooling is critical for forming large, well-ordered crystals.[2]

Method 3: Vapor Diffusion

  • Setup: Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble (e.g., dichloromethane). Place this solution in a small, open vial.

  • Anti-Solvent: Place the small vial inside a larger, sealed jar that contains a layer of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes).

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solvent containing the compound.

  • Crystallization: This diffusion reduces the solubility of the compound in the mixed solvent system, inducing crystallization.

Rationale: This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals of sensitive or highly soluble compounds.[2]

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of its structural analogues provides a strong predictive framework for its solid-state behavior. The interplay between the classic carboxylic acid dimer formation, the steric influence of the tert-butyl group, and the potential for halogen bonding from the iodine atom will undoubtedly result in a unique and informative crystal structure.

The experimental protocols provided in this guide offer a clear and rational path for the synthesis and crystallization of this important molecule. The elucidation of its crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial insights for the development of new drugs and functional materials. It is our hope that this guide will empower researchers to uncover this missing piece of structural information and further advance the applications of this versatile compound.

References

A Senior Application Scientist's Guide to the Synthetic Routes of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide and Comparative Study

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of 4-(tert-Butyl)-3-iodobenzoic Acid

This compound is a highly valuable substituted aromatic compound that serves as a critical building block in medicinal and materials chemistry.[1] Its unique trifunctional structure—comprising a carboxylic acid for amide couplings and derivatization, a sterically demanding tert-butyl group influencing molecular conformation and solubility, and a strategically placed iodine atom—makes it an exceptionally versatile intermediate. The iodine atom, in particular, acts as a synthetic linchpin, enabling facile carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This has positioned it as a key precursor in the synthesis of complex molecules, including Retinoid-X-Receptor (RXR) agonists and other targeted therapeutics.[1]

Given its utility, the efficient and regioselective synthesis of this compound is of paramount importance. This guide provides a comparative analysis of the three principal synthetic strategies, evaluating them on the pillars of chemical efficiency, scalability, safety, and operational complexity. We will dissect each route from a mechanistic standpoint, provide validated experimental insights, and present quantitative data to empower researchers in selecting the optimal pathway for their specific application.

Route 1: Direct Electrophilic Iodination of 4-(tert-Butyl)benzoic Acid

This approach is the most conceptually direct, involving the introduction of an iodine atom onto the commercially available 4-(tert-butyl)benzoic acid backbone.[2][3]

Expertise & Experience: Mechanistic Rationale

The regiochemical outcome of this reaction is governed by the competing electronic effects of the substituents on the aromatic ring. The tert-butyl group is a moderate activating group and directs electrophiles to the ortho and para positions. Conversely, the carboxylic acid is a deactivating group that directs incoming electrophiles to the meta position. In this specific substrate, these effects are synergistic. The position ortho to the powerful tert-butyl director is also the position meta to the carboxylic acid director. This confluence of directing effects strongly favors the iodination at the C-3 position, making it a highly regioselective transformation. The reaction requires an electrophilic iodine source (I⁺), which is typically generated in situ from molecular iodine and a strong oxidizing agent.

Electrophilic Iodination Workflow for Direct Electrophilic Iodination Start 4-(tert-Butyl)benzoic Acid Intermediate σ-complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack (I⁺) Reagents Iodine (I₂) + Oxidizing Agent (e.g., H₂SO₄/Ag₂SO₄) Reagents->Intermediate Product This compound Intermediate->Product Deprotonation (-H⁺)

Caption: Direct electrophilic iodination pathway.

Trustworthiness: Validated Experimental Protocol

Adapted from J. Chem. Soc., 1950, 573-577 for substituted benzoic acids.[4]

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 4-(tert-butyl)benzoic acid (1.0 eq), silver sulfate (Ag₂SO₄, 0.5 eq), and concentrated sulfuric acid (H₂SO₄, ~10 vol).

  • Iodination: Heat the vigorously stirred mixture to 80-90 °C on a water bath. Add finely powdered iodine (1.1 eq) in small portions over 30 minutes. The reaction is exothermic and the color will darken.

  • Reaction Monitoring & Completion: Maintain the temperature and stirring for 2-3 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with acetic acid). The reaction is complete upon consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (~50 vol). The crude product will precipitate.

  • Purification: Filter the solid precipitate and wash thoroughly with cold water to remove residual acid. To remove excess iodine, wash the filter cake with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the filtrate is colorless. The crude product can be further purified by recrystallization from aqueous acetone or ethanol to yield the final product.[4]

Data Presentation: Performance Metrics
ParameterAssessmentSupporting Data/Rationale
Typical Yield 70-80%High regioselectivity minimizes side products.[4]
Purity >98% (Post-Recrystallization)Crystalline product allows for effective purification.
Scalability ExcellentOne-pot reaction with readily available, inexpensive reagents.
Safety Concerns ModerateInvolves concentrated sulfuric acid and heating. Requires careful handling.
Advantages - High atom economy- Single synthetic step- Cost-effectiveDirect conversion of a common starting material.
Disadvantages - Use of corrosive strong acids- Stoichiometric silver salt wasteRequires robust equipment for acid handling.

Route 2: Multi-step Synthesis via the Sandmeyer Reaction

This classical organometallic route offers an alternative pathway, building the molecule through a sequence of reliable, well-established transformations.[5][6][7]

Expertise & Experience: Mechanistic Rationale

This strategy begins with an aniline precursor, which is first iodinated and then converted to the target benzoic acid.

  • Iodination of 4-tert-Butylaniline: The potent activating, ortho, para-directing nature of the amino group facilitates highly regioselective iodination at the C-2 position.

  • Diazotization: The resulting 2-iodo-4-tert-butylaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.[8] This low temperature is critical to prevent premature decomposition of the unstable salt.[8]

  • Sandmeyer Cyanation: The diazonium group is displaced by a nitrile using a copper(I) cyanide catalyst.[5] This is a radical-nucleophilic aromatic substitution.

  • Hydrolysis: The final step involves the vigorous acid- or base-catalyzed hydrolysis of the benzonitrile intermediate to the corresponding carboxylic acid.

Sandmeyer Route Sandmeyer Reaction Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 4-tert-Butylaniline B 2-Iodo-4-tert-butylaniline A->B I₂, NaHCO₃ C Aryl Diazonium Salt B->C NaNO₂, HCl (0-5 °C) D 4-(tert-Butyl)-3-iodobenzonitrile C->D CuCN (Sandmeyer) E This compound D->E H₃O⁺, Heat Ortho_Lithiation Directed Ortho-Lithiation Workflow Start 4-(tert-Butyl)benzoic Acid Intermediate Ortho-Lithiated Dianion Start->Intermediate C-H Activation Base 2.2 eq. sec-BuLi TMEDA, THF -78 °C Base->Intermediate Product This compound Intermediate->Product Quench/Workup Quench Iodine (I₂) Quench->Product

References

validation of a new synthetic method for 4-(tert-Butyl)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-(tert-Butyl)-3-iodobenzoic Acid: A Comparison of a Novel Directed Iodination Strategy with the Classical Sandmeyer Pathway

Introduction

This compound is a key substituted benzoic acid derivative that serves as a versatile synthetic intermediate in medicinal and materials chemistry.[1] Its structure, featuring an iodine atom ortho to a bulky tert-butyl group, makes it a valuable building block for introducing complex molecular architectures through cross-coupling reactions.[1] The iodine atom provides a reactive handle for modifications, and the overall scaffold has been investigated for applications ranging from anticancer agent precursors to specialized polymers.[1]

However, the synthesis of this molecule is not trivial. The regioselective introduction of an iodine atom onto the 4-(tert-butyl)benzoic acid core presents a significant chemical challenge due to the competing directing effects of the activating, ortho-, para-directing tert-butyl group and the deactivating, meta-directing carboxylic acid group. Achieving high selectivity for the desired 3-iodo isomer requires a carefully considered synthetic strategy.

This guide provides a comprehensive comparison between a traditional, multi-step Sandmeyer reaction pathway and a proposed novel, single-step synthesis leveraging modern advancements in directed electrophilic iodination. We will provide detailed experimental protocols, analyze the mechanistic underpinnings of each approach, and present a comparative analysis of their performance based on yield, efficiency, and safety considerations.

The Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The primary challenge in synthesizing this compound lies in controlling the position of iodination. The starting material, 4-(tert-butyl)benzoic acid, possesses two substituents with conflicting electronic influences:

  • The tert-Butyl Group (-C(CH₃)₃): An activating, ortho-, para-directing group due to hyperconjugation and inductive effects. It directs incoming electrophiles to positions 2 and 3.

  • The Carboxylic Acid Group (-COOH): A deactivating, meta-directing group due to its electron-withdrawing nature. It directs incoming electrophiles to position 3.

Fortunately, both groups favor substitution at the desired C-3 position. However, the C-2 position is also activated by the tert-butyl group, creating the potential for a mixture of isomers. Standard electrophilic iodination conditions, which often require harsh oxidizing agents[2][3], could lead to poor selectivity and the formation of unwanted side products. Therefore, a robust and highly regioselective method is paramount.

Method 1: The Classical Sandmeyer Reaction Pathway

The Sandmeyer reaction is a venerable and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[4] This pathway offers exceptional regiochemical control because the position of the iodine is predetermined by the position of an amino group, which is introduced in an earlier step.

Synthetic Strategy Overview

This multi-step approach begins with the nitration of 4-(tert-butyl)benzoic acid, followed by reduction of the nitro group to an amine. The resulting aminobenzoic acid is then converted to the target iodo-compound via diazotization and subsequent treatment with an iodide salt.[5][6][7]

G A 4-(tert-Butyl)benzoic Acid B 4-(tert-Butyl)-3-nitrobenzoic Acid A->B  HNO₃ / H₂SO₄ C 3-Amino-4-(tert-butyl)benzoic Acid B->C  Reduction (e.g., SnCl₂ / HCl) D Diazonium Salt Intermediate C->D  Diazotization (NaNO₂ / HCl) E This compound D->E  Iodination (KI)

Figure 1. Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol

Step 1a: Synthesis of 4-(tert-Butyl)-3-nitrobenzoic Acid

  • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C in an ice bath, slowly add 4-(tert-butyl)benzoic acid (17.8 g, 0.1 mol).

  • Maintain the temperature below 10°C while adding a nitrating mixture (30 mL concentrated H₂SO₄ and 20 mL concentrated HNO₃) dropwise over 1 hour.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture carefully onto 500 g of crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 1b: Reduction to 3-Amino-4-(tert-butyl)benzoic Acid

  • Suspend the crude 4-(tert-butyl)-3-nitrobenzoic acid (22.3 g, approx. 0.1 mol) in ethanol (200 mL).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (90 g, 0.4 mol) in concentrated hydrochloric acid (150 mL).

  • Heat the mixture to reflux for 3 hours. The solution should become clear.

  • Cool the reaction mixture and neutralize carefully with a saturated sodium hydroxide solution until a pH of ~8 is reached, precipitating tin salts.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The amino acid will precipitate.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-amino-4-(tert-butyl)benzoic acid.

Step 1c: Diazotization and Iodination (Sandmeyer Reaction)

  • Dissolve 3-amino-4-(tert-butyl)benzoic acid (9.65 g, 0.05 mol) in a mixture of water (100 mL) and concentrated hydrochloric acid (20 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (3.8 g, 0.055 mol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete.

  • In a separate flask, dissolve potassium iodide (KI) (16.6 g, 0.1 mol) in water (50 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the mixture to warm to room temperature and then heat gently to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and decolorize by adding a small amount of sodium thiosulfate solution.

  • Acidify with HCl if necessary, collect the precipitate by filtration, and wash with cold water.

  • Recrystallize the crude product from aqueous ethanol to afford pure this compound.

Method 2: A Novel Single-Step Ortho-Directed Iodination

Recent advancements in catalysis have enabled the direct and highly regioselective functionalization of C-H bonds.[8] We propose a novel method adapted from modern electrophilic iodination protocols that utilize a combination of an iodine source and a strong acid system to achieve high regioselectivity in a single step, bypassing the need for nitration and reduction.[3] This approach leverages the directing effect of the carboxylic acid group under conditions that favor iodination at the ortho position relative to the bulky tert-butyl group.

Proposed Reaction Mechanism

This method employs a potent electrophilic iodinating agent, potentially the triiodine cation (I₃⁺) or a protonated iodine species, generated in situ from iodic acid and iodine in a strong acid medium.[2] The carboxylic acid group, while deactivating, helps direct the electrophile to the meta position (C-3), which is sterically accessible and electronically activated by the tert-butyl group.

References

A Comparative Guide to the Biological Activity of 4-(tert-Butyl)-3-iodobenzoic Acid Analogs: A Structure-Activity Relationship Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is fundamental to designing effective therapeutics. This guide provides an in-depth technical comparison of the biological activities of analogs of 4-(tert-butyl)-3-iodobenzoic acid, a key scaffold in the development of potent modulators of the Retinoid X Receptor (RXR). While direct comparative studies on a broad series of simple analogs of this specific benzoic acid derivative are not extensively published, this guide will synthesize established principles of structure-activity relationships (SAR) for RXR agonists to provide a predictive framework for their biological evaluation. We will delve into the critical roles of the tert-butyl and iodo substituents and provide detailed experimental protocols for assessing the biological activity of this important class of compounds.

The Central Role of the this compound Scaffold in RXR Modulation

The compound this compound serves as a crucial building block in the synthesis of more complex molecules, particularly selective RXR agonists.[1] RXRs are ligand-activated transcription factors that play a pivotal role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, such as PPARs, LXRs, and RARs.[2] This central role makes RXR an attractive therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[2][3]

The general structure of many potent RXR agonists consists of a lipophilic group, a linker, and a polar head group, often a benzoic acid moiety. The this compound scaffold provides a unique combination of a bulky lipophilic tert-butyl group and a modifiable iodo substituent, making it an excellent starting point for medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Insights:
  • The Carboxylic Acid Group: The benzoic acid's carboxyl group is a critical pharmacophore, typically forming key hydrogen bond interactions with conserved residues, such as Arginine and Alanine, within the ligand-binding pocket (LBP) of the RXR.[2] Its presence is often essential for receptor activation.

  • The 4-tert-Butyl Group: This bulky, lipophilic group plays a significant role in anchoring the ligand within the hydrophobic LBP of the RXR. The tert-butyl group can enhance binding affinity through van der Waals interactions with nonpolar amino acid residues.[4] Its size and shape can also contribute to selectivity for the RXR over other nuclear receptors.

  • The 3-Iodo Substituent: The iodine atom at the 3-position serves two primary purposes. Firstly, its electron-withdrawing nature can influence the acidity of the carboxylic acid, potentially modulating the strength of the hydrogen bonds with the receptor. Secondly, and more importantly in a synthetic context, the iodine atom provides a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the introduction of various linker and lipophilic tail groups to optimize potency and pharmacokinetic properties.[1]

Comparative Biological Activity of Hypothetical Analogs

To illustrate the principles of SAR for this scaffold, let's consider a hypothetical series of analogs of this compound and predict their relative biological activities. The primary endpoints for comparison would be RXR agonist potency (measured as EC₅₀ in a reporter gene assay) and general cytotoxicity (measured as IC₅₀ in a cell viability assay).

Compound IDStructurePredicted RXR Agonist Potency (EC₅₀)Predicted Cytotoxicity (IC₅₀)Rationale for Predicted Activity
Parent This compoundLow to moderateModerateThe parent compound is expected to have some basal activity due to the key pharmacophoric elements. The iodine atom may contribute to cytotoxicity.
Analog 1 4-(tert-Butyl)benzoic acidLowerLowerRemoval of the iodine atom would likely decrease cytotoxicity but may also reduce RXR affinity due to altered electronics and loss of a potential halogen bond.
Analog 2 4-(tert-Butyl)-3-chlorobenzoic acidSimilar to ParentPotentially lower than iodo analogReplacing iodine with a smaller halogen like chlorine would likely maintain some of the electronic effects while potentially reducing cytotoxicity associated with heavier halogens.
Analog 3 4-Isopropyl-3-iodobenzoic acidLowerSimilar to ParentReplacing the tert-butyl group with a smaller isopropyl group would reduce the bulk and lipophilicity, likely leading to a weaker interaction with the hydrophobic pocket of the RXR and thus lower potency.
Analog 4 3-Iodo-4-(trifluoromethyl)benzoic acidPotentially higherPotentially higherThe trifluoromethyl group is a bioisostere of the tert-butyl group, offering similar steric bulk but with different electronic properties. This could lead to altered binding and potentially higher potency, but also potentially increased cytotoxicity.
Analog 5 4-(tert-Butyl)-3-(phenylethynyl)benzoic acidHighVariableThis represents a typical modification where the iodine is used in a Sonogashira coupling to add a larger lipophilic group. This extension into other regions of the LBP is a common strategy to significantly increase RXR agonist potency. Cytotoxicity would depend on the overall properties of the molecule.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of these analogs, a tiered experimental approach is recommended. This involves a primary screen for on-target activity (RXR agonism) and a secondary screen for off-target effects or general toxicity (cytotoxicity).

RXR Agonist Activity: Luciferase Reporter Gene Assay

This cell-based assay is the gold standard for quantifying the activation of nuclear receptors. It measures the ability of a compound to induce the transcription of a reporter gene (luciferase) under the control of an RXR-responsive promoter.

Principle: A host cell line (e.g., HEK293T) is transiently co-transfected with two plasmids: one expressing the human RXRα and another containing a luciferase reporter gene driven by a promoter with multiple copies of an RXR response element (RXRE). If a test compound is an RXR agonist, it will bind to and activate the expressed RXRα, which then binds to the RXRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of RXR activation.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Transfection:

    • Prepare a transfection mix containing a mammalian expression vector for human RXRα and an RXRE-luciferase reporter plasmid. A co-transfection with a plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

    • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to transfect the cells.

    • Incubate the cells with the transfection mix for 4-6 hours, then replace the medium with fresh complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (analogs) and a positive control (e.g., 9-cis-retinoic acid) in serum-free DMEM.

    • 24 hours post-transfection, replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for another 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using a passive lysis buffer.

    • Add the luciferase assay reagent to each well and measure the firefly luciferase activity using a luminometer.

    • If a Renilla luciferase control was used, add the appropriate substrate and measure its activity.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings (if applicable).

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.

Workflow Diagram:

RXR_Luciferase_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Analysis plate_cells Plate HEK293T cells in 96-well plate transfect Co-transfect with RXRα and RXRE-luciferase plasmids plate_cells->transfect treat_cells Treat cells with compounds for 18-24h transfect->treat_cells prepare_compounds Prepare serial dilutions of analogs prepare_compounds->treat_cells lyse Lyse cells read_luminescence Measure luciferase activity lyse->read_luminescence analyze Calculate EC₅₀ values read_luminescence->analyze

Caption: Workflow for RXR Luciferase Reporter Gene Assay.

Cytotoxicity Assessment: MTT/XTT Assay

It is crucial to assess whether the observed effects of the compounds are due to specific receptor modulation or general cytotoxicity. The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble and requires a solubilization step. The related XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan product. The amount of colored product is proportional to the number of viable cells.

Step-by-Step Protocol (MTT Assay):

  • Cell Plating and Treatment:

    • Seed a cancer cell line (e.g., HeLa, A549) or a normal cell line in a 96-well clear plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Diagram:

MTT_Assay cluster_prep Cell Preparation and Treatment cluster_reaction Colorimetric Reaction cluster_analysis Data Acquisition and Analysis plate_cells Plate cells in 96-well plate treat_cells Treat with compounds for 24-72h plate_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate Incubate for 3-4h add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read_absorbance Measure absorbance at 570 nm analyze Calculate IC₅₀ values read_absorbance->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Signaling Pathway and Mechanism of Action

RXR agonists exert their effects by modulating gene transcription. The following diagram illustrates the generalized signaling pathway for RXR activation.

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Agonist RXR Agonist (e.g., Benzoic Acid Analog) RXR RXR Agonist->RXR Binds and Activates Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., PPAR, LXR, RAR) Partner->Heterodimer RXRE RXR Response Element (RXRE) on DNA Heterodimer->RXRE Transcription Gene Transcription RXRE->Transcription Coactivators Coactivators Coactivators->Heterodimer mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Generalized RXR Signaling Pathway.

Upon entering the cell, an RXR agonist binds to the LBD of the RXR, inducing a conformational change. This promotes the formation of a heterodimer with a partner nuclear receptor. The activated heterodimer then binds to specific DNA sequences known as RXR response elements (RXREs) in the promoter regions of target genes. This binding event facilitates the recruitment of coactivator proteins, which in turn leads to the initiation of gene transcription and subsequent biological responses.[2]

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the design of novel RXR modulators. By understanding the structure-activity relationships of this chemical series, researchers can rationally design analogs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these compounds. Future research should focus on synthesizing and testing a systematic series of analogs to validate the predictive SAR models and to identify lead compounds for further development as potential therapeutics for a range of human diseases.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(tert-Butyl)-3-iodobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 4-(tert-Butyl)-3-iodobenzoic acid, a key building block in medicinal chemistry.[1] We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your analytical needs.

The Criticality of Purity for this compound

This compound is a substituted aromatic carboxylic acid whose utility often lies in its specific substitution pattern. The tert-butyl group and the iodine atom are strategically placed to influence the molecule's steric and electronic properties, making it a valuable precursor in the synthesis of complex molecules, including potential therapeutic agents.[1] Consequently, the presence of impurities, such as the unreacted starting material, 4-(tert-butyl)benzoic acid, or regioisomers formed during the iodination step (e.g., 2-iodo or di-iodinated species), can significantly impact the yield, purity, and pharmacological profile of the final product. Therefore, a highly selective and sensitive analytical method is paramount to ensure the quality of the synthesized material.

Comparative Analysis of HPLC Methods

High-Performance Liquid Chromatography is the industry standard for assessing the purity of non-volatile organic compounds like this compound.[2] The choice between different HPLC modes is dictated by the polarity of the analyte and the nature of the potential impurities.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC is the most widely employed technique for the analysis of moderately polar to non-polar compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

  • Principle of Separation: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of this compound and its likely impurities makes them ideal candidates for this method.

  • Causality of Experimental Choices:

    • Stationary Phase (C18): An octadecyl (C18) bonded silica column is the go-to choice due to its strong hydrophobicity, providing excellent retention for aromatic compounds.

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The aqueous component, often acidified with formic acid or phosphoric acid, serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

    • Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector, typically in the range of 230-280 nm.

Normal-Phase HPLC (NP-HPLC): A Niche Alternative for Isomer Separation

In NP-HPLC, the stationary phase is polar (e.g., silica or cyano-bonded), and the mobile phase is non-polar.

  • Principle of Separation: Separation is based on polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the stationary phase. More polar compounds are retained longer.

  • Applicability to this compound: While less common for this class of compounds, NP-HPLC can offer unique selectivity for the separation of positional isomers that may be difficult to resolve by RP-HPLC.[3] The subtle differences in the polarity of regioisomers can sometimes be better exploited by the polar interactions in normal-phase chromatography.

Chiral HPLC: For Enantiomeric Purity (If Applicable)

While this compound itself is not chiral, this section is included for completeness, as derivatives of this molecule could be chiral. If the synthesis involves chiral reagents or catalysts, or if the molecule is further modified to create a stereocenter, chiral HPLC would be necessary.

  • Principle of Separation: Chiral stationary phases (CSPs) are used to form transient diastereomeric complexes with the enantiomers, leading to different retention times.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity assessment of this compound.

Protocol 1: Reversed-Phase HPLC Method

This method is designed for the routine purity analysis and quantification of this compound and its common impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard Solution filter_std Filter Standard prep_std->filter_std prep_sample Prepare Synthesized Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate Method_Selection start Purity Assessment of This compound rp_hplc Reversed-Phase HPLC (Primary Method) start->rp_hplc General Purity & Quantification np_hplc Normal-Phase HPLC (Alternative Method) start->np_hplc Isomer Separation Challenge chiral_hplc Chiral HPLC (Specialized Application) start->chiral_hplc Chiral Derivative Analysis result_rp result_rp rp_hplc->result_rp High-throughput, robust purity data. result_np result_np np_hplc->result_np Enhanced resolution of regioisomers. result_chiral result_chiral chiral_hplc->result_chiral Quantification of enantiomeric excess.

References

A Comparative Guide to the Synthesis of 4-(tert-Butyl)-3-iodobenzoic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(tert-Butyl)-3-iodobenzoic Acid

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a bulky tert-butyl group and a strategically positioned iodine atom, makes it a key intermediate in the synthesis of complex organic molecules. The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic approaches to this important compound, offering a detailed comparison of their performance, cost-effectiveness, and practical considerations for laboratory and pilot-scale synthesis.

At a Glance: Comparison of Synthetic Routes

MetricRoute A: N-Iodosuccinimide (NIS) & Acid CatalystRoute B: Iodine & Silver SulfateRoute C: Iridium-Catalyzed C-H Activation
Key Reagents 4-(tert-Butyl)benzoic acid, N-Iodosuccinimide, Trifluoromethanesulfonic Acid4-(tert-Butyl)benzoic acid, Iodine, Silver Sulfate, Sulfuric Acid4-(tert-Butyl)benzoic acid, N-Iodosuccinimide, [Cp*IrCl2]2
Estimated Yield Good to ExcellentModerate to GoodExcellent
Reaction Conditions Mild (Room Temperature)Elevated TemperatureMild (Room Temperature)
Reagent Cost ModerateHighHigh (catalyst)
Scalability GoodModerateGood
Green Chemistry Halogenated wasteHeavy metal waste (silver)Precious metal catalyst, potential for recycling

Route A: Direct Iodination with N-Iodosuccinimide (NIS) and a Strong Acid Catalyst

This classical approach to electrophilic aromatic substitution offers a reliable and relatively straightforward method for the synthesis of this compound. The combination of N-Iodosuccinimide (NIS) as the iodine source and a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid), activates the iodine for electrophilic attack on the electron-rich aromatic ring.[1]

Reaction Mechanism

The strong acid protonates NIS, increasing the electrophilicity of the iodine atom. The bulky tert-butyl group directs the incoming electrophile to the ortho position due to steric hindrance, favoring the formation of the desired 3-iodo isomer.

Experimental Protocol
  • To a solution of 4-(tert-butyl)benzoic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add N-iodosuccinimide (1.1 eq.).

  • Slowly add trifluoromethanesulfonic acid (1.2 eq.) to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Cost-Benefit Analysis
  • Benefits: This method is generally high-yielding and utilizes relatively common laboratory reagents. The reaction conditions are mild, and the procedure is scalable.

  • Drawbacks: Trifluoromethanesulfonic acid is corrosive and requires careful handling.[2][3][4] The cost of both NIS and triflic acid can be a significant factor, especially for large-scale synthesis.[5][6][7] Purification may require column chromatography, which can be time-consuming and solvent-intensive.

Workflow Diagram

Route_A start 4-(tert-Butyl)benzoic Acid reagents NIS, Triflic Acid DCM, 0°C to rt start->reagents 1 workup Aqueous Workup (Na2S2O3, Brine) reagents->workup 2 purification Purification (Chromatography or Recrystallization) workup->purification 3 product This compound purification->product 4

Caption: Synthetic workflow for Route A.

Route B: Direct Iodination with Iodine and Silver Sulfate

This method employs molecular iodine in the presence of a silver salt, typically silver sulfate, to generate a more potent iodinating species. The reaction is driven by the precipitation of silver iodide.[8][9][10]

Reaction Mechanism

Silver sulfate activates the iodine molecule, polarizing the I-I bond and generating a more electrophilic iodine species. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, with the regioselectivity again influenced by the directing effect of the tert-butyl group.

Experimental Protocol
  • To a stirred suspension of silver sulfate (1.1 eq.) in concentrated sulfuric acid at 0 °C, add a solution of 4-(tert-butyl)benzoic acid (1.0 eq.) in a minimal amount of sulfuric acid.

  • Add finely powdered iodine (1.1 eq.) portion-wise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture onto ice and decolorize with a saturated aqueous solution of sodium bisulfite.

  • Filter the precipitated solid and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[11]

Cost-Benefit Analysis
  • Benefits: This method can be effective for less reactive substrates. Iodine is a relatively inexpensive reagent.

  • Drawbacks: The use of stoichiometric amounts of silver sulfate makes this route expensive, particularly on a larger scale.[2][12] The reaction requires elevated temperatures and the use of concentrated sulfuric acid, which poses safety and handling challenges. The generation of significant amounts of silver-containing waste is a major environmental concern.

Workflow Diagram

Route_B start 4-(tert-Butyl)benzoic Acid reagents Iodine, Silver Sulfate H2SO4, 50-60°C start->reagents 1 workup Quench on Ice Decolorize (NaHSO3) reagents->workup 2 purification Purification (Recrystallization) workup->purification 3 product This compound purification->product 4

Caption: Synthetic workflow for Route B.

Route C: Iridium-Catalyzed C-H Activation

A more modern and elegant approach involves the use of a transition metal catalyst, such as an iridium complex, to direct the iodination to the ortho C-H bond of the benzoic acid. This method offers high regioselectivity and can often be performed under mild conditions.[13][14][15]

Reaction Mechanism

The carboxylic acid group of the substrate acts as a directing group, coordinating to the iridium center. This brings the catalyst in close proximity to the ortho C-H bonds, facilitating their activation and subsequent iodination by an iodine source like NIS.[16]

Experimental Protocol
  • In a reaction vessel, combine 4-(tert-butyl)benzoic acid (1.0 eq.), N-iodosuccinimide (1.5 eq.), and the iridium catalyst (e.g., [Cp*IrCl2]2, 2.5 mol%).

  • Add a suitable solvent, such as 1,2-dichloroethane or hexafluoroisopropanol (HFIP).

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Cost-Benefit Analysis
  • Benefits: This method offers excellent regioselectivity and proceeds under very mild conditions, often at room temperature. It has the potential for high yields and good functional group tolerance.

  • Drawbacks: The primary drawback is the high cost of the iridium catalyst.[17] While the catalyst loading is low, the initial investment can be substantial. Catalyst recovery and recycling are important considerations for making this route economically viable on a larger scale.

Workflow Diagram

Route_C start 4-(tert-Butyl)benzoic Acid reagents NIS, [Cp*IrCl2]2 DCE or HFIP, rt start->reagents 1 workup Solvent Removal reagents->workup 2 purification Purification (Column Chromatography) workup->purification 3 product This compound purification->product 4

Caption: Synthetic workflow for Route C.

Quantitative Data Summary

ReagentRoute A (per gram of product)Route B (per gram of product)Route C (per gram of product)
4-(tert-Butyl)benzoic acid ~0.6 g~0.6 g~0.6 g
N-Iodosuccinimide (NIS) ~0.8 g-~1.1 g
Trifluoromethanesulfonic Acid ~0.6 mL--
Iodine -~0.9 g-
Silver Sulfate -~1.1 g-
[Cp*IrCl2]2 --~0.02 g
Estimated Reagent Cost per Gram ModerateHighHigh

Note: The above quantities are estimates based on typical reaction stoichiometries and an assumed yield. Actual amounts may vary. Reagent costs are subject to market fluctuations.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis and rapid access to the material , Route A (NIS and Triflic Acid) offers a good balance of yield, reliability, and procedural simplicity, despite the moderate cost of the reagents.

  • For larger-scale synthesis where cost is a primary driver and environmental concerns are managed , a more classical approach similar to Route B but with a less expensive activating agent for iodine might be considered, although the drawbacks of harsh conditions and waste generation are significant. The high cost of silver makes the presented protocol less viable for scale-up.

  • For process development and applications where mild conditions and high selectivity are paramount , Route C (Iridium-Catalyzed C-H Activation) is a highly attractive, modern alternative. While the initial catalyst cost is high, the potential for high efficiency and the development of catalyst recycling protocols could make it a cost-effective and sustainable option in the long run.

Ultimately, the decision should be based on a careful evaluation of the available resources, the required scale of production, and the desired level of process efficiency and sustainability.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(tert-Butyl)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to not only advance their scientific endeavors but also to do so with the utmost attention to safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 4-(tert-Butyl)-3-iodobenzoic acid, a compound frequently used as an intermediate in organic and medicinal chemistry.[1] The structural components of this molecule—a halogenated aromatic ring and a carboxylic acid—necessitate a careful and informed approach to its disposal.

This document is structured to provide clear, actionable steps and the rationale behind them, ensuring that from the laboratory bench to final disposal, every measure is taken to mitigate risk and ensure regulatory compliance.

Understanding the Compound: Properties and Hazards

Known Properties:

PropertyValue/InformationSource
Molecular FormulaC₁₁H₁₃IO₂[2][3]
Molecular Weight304.12 g/mol [3]
AppearanceSolid (assumed)General knowledge
StorageKeep in a dark place, sealed in a dry, cool environment (2-8°C recommended)[4][5]

Inferred Hazards:

Based on the SDS of related compounds like 4-iodobenzoic acid and 4-tert-butylbenzoic acid, researchers should assume that this compound may:

  • Cause skin and eye irritation.[6][7]

  • Cause respiratory tract irritation.[7]

  • Be harmful if swallowed.[8]

  • Pose a risk of damage to organs through prolonged or repeated exposure.[8][9]

  • Be toxic to aquatic life with long-lasting effects.[8]

  • Release hazardous combustion products such as carbon monoxide, carbon dioxide, and hydrogen iodide in a fire.[6]

It is imperative to handle this compound with the appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that involves the handling or disposal of this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider additional protective clothing.[10]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[10]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid the formation of dust and prevent contact with skin and eyes.[6]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, including contaminated materials like weighing paper or filter paper, in a designated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Labware: Disposable labware that has come into contact with the chemical should be placed in the same solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.

  • Liquid Waste: Any solutions containing this compound, as well as the solvent rinses from decontamination, must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

Step 2: Waste Labeling

Proper labeling is a critical component of safe waste management. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. Generally, the label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The primary hazards (e.g., "Irritant," "Environmental Hazard")

Step 3: Storage of Waste

  • Store the sealed hazardous waste containers in a designated satellite accumulation area within or near your laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials such as strong oxidizing agents and strong bases.[6][10]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported and disposed of in accordance with all local, state, and federal regulations. The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[6][10] For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 4-(tert-Butyl)-3-iodobenzoic Acid Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Pure compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Securely in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Proper & Compliant Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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